molecular formula C7H15BO2 B1310185 trans-Heptenylboronic acid CAS No. 57404-76-9

trans-Heptenylboronic acid

Cat. No.: B1310185
CAS No.: 57404-76-9
M. Wt: 142.01 g/mol
InChI Key: LDTJUGVTOZBIBN-VOTSOKGWSA-N
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Description

Trans-Heptenylboronic acid is a useful research compound. Its molecular formula is C7H15BO2 and its molecular weight is 142.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[(E)-hept-1-enyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15BO2/c1-2-3-4-5-6-7-8(9)10/h6-7,9-10H,2-5H2,1H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDTJUGVTOZBIBN-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C=CCCCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(/C=C/CCCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57404-76-9
Record name (1E)-(Hept-1-en-1-yl)boronic acid
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Foundational & Exploratory

Spectroscopic Analysis of trans-1-Heptenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

trans-1-Heptenylboronic acid and its derivatives are important reagents in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. A thorough understanding of their spectroscopic properties is crucial for researchers, scientists, and drug development professionals to ensure compound identity, purity, and for reaction monitoring. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for trans-1-Heptenylboronic acid, presented through its stable pinacol ester derivative, (E)-2-(hept-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Detailed experimental protocols for acquiring this spectroscopic data are also provided.

Spectroscopic Data

The following tables summarize the key spectroscopic data for (E)-2-(hept-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a common and stable derivative of trans-1-Heptenylboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of the molecule.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for (E)-2-(hept-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane [1]

Nucleus Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
¹H6.63dt18.0, 6.4=CH-B
¹H5.41d18.0=CH-CH₂
¹H2.13m=CH-CH₂-
¹H1.41m-CH₂-
¹H1.26–1.29m-(CH₂)₂- and C(CH₃)₂
¹H0.88m-CH₃
¹³C154.97=CH-B
¹³C118.51=CH-CH₂
¹³C83.10-O-C(CH₃)₂
¹³C35.93=CH-CH₂-
¹³C31.55-CH₂-
¹³C28.04-CH₂-
¹³C24.92-C(CH₃)₂
¹³C22.66-CH₂-
¹³C14.14-CH₃
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 2: Key IR Absorption Bands for Alkenylboronic Acids

Frequency (cm⁻¹) Intensity Assignment
~3300BroadO-H stretch (of the boronic acid)
~2950-2850StrongC-H stretch (alkyl)
~1640MediumC=C stretch (alkenyl)
~1350StrongB-O stretch
~990 and ~910Strong=C-H bend (out-of-plane)

Note: This table represents typical values for alkenylboronic acids. Specific values for trans-1-heptenylboronic acid may vary slightly.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is used to determine the molecular weight and elemental composition of a compound.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for (E)-2-(hept-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane [1]

Ion Calculated m/z Found m/z
[M+Na]⁺247.1840247.1842

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for acquiring ¹H and ¹³C NMR spectra of alkenylboronic acid pinacol esters is as follows.[1]

Workflow for NMR Sample Preparation and Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve ~5-20 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃) transfer Transfer solution to a 5 mm NMR tube dissolve->transfer instrument Place sample in NMR spectrometer (e.g., 400 MHz) transfer->instrument setup Set up acquisition parameters (¹H and ¹³C experiments) instrument->setup acquire Acquire spectra setup->acquire process Process raw data (Fourier transform, phase correction, baseline correction) acquire->process analyze Analyze spectra (chemical shifts, coupling constants, integration) process->analyze

Caption: Workflow for NMR Spectroscopy.

  • Sample Preparation : Dissolve approximately 5-20 mg of the (E)-alkenylboronic acid pinacol ester in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup : The spectra are typically recorded on a 400 MHz spectrometer.

  • ¹H NMR Acquisition : Acquire the proton NMR spectrum with standard parameters.

  • ¹³C NMR Acquisition : Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence.

  • Data Processing : Process the raw data using appropriate software (e.g., MestReNova). This includes Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

A common method for obtaining the IR spectrum of a solid sample like a boronic acid is using Attenuated Total Reflectance (ATR)-FTIR.

Workflow for ATR-FTIR Analysis

FTIR_Workflow cluster_prep Sample Preparation & Setup cluster_acq Data Acquisition & Processing clean Clean the ATR crystal (e.g., with isopropanol) background Collect a background spectrum clean->background place_sample Place a small amount of solid sample onto the ATR crystal background->place_sample apply_pressure Apply pressure to ensure good sample contact place_sample->apply_pressure acquire Acquire the IR spectrum apply_pressure->acquire process Process the spectrum (e.g., baseline correction) acquire->process

Caption: Workflow for ATR-FTIR Spectroscopy.

  • Instrument Setup : Use an FTIR spectrometer equipped with an ATR accessory.

  • Background Scan : Before analyzing the sample, a background spectrum of the empty ATR crystal is recorded.

  • Sample Application : A small amount of the solid boronic acid is placed directly onto the ATR crystal.

  • Data Acquisition : Pressure is applied to the sample to ensure good contact with the crystal surface, and the IR spectrum is recorded.

  • Data Processing : The resulting spectrum is processed, which may include baseline correction and peak picking.

Mass Spectrometry (MS)

High-resolution mass spectrometry is typically performed using Electrospray Ionization (ESI).[1]

Workflow for ESI-HRMS Analysis

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis dissolve Dissolve a small amount of sample in a suitable solvent (e.g., methanol or acetonitrile) infuse Infuse the sample solution into the ESI source dissolve->infuse instrument Set ESI source parameters (e.g., capillary voltage, gas flow) infuse->instrument acquire Acquire the mass spectrum in the desired mass range instrument->acquire analyze Analyze the spectrum to determine the m/z of the molecular ion acquire->analyze compare Compare the experimental m/z with the calculated exact mass analyze->compare

References

An In-depth Technical Guide to the Physicochemical Properties of trans-Heptenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physicochemical properties of trans-Heptenylboronic acid, tailored for researchers, scientists, and drug development professionals. The document presents quantitative data in structured tables, details relevant experimental protocols, and includes visualizations of key chemical transformations involving this compound.

Core Physicochemical Properties

This compound is an alkenylboronic acid with the chemical formula C7H15BO2.[1] It is a solid at room temperature and finds applications as a reactant in various organic synthesis reactions, including Suzuki-Miyaura alkenylation, palladacycle-catalyzed asymmetric ring-opening reactions, double Suzuki couplings, and rhodium-catalyzed asymmetric addition reactions.[1]

Quantitative Physicochemical Data

The following table summarizes the available quantitative data for this compound. It is important to note that while some properties have been experimentally determined, others are predicted values based on computational models.

PropertyValueData TypeReference
Molecular Formula C7H15BO2-[1]
Molecular Weight 142.00 g/mol -[1]
CAS Number 57404-76-9-[1]
Melting Point 107-111 °CExperimental (lit.)[1]
Boiling Point 245.7 ± 23.0 °CPredicted[1]
Density 0.918 ± 0.06 g/cm³Predicted[1]
pKa 9.81 ± 0.43Predicted[1]
Solubility Data not available-
LogP (Octanol-Water Partition Coefficient) Data not available-

Experimental Protocols for Physicochemical Property Determination

While specific experimental protocols for this compound are not detailed in the literature, the following are standard methodologies for determining the key physicochemical properties of boronic acids.

pKa Determination

The acidity constant (pKa) of a boronic acid can be determined using several methods:

  • Potentiometric Titration: This is a common and accurate method. A solution of the boronic acid is titrated with a standard solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration, and the pKa is determined from the half-equivalence point of the titration curve.

  • UV-Vis Spectrophotometry: This method is suitable for compounds that exhibit a change in their UV-Vis spectrum upon ionization. The absorbance of the boronic acid solution is measured at various pH values. The pKa can then be calculated by analyzing the spectral shifts as a function of pH.

  • ¹¹B NMR Spectroscopy: The chemical shift of the boron atom is sensitive to its hybridization state (sp² in the boronic acid and sp³ in the boronate anion). By monitoring the change in the ¹¹B NMR chemical shift as a function of pH, the pKa can be determined.

Solubility Determination

The solubility of a compound can be determined by various methods:

  • Equilibrium Shake-Flask Method: An excess amount of the solid compound is added to a specific solvent. The mixture is agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined by a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).

  • Dynamic (Turbidimetric) Method: A solution of the compound is cooled at a controlled rate until precipitation is observed, which is detected by an increase in turbidity. This method is useful for determining the temperature-dependent solubility.[2]

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties.

  • Shake-Flask Method: A solution of the compound is prepared in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured. The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this ratio.

Key Chemical Transformations and Signaling Pathways

This compound is a versatile reagent in several important palladium- and rhodium-catalyzed cross-coupling reactions. The general mechanisms for these transformations are illustrated below.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. It involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex.[4][5][6]

Suzuki_Miyaura_Coupling Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd R1X R¹-X (Organohalide) R1X->OxAdd PdII_R1X R¹-Pd(II)L₂-X OxAdd->PdII_R1X Transmetalation Transmetalation PdII_R1X->Transmetalation BoronicAcid trans-Heptenyl-B(OH)₂ Boronate [trans-Heptenyl-B(OH)₃]⁻ BoronicAcid->Boronate Activation Base Base (e.g., OH⁻) Base->Boronate Boronate->Transmetalation PdII_R1R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Coupled Product) RedElim->Product

Caption: Generalized catalytic cycle of the Suzuki-Miyaura coupling reaction.

Rhodium-Catalyzed Asymmetric 1,4-Addition

This compound can participate in rhodium-catalyzed asymmetric 1,4-addition reactions to electron-deficient olefins, such as enones. This reaction is valuable for the enantioselective formation of carbon-carbon bonds.[7][8][9]

Rhodium_Catalyzed_Addition Rh_cat [Rh(I)L]⁺ Transmetalation Transmetalation Rh_cat->Transmetalation BoronicAcid trans-Heptenyl-B(OH)₂ BoronicAcid->Transmetalation Rh_Alkenyl trans-Heptenyl-Rh(I)L Transmetalation->Rh_Alkenyl MigratoryInsertion Migratory Insertion Rh_Alkenyl->MigratoryInsertion Enone α,β-Unsaturated Ketone Enone->MigratoryInsertion Rh_Enolate Rhodium Enolate Intermediate MigratoryInsertion->Rh_Enolate Protonolysis Protonolysis Rh_Enolate->Protonolysis Protonolysis->Rh_cat Catalyst Regeneration Product β-Heptenyl Ketone Protonolysis->Product H_source H⁺ Source H_source->Protonolysis

Caption: Catalytic cycle for the rhodium-catalyzed asymmetric 1,4-addition.

Palladacycle-Catalyzed Asymmetric Ring-Opening

This compound can be used in asymmetric ring-opening reactions of oxabicyclic alkenes, catalyzed by chiral palladacycles. This reaction provides access to highly functionalized, enantioenriched carbocycles.[10]

Palladacycle_Ring_Opening Pd_cat Chiral Palladacycle Coordination Coordination Pd_cat->Coordination Oxabicycle Oxabicyclic Alkene Oxabicycle->Coordination Pd_Alkene_Complex Pd-Alkene Complex Coordination->Pd_Alkene_Complex Carbopalladation Carbopalladation Pd_Alkene_Complex->Carbopalladation BoronicAcid trans-Heptenyl-B(OH)₂ BoronicAcid->Carbopalladation Protonolysis Protonolysis BoronicAcid->Protonolysis Pd_Alkyl_Intermediate Palladium Alkyl Intermediate Carbopalladation->Pd_Alkyl_Intermediate Beta_Elimination β-Oxygen Elimination Pd_Alkyl_Intermediate->Beta_Elimination Product Ring-Opened Product Beta_Elimination->Product Pd_OH [Pd]-OH Beta_Elimination->Pd_OH Pd_OH->Protonolysis Protonolysis->Pd_cat Catalyst Regeneration

Caption: Proposed mechanism for palladacycle-catalyzed asymmetric ring-opening.

Biological Applications of Alkenylboronic Acids

While specific biological activities of this compound are not extensively documented, the broader class of boronic acids has significant applications in medicinal chemistry and chemical biology.[11][12][13] Their ability to form reversible covalent bonds with diols makes them useful for:

  • Enzyme Inhibition: Boronic acids can act as inhibitors of various enzymes, particularly serine proteases.[12] The drug Bortezomib, a boronic acid-containing peptide, is a proteasome inhibitor used in cancer therapy.[12]

  • Saccharide Sensing: The interaction with diols allows for the development of sensors for carbohydrates.[12]

  • Drug Delivery: Boronic acid-functionalized materials are being explored for targeted drug delivery systems.

The introduction of a boronic acid moiety into bioactive molecules can alter their selectivity, physicochemical properties, and pharmacokinetic profiles, often leading to improved therapeutic effects.[11][13] Further research is warranted to explore the potential biological activities of this compound and other alkenylboronic acids.

References

An In-depth Technical Guide to the Solubility of trans-Heptenylboronic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of trans-Heptenylboronic acid in various organic solvents. While specific quantitative solubility data for this compound is not extensively available in the public domain, this document outlines the expected solubility trends based on the behavior of analogous boronic acids.[1][2][3] Furthermore, it details established experimental protocols for determining solubility, offering a practical framework for researchers.

Introduction to this compound

This compound, also known as (E)-Hept-1-enylboronic acid, is an organoboron compound with the chemical formula C₇H₁₅BO₂.[4][5] It is a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[6] An understanding of its solubility in organic solvents is critical for optimizing reaction conditions, developing purification strategies, and formulating products.

Key Properties:

  • Molecular Formula: C₇H₁₅BO₂[5]

  • Molecular Weight: 142.00 g/mol [4][5]

  • Appearance: Solid[4]

  • Melting Point: 107-111 °C[4]

General Solubility of Alkenylboronic Acids

The solubility of boronic acids is influenced by the nature of the organic substituent and the polarity of the solvent.[7][8] The hydroxyl groups of the boronic acid moiety can participate in hydrogen bonding, which plays a significant role in their solubility.[2]

Based on studies of similar boronic acids, such as phenylboronic acid, the following general solubility trends in organic solvents can be expected for this compound:

  • High Solubility: Ethers (e.g., diethyl ether, dipropyl ether, tetrahydrofuran) and ketones (e.g., acetone, 3-pentanone) are generally good solvents for boronic acids.[7][9]

  • Moderate Solubility: Chloroalkanes (e.g., chloroform, dichloromethane) often provide moderate solubility.[2][7][9]

  • Low Solubility: Hydrocarbons (e.g., methylcyclohexane, hexane) are typically poor solvents for boronic acids.[7][9]

It is important to note that boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines, which can complicate solubility measurements and affect the reproducibility of the data.[9][10]

Quantitative Solubility Data (Analogous Compounds)

While specific quantitative data for this compound is unavailable, the following table presents solubility data for phenylboronic acid in various organic solvents as a proxy. This data was determined using a dynamic method.[7]

SolventTemperature (°C)Solubility (mole fraction)
Dipropyl ether20~0.15
40~0.30
60~0.50
Acetone20~0.10
40~0.25
55~0.45
Chloroform20~0.05
40~0.15
60~0.35
Methylcyclohexane20<0.01
40<0.01
60~0.02

Note: This data is for phenylboronic acid and is intended to be illustrative of the expected solubility trends for boronic acids.[7]

Experimental Protocols for Solubility Determination

Several methods can be employed to determine the solubility of a compound. The dynamic method and the shake-flask method are two common and reliable techniques.

This method involves observing the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[1][2][7]

Apparatus and Materials:

  • Jacketed glass vessel with a magnetic stirrer

  • Circulating thermostat bath

  • Calibrated thermometer or temperature probe

  • Luminance probe or a laser beam and photodetector to measure turbidity

  • Analytical balance

  • This compound

  • Selected organic solvents

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel to create a mixture of known composition.[2][9]

  • Heating and Stirring: Place the vessel in the thermostat bath and begin stirring the mixture vigorously.[2][9]

  • Controlled Heating: Slowly increase the temperature of the bath at a constant rate (e.g., 0.1-0.5 °C/min).[1]

  • Turbidity Measurement: Continuously monitor the turbidity of the solution.[1][2]

  • Determination of Dissolution Temperature: Record the temperature at which the last solid particles disappear and the solution becomes clear. This is the solubility temperature for that specific composition.[1][2]

  • Data Collection: Repeat the procedure with different compositions of solute and solvent to construct a solubility curve (solubility vs. temperature).[1][2]

Dynamic_Solubility_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis weigh_solute Weigh Solute mix Combine in Vessel weigh_solute->mix weigh_solvent Weigh Solvent weigh_solvent->mix heat_stir Heat & Stir mix->heat_stir Start Experiment monitor Monitor Turbidity heat_stir->monitor record_temp Record Dissolution T monitor->record_temp repeat_exp Repeat with New Composition record_temp->repeat_exp Data Point Acquired plot_curve Plot Solubility Curve repeat_exp->plot_curve

Dynamic Method Workflow for Solubility Determination

This method determines the equilibrium solubility of a compound in a solvent at a specific temperature.[3]

Apparatus and Materials:

  • Vials with screw caps

  • Constant temperature shaker or agitator

  • Analytical balance

  • Centrifuge

  • Filtration apparatus (e.g., syringe filters)

  • Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

  • This compound

  • Selected organic solvents

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of excess solid is crucial.[3]

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.[3]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials to separate the solid from the supernatant.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

  • Filtration: Filter the aliquot to remove any remaining solid particles.[3]

  • Concentration Analysis: Dilute the filtered solution if necessary and determine the concentration of the dissolved this compound using a suitable analytical method.

  • Data Reporting: The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Shake_Flask_Workflow start Add Excess Solute to Solvent equilibrate Equilibrate at Constant Temperature (24-48h) start->equilibrate separate Separate Solid and Liquid Phases (Centrifuge/Settle) equilibrate->separate collect Collect Supernatant separate->collect filter Filter Sample collect->filter analyze Analyze Concentration (HPLC, UV-Vis) filter->analyze end Solubility Value analyze->end

Shake-Flask Method for Thermodynamic Solubility

Conclusion

References

An In-depth Technical Guide on the Prospective Crystal Structure of trans-Heptenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the anticipated crystal structure of trans-Heptenylboronic acid. In the absence of published crystallographic data for this specific molecule, this document synthesizes information from structurally analogous compounds to predict its molecular geometry and supramolecular organization. A detailed, generalized experimental protocol for the crystallization and single-crystal X-ray diffraction (SC-XRD) analysis of alkylboronic acids is presented. This guide is intended for researchers, scientists, and drug development professionals interested in the solid-state properties of boronic acids.

Introduction

This compound is an organoboron compound with applications in organic synthesis, notably in Suzuki-Miyaura cross-coupling reactions. While its solution-phase reactivity is well-utilized, its solid-state structure, which governs properties such as stability, solubility, and dissolution rate, has not been publicly detailed. Understanding the crystal structure is crucial for the rational design of new materials and pharmaceutical ingredients. Boronic acids are known to form robust supramolecular structures, primarily through hydrogen bonding, which significantly influences their physical properties.[1][2] This guide will, therefore, extrapolate from known structures of similar alkyl and alkenylboronic acids to provide a predictive analysis of the crystal structure of this compound.

Predicted Molecular and Supramolecular Structure

Based on extensive studies of other simple boronic acids, a key structural feature of this compound in the solid state is the formation of a hydrogen-bonded dimer.[3][4] This common motif involves two molecules of the boronic acid associating through a pair of O-H···O hydrogen bonds, creating a stable, cyclic arrangement.

The molecular geometry of the heptenyl chain is expected to be in a low-energy, extended conformation to maximize packing efficiency within the crystal lattice. The C-B bond is predicted to be in the plane of the boronic acid group.

A comparative analysis of the crystallographic data for n-butylboronic acid, a structurally similar alkylboronic acid, provides insight into the expected unit cell parameters and bonding geometries.[3]

Table 1: Physicochemical Properties of this compound and a Structurally Related Compound

PropertyThis compoundn-Butylboronic Acid (Reference)
Chemical Formula C₇H₁₅BO₂C₄H₁₁BO₂
Molecular Weight 142.00 g/mol 101.94 g/mol
Melting Point 107-111 °C104-111 °C
Appearance SolidWhite to off-white crystalline powder

Table 2: Crystallographic Data for n-Butylboronic Acid (CCDC Deposition No. 664936)[3]

ParameterValue
Empirical Formula C₄H₁₁BO₂
Formula Weight 101.94
Temperature 100(2) K
Wavelength 1.54178 Å
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 9.53(3) Å, b = 10.02(3) Å, c = 13.56(4) Å
α = 90°, β = 108.90(2)°, γ = 90°
Volume 1224(6) ų
Z 8

The following diagram illustrates the anticipated hydrogen-bonded dimeric structure of this compound.

G Predicted Hydrogen-Bonded Dimer of this compound cluster_0 Molecule 1 cluster_1 Molecule 2 B1 B O1a O B1->O1a O1b O B1->O1b C1 C7H13 B1->C1 H1a H O1a->H1a H1b H O1b->H1b O2b O H1a->O2b H-bond B2 B O2a O B2->O2a B2->O2b C2 C7H13 B2->C2 H2a H O2a->H2a H2b H O2b->H2b H2a->O1b H-bond

Caption: Predicted hydrogen-bonded dimer of this compound.

Experimental Protocols

The determination of the crystal structure of this compound would follow a standard procedure for small organic molecules, involving crystal growth followed by single-crystal X-ray diffraction analysis.

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis.[5] A common and effective method for growing crystals of small organic molecules like boronic acids is slow evaporation from a saturated solution.

  • Purification: The sample of this compound should be of high purity (>98%). Impurities can inhibit crystallization or lead to poor crystal quality.

  • Solvent Selection: A suitable solvent is one in which the compound is moderately soluble. Solvents such as toluene, hexane, or a mixture thereof are good starting points for nonpolar compounds. A screening of various solvents is recommended.

  • Preparation of Saturated Solution: A nearly saturated solution of the compound is prepared by dissolving it in the chosen solvent, with gentle heating if necessary.

  • Filtration: The solution should be filtered through a syringe filter (0.22 µm) into a clean, dust-free vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: The vial is loosely capped to allow for slow evaporation of the solvent over several days to weeks in a vibration-free environment.

Once suitable single crystals are obtained, their structure can be determined using SC-XRD.[6]

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. The diffractometer, equipped with an X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector, rotates the crystal while irradiating it with X-rays. A series of diffraction images are collected at different crystal orientations.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined against the experimental data to optimize the atomic coordinates, and thermal parameters, and to locate hydrogen atoms.

The general workflow for crystal structure determination is depicted in the following diagram.

G General Workflow for Single-Crystal X-ray Diffraction Start High-Purity Compound Crystal_Growth Crystal Growth (e.g., Slow Evaporation) Start->Crystal_Growth Dissolve in solvent Crystal_Selection Single Crystal Selection and Mounting Crystal_Growth->Crystal_Selection Obtain suitable crystals Data_Collection X-ray Data Collection (Diffractometer) Crystal_Selection->Data_Collection Data_Processing Data Processing (Unit Cell & Space Group) Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure (CIF File) Structure_Refinement->Final_Structure

Caption: General workflow for single-crystal X-ray diffraction.

Conclusion

While the crystal structure of this compound has not yet been reported, this technical guide provides a robust predictive model based on the known solid-state behavior of analogous boronic acids. The formation of hydrogen-bonded dimers is a highly probable structural motif. The provided experimental protocols offer a clear pathway for the future determination of this structure, which will be invaluable for a deeper understanding of its material properties and for its application in the development of new chemical entities.

References

The Dawn of a Versatile Reagent: A Technical Guide to the Discovery and History of Alkenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alkenylboronic acids and their derivatives have emerged as indispensable tools in modern organic synthesis, finding widespread application in pharmaceuticals, agrochemicals, and materials science. Their utility is centrally linked to their role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This technical guide provides an in-depth exploration of the discovery and historical development of alkenylboronic acids, detailing the evolution of their synthesis and the expansion of their chemical repertoire. We present a chronological overview of key milestones, comparative data on synthetic methodologies, detailed experimental protocols for seminal reactions, and graphical representations of synthetic pathways to offer a comprehensive resource for researchers in the field.

A Historical Perspective: From Curiosity to Cornerstone of Synthesis

The story of alkenylboronic acids is intrinsically linked to the broader field of organoborane chemistry. While the first boronic acid, ethylboronic acid, was synthesized by Edward Frankland in 1860, the true potential of organoboron compounds remained largely untapped for nearly a century.[1]

A pivotal figure in this narrative is Herbert C. Brown, whose work on hydroboration in the mid-20th century revolutionized organic synthesis and earned him the Nobel Prize in Chemistry in 1979.[2][3] His research demonstrated that diborane could add across carbon-carbon double and triple bonds with high regio- and stereoselectivity, providing a direct route to organoboranes.[2][3] This laid the groundwork for the synthesis of the first alkenylboranes, which are the immediate precursors to alkenylboronic acids.

The late 1970s and 1980s marked a turning point with the advent of palladium-catalyzed cross-coupling reactions. In 1979, Akira Suzuki reported the palladium-catalyzed coupling of organoboron compounds with organic halides, a reaction that would come to be known as the Suzuki-Miyaura coupling. This discovery unlocked the immense synthetic potential of boronic acids, including their alkenyl variants.

Another significant advancement was the development of the Miyaura borylation reaction in the 1990s. This method provides a direct route to boronic esters from vinyl halides or triflates, further expanding the accessibility of alkenylboronic acids.[4][5]

The timeline below highlights some of the key developments in the discovery and application of alkenylboronic acids:

  • 1860: Edward Frankland reports the first synthesis of a boronic acid (ethylboronic acid).[1]

  • 1950s-1960s: Herbert C. Brown's pioneering work on the hydroboration of alkynes and alkenes provides the first general methods for the synthesis of organoboranes, including alkenylboranes.[2][3]

  • 1979: Akira Suzuki discovers the palladium-catalyzed cross-coupling of organoboron reagents with organic halides.

  • 1984: Herbert C. Brown and Toshiro Imai publish on the synthesis and properties of (Z)-1-alkenylboronic esters.[6]

  • 1995: Norio Miyaura reports a palladium-catalyzed cross-coupling reaction of alkoxydiboron with haloarenes, a direct procedure for arylboronic esters, which was later extended to vinyl halides.[4]

  • 2000s-Present: Development of new and improved methods for the synthesis of alkenylboronic acids, including the boryl-Heck reaction and various catalytic hydroboration techniques, with a focus on stereoselectivity and functional group tolerance.[7]

Synthetic Methodologies: A Comparative Overview

The synthesis of alkenylboronic acids has evolved significantly, with several key methods now established in the synthetic chemist's toolkit. The choice of method often depends on the desired stereochemistry, the availability of starting materials, and the tolerance of functional groups.

Hydroboration of Alkynes

Hydroboration remains a cornerstone for the synthesis of alkenylboronic acids, particularly for accessing the trans-(E)-isomer. The reaction involves the syn-addition of a borane reagent across a triple bond.

cluster_hydroboration Hydroboration of an Alkyne Alkyne R-C≡C-H Intermediate [Transition State] Alkyne->Intermediate + H-B(OR)₂ Borane H-B(OR)₂ Borane->Intermediate E_Alkenylboronate (E)-R-CH=CH-B(OR)₂ Intermediate->E_Alkenylboronate syn-addition

Caption: General workflow for the hydroboration of a terminal alkyne.

The regioselectivity of the hydroboration of terminal alkynes is generally high, with the boron atom adding to the terminal carbon. Sterically hindered boranes, such as disiamylborane or 9-BBN, are often used to prevent a second hydroboration of the resulting alkenylborane.[8]

Miyaura Borylation

The Miyaura borylation is a powerful method for the synthesis of alkenylboronic esters from alkenyl halides or triflates. This palladium-catalyzed reaction is highly versatile and tolerates a wide range of functional groups.[4][5]

cluster_miyaura Miyaura Borylation AlkenylHalide R-CH=CH-X (X = Br, I, OTf) CatalyticCycle Pd(0) Catalytic Cycle AlkenylHalide->CatalyticCycle + B₂(pin)₂ Diboron B₂(pin)₂ Diboron->CatalyticCycle Alkenylboronate R-CH=CH-B(pin) CatalyticCycle->Alkenylboronate C-B bond formation

Caption: Simplified workflow of the Miyaura borylation reaction.

A key advantage of the Miyaura borylation is that the stereochemistry of the starting alkenyl halide is retained in the product.[9]

Boryl-Heck Reaction

A more recent development is the boryl-Heck reaction, which allows for the direct synthesis of alkenylboronic esters from unfunctionalized alkenes.[7] This palladium-catalyzed process offers a highly atom-economical route to these valuable compounds.

cluster_borylheck Boryl-Heck Reaction Alkene R-CH=CH₂ PdCatalyst Pd Catalyst Alkene->PdCatalyst + catBCl BorylatingAgent catBCl BorylatingAgent->PdCatalyst Alkenylboronate (E)-R-CH=CH-B(cat) PdCatalyst->Alkenylboronate

Caption: Conceptual workflow of the boryl-Heck reaction.

The reaction typically yields the trans-(E)-isomer with high stereoselectivity.[7]

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of alkenylboronic esters via different methodologies.

Table 1: Comparison of Yields and Stereoselectivity for the Synthesis of Alkenylboronic Esters

MethodStarting MaterialProductCatalyst/ReagentYield (%)E/Z RatioReference
Hydroboration1-Octyne(E)-1-Octenylboronic acid pinacol esterHBpin, dicyclohexylborane (cat.)95>99:1[10]
Miyaura Borylation(E)-1-Bromo-1-octene(E)-1-Octenylboronic acid pinacol esterB₂(pin)₂, PdCl₂(dppf), KOAc85>98:2
Boryl-Heck Reaction1-Decene(E)-1-Decenylboronic acid catechol estercatBCl, (L1)₂PdCl₂9389:11
Vinylene HomologationPhenylboronic acid pinacol ester(E)-Styrylboronic acid pinacol esterS-1, ZnCl₂9113:1[11]

Table 2: Functional Group Tolerance in the Boryl-Heck Reaction of Terminal Alkenes

SubstrateProduct Yield (%)E/Z Ratio
1-Decene9389:11
Allyl-TBDMS ether8590:10
6-Chloro-1-hexene8191:9
4-Fluorostyrene88>95:5
4-Chlorostyrene90>95:5

Data synthesized from reference[7].

Detailed Experimental Protocols

General Procedure for the Hydroboration of a Terminal Alkyne

This protocol is a representative example for the synthesis of an (E)-alkenylboronic acid pinacol ester.

Materials:

  • Terminal alkyne (1.0 mmol)

  • Pinacolborane (HBpin) (1.1 mmol)

  • Dicyclohexylborane (catalyst, 1 mol%)

  • Anhydrous toluene (if substrate is solid)

  • Schlenk tube

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Inside a glovebox, add the catalyst (1 mol%) to a Schlenk tube.

  • Add the terminal alkyne (1.0 mmol) and pinacolborane (1.1 mmol) to the Schlenk tube.

  • If the alkyne is a solid, add anhydrous toluene (0.25 mL).

  • Seal the Schlenk tube, remove it from the glovebox, and stir the reaction mixture at room temperature for 1 hour under an inert atmosphere.

  • Upon completion, the product can be isolated by purification techniques such as column chromatography using a mixture of ethyl acetate and hexane as the eluent.[12]

General Procedure for the Miyaura Borylation of an Alkenyl Halide

This protocol describes a typical procedure for the palladium-catalyzed synthesis of an alkenylboronic acid pinacol ester.

Materials:

  • Alkenyl halide or triflate (1.0 mmol)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol)

  • PdCl₂(dppf) (palladium catalyst, 3 mol%)

  • Potassium acetate (KOAc) (base, 1.5 mmol)

  • Anhydrous dioxane (solvent)

  • Schlenk flask

  • Inert atmosphere

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the alkenyl halide or triflate (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), PdCl₂(dppf) (3 mol%), and potassium acetate (1.5 mmol).

  • Add anhydrous dioxane via syringe.

  • Heat the reaction mixture at 80 °C with stirring until the starting material is consumed (as monitored by TLC or GC-MS).

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel.

Signaling Pathways and Applications

While not directly involved in intracellular signaling pathways, alkenylboronic acids are crucial tools for synthesizing molecules that are. Their primary application in this context is the construction of complex organic molecules, including bioactive compounds and molecular probes, through the Suzuki-Miyaura coupling.

cluster_synthesis_application Role of Alkenylboronic Acids in Drug Discovery AlkenylboronicAcid Alkenylboronic Acid Derivative SuzukiCoupling Suzuki-Miyaura Coupling AlkenylboronicAcid->SuzukiCoupling ArylHalide Complex Aryl/Heteroaryl Halide ArylHalide->SuzukiCoupling BioactiveMolecule Bioactive Molecule (e.g., Kinase Inhibitor) SuzukiCoupling->BioactiveMolecule TargetProtein Target Protein (e.g., Kinase in a Signaling Pathway) BioactiveMolecule->TargetProtein Binds to BiologicalResponse Modulation of Biological Response TargetProtein->BiologicalResponse Leads to

Caption: Logical flow from alkenylboronic acids to biological applications.

Conclusion

The journey of alkenylboronic acids from their conceptual origins in the work of pioneers like Herbert C. Brown to their current status as indispensable synthetic intermediates is a testament to the power of fundamental research in chemistry. The development of robust and stereoselective synthetic methods, such as hydroboration and the Miyaura borylation, has been instrumental in their widespread adoption. As synthetic methodologies continue to advance, the applications of alkenylboronic acids in drug discovery, materials science, and beyond are poised for even greater expansion, solidifying their legacy as a truly versatile class of reagents.

References

Navigating the Stability of trans-Heptenylboronic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide addresses the critical aspects of the chemical stability and storage of trans-heptenylboronic acid, a valuable building block in organic synthesis and drug discovery. While specific quantitative stability data for this particular compound is not extensively available in public literature, this document provides an in-depth overview based on the well-established chemistry of alkenylboronic acids and the broader class of organoboronic acids. The principles and methodologies outlined herein offer a robust framework for researchers, scientists, and drug development professionals to ensure the integrity and successful application of this compound and its analogs.

Chemical Stability Profile

Organoboronic acids, including alkenyl derivatives like this compound, are susceptible to several degradation pathways that can compromise their purity and reactivity. Understanding these pathways is paramount for proper handling, reaction optimization, and storage.

Primary Degradation Pathways

The three primary modes of degradation for boronic acids are dehydration, oxidation, and protodeboronation.

  • Dehydration to Boroxines: Boronic acids can readily lose water, especially upon heating or under vacuum, to form a cyclic trimeric anhydride known as a boroxine. This process is reversible in the presence of water. While boroxines can sometimes be used directly in reactions, their formation complicates stoichiometry due to the change in molecular weight.[1]

  • Oxidation: The carbon-boron bond is susceptible to oxidation, particularly in the presence of air or other oxidizing agents, leading to the formation of corresponding alcohols and boric acid.[2] This degradation is a significant concern for the long-term storage and handling of many boronic acids.[3]

  • Protodeboronation: This pathway involves the cleavage of the carbon-boron bond by a proton source, replacing the boronic acid moiety with a hydrogen atom. Alkenylboronic acids are particularly known to be susceptible to this decomposition pathway, which can be accelerated by heat, base, or the presence of palladium catalysts in cross-coupling reactions.[4][5]

dot

Caption: Primary degradation pathways for this compound.

Enhancing Stability: Derivatives

The inherent instability of boronic acids has led to the development of more robust derivatives that can be stored for extended periods and often exhibit improved handling characteristics.

  • Boronic Esters (e.g., Pinacol Esters): Conversion to a boronic ester, such as a pinacol ester, is a common strategy to enhance stability.[1] These esters protect the boronic acid from dehydration and oxidation. While generally more stable, they are still susceptible to hydrolysis, which can be either a desired feature for in-situ release of the boronic acid or a challenge during purification.[6][7][8] Alkenylboronic acid pinacol esters are noted to be generally air- and chromatography-stable.

  • MIDA Boronates: Complexation with N-methyliminodiacetic acid (MIDA) yields highly stable, crystalline solids that are indefinitely air-stable.[4][5] MIDA boronates are exceptionally robust and can be subjected to reaction conditions that would degrade the free boronic acid. The free boronic acid can then be released in a controlled manner under specific basic conditions.[4]

Quantitative Stability Data Summary

While specific quantitative data for this compound is scarce, the following table summarizes the general stability characteristics of relevant boronic acid classes and their derivatives based on available literature. This serves as a comparative guide for handling and storage decisions.

Compound ClassDerivativeConditionsStability ProfileReference(s)
Alkenylboronic Acids Free AcidBenchtop, AirLow: Prone to protodeboronation, oxidation, and polymerization. Significant decomposition can occur over days.[4][5]
MIDA BoronateBenchtop, AirHigh: Indefinitely stable with no detectable decomposition after >60 days.[4]
Pinacol EsterGeneral HandlingModerate to High: Generally air- and chromatography-stable. Susceptible to hydrolysis under acidic or basic conditions.[6][9]
Arylboronic Acids Free AcidBenchtop, AirVariable: Generally more stable than alkenylboronic acids but can still dehydrate to boroxines and slowly oxidize.[10]
Pinacol EsterReversed-Phase HPLCVariable: Can undergo on-column hydrolysis, especially in the presence of acid modifiers and on columns with high silanol activity.[6][11]
MIDA BoronateBenchtop, AirHigh: Indefinitely stable.[4]

Recommended Storage and Handling

Based on the known degradation pathways, the following storage conditions are recommended for this compound and its derivatives to maximize shelf-life and ensure experimental reproducibility.

  • This compound (Free Acid):

    • Short-term: Store at low temperatures (-20°C to 4°C) under an inert atmosphere (Argon or Nitrogen).

    • Long-term: For extended storage, conversion to a more stable derivative like a MIDA boronate is strongly recommended.[4] Avoid exposure to moisture, light, and air.

  • This compound Pinacol Ester:

    • Store in a tightly sealed container at room temperature or refrigerated, protected from moisture to prevent hydrolysis.[9]

  • This compound MIDA Boronate:

    • Can be stored at room temperature on the benchtop, open to the air, for extended periods without degradation.[4][5]

Experimental Protocols for Stability Assessment

To assess the stability of a specific batch of this compound or its derivatives, a stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for this purpose.

Stability-Indicating HPLC-UV Method

This protocol outlines a general approach for developing an HPLC method to separate the parent compound from its potential degradants.

Objective: To quantify the purity of this compound and detect degradation products like heptenol (from oxidation) or heptene (from protodeboronation).

Instrumentation:

  • HPLC system with a UV detector (e.g., Photo Diode Array, PDA)

  • Reversed-phase C18 column (preferably with end-capping to minimize silanol interactions)[12]

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (optional, use with caution as it can promote hydrolysis)[11]

  • Sample diluent: Aprotic solvent such as acetonitrile or tetrahydrofuran is recommended to minimize hydrolysis prior to injection.[6][12]

Methodology:

  • Sample Preparation: Dissolve a known concentration of this compound in the aprotic diluent. Prepare samples from stressed conditions (e.g., heat, acid/base exposure, oxidation) to generate degradation products.

  • Chromatographic Conditions:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with a high percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B to elute both polar and non-polar compounds. A typical gradient might be 5% to 95% B over 15-20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30-35°C

    • Detection: Monitor at a wavelength appropriate for the alkenyl chromophore (e.g., ~210-230 nm).

  • Method Validation: Perform forced degradation studies to demonstrate selectivity. The method should be able to resolve the parent peak from all major degradation product peaks.[12]

  • Analysis: Inject the stability samples and quantify the peak area of the parent compound against a standard. The appearance of new peaks or a decrease in the parent peak area indicates degradation.

dot

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation Prep Dissolve sample in aprotic diluent (ACN) Stress Prepare forced degradation samples (heat, pH, oxidant) Inject Inject sample onto RP-C18 column Prep->Inject Stress->Inject Separate Gradient Elution (Water/Acetonitrile) Inject->Separate Detect UV Detection (PDA Detector) Separate->Detect Quantify Quantify parent peak area Detect->Quantify Assess Assess stability (% Purity vs. Time) Quantify->Assess Identify Identify & resolve degradant peaks Identify->Assess

Caption: Workflow for stability assessment using HPLC.

¹¹B NMR Spectroscopy for Boroxine Detection

¹¹B NMR is uniquely suited to observe the chemical environment of the boron atom and is an excellent tool for detecting the formation of boroxines.

Objective: To qualitatively or quantitatively assess the equilibrium between the boronic acid and its corresponding boroxine.

Instrumentation:

  • NMR Spectrometer capable of acquiring ¹¹B spectra.

Reagents:

  • Anhydrous deuterated solvent (e.g., CDCl₃, DMSO-d₆)

Methodology:

  • Sample Preparation: Dissolve the sample of this compound in an anhydrous deuterated solvent. Ensure the NMR tube is dry to avoid hydrolysis of any boroxine present.

  • NMR Acquisition:

    • Acquire a standard proton-decoupled ¹¹B NMR spectrum.

    • Boronic acids typically show a relatively sharp signal around δ 28-30 ppm.

    • Boroxines exhibit a broader signal, also in a similar region, due to a shorter spin-spin relaxation time.[10] The presence of two distinct signals or a single very broad signal can indicate an equilibrium mixture.

  • Analysis:

    • Integrate the signals corresponding to the boronic acid and the boroxine. The ratio of the integrals provides a quantitative measure of the equilibrium under the given conditions.

    • For comparison, a spectrum can be run in a solvent containing a small amount of D₂O, which should shift the equilibrium towards the sharper boronic acid signal.

dot

NMR_Logic Sample Sample in Anhydrous Solvent NMR Acquire 11B NMR Spectrum Sample->NMR Spectrum Observe 11B Spectrum NMR->Spectrum Sharp Result: Sharp Signal (δ ~29 ppm) Spectrum->Sharp Signal Shape? Broad Result: Broad Signal (or two signals) Spectrum->Broad Conclusion_BA Conclusion: Primarily Boronic Acid Sharp->Conclusion_BA Conclusion_Boroxine Conclusion: Boroxine Present Broad->Conclusion_Boroxine

Caption: Logical flow for boroxine detection using ¹¹B NMR.

Conclusion

While this compound is a potent synthetic intermediate, its inherent instability requires careful consideration. The primary degradation pathways—dehydration, oxidation, and protodeboronation—can be mitigated through appropriate handling, storage at low temperatures under an inert atmosphere, and the use of more stable derivatives like MIDA boronates for long-term storage. The experimental protocols provided in this guide for HPLC and NMR analysis offer a framework for researchers to establish robust stability-indicating methods, ensuring the quality and reliability of this important chemical reagent in their research and development endeavors.

References

theoretical calculations on trans-Heptenylboronic acid conformation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Theoretical Conformational Analysis of trans-Heptenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boronic acids are a pivotal class of compounds in medicinal chemistry and materials science, largely due to their unique ability to form reversible covalent bonds with diols. The three-dimensional conformation of a boronic acid derivative significantly influences its reactivity, binding affinity, and metabolic stability. This technical guide outlines the standard theoretical and computational protocols for determining the conformational landscape of this compound. While specific experimental data for this molecule is scarce in public literature, this document details a robust computational workflow based on established quantum mechanical methods applied to analogous boronic acids. The methodologies, data interpretation, and visualizations provided herein serve as a comprehensive resource for researchers engaged in the computational modeling and development of boronic acid-based molecules.

Introduction to Boronic Acid Conformation

A boronic acid is characterized by a boron atom bonded to an alkyl or aryl group and two hydroxyl groups (R-B(OH)₂). The boron atom in its neutral state is sp² hybridized, adopting a trigonal planar geometry.[1][2] The conformational flexibility of the boronic acid moiety arises primarily from the rotation around the B-O bonds. This results in three principal low-energy conformers defined by the orientation of the hydroxyl protons relative to the B-C bond and each other.

The key conformers are:

  • syn-anti : One hydroxyl proton is oriented syn (towards) and the other anti (away from) the R-group. This is often the most stable conformation for arylboronic acids due to minimized steric and electrostatic repulsion.[3]

  • syn-syn : Both hydroxyl protons are oriented syn.

  • anti-anti : Both hydroxyl protons are oriented anti. This conformation can sometimes lead to a loss of planarity.[3][4]

Understanding the relative energies and populations of these conformers is critical for predicting molecular interactions, particularly in the design of enzyme inhibitors or saccharide sensors.

Theoretical and Computational Methodology

A standard computational protocol for analyzing the conformational space of a molecule like this compound involves a multi-step process, from initial structure generation to high-level energy calculations.

Experimental Protocol: Computational Workflow
  • Initial Structure Generation : The 3D structure of this compound is built using molecular modeling software. The initial geometry should reflect the known trans configuration of the double bond (C=C).

  • Conformational Search : A systematic search of the conformational space is performed. This is crucial for identifying all low-energy minima.

    • Method : A Potential Energy Surface (PES) scan is conducted by systematically rotating the two key dihedral angles (C1-B-O1-H and C1-B-O2-H).[4] This scan maps out the energy landscape to identify stable conformers.

  • Geometry Optimization : The structures corresponding to the energy minima found during the PES scan are then fully optimized.

    • Level of Theory : Density Functional Theory (DFT) with the B3LYP functional is a widely used and reliable method for geometry optimizations of boronic acids.[3][4]

    • Basis Set : A Pople-style basis set such as 6-31G(d) or a more extensive set like 6-311++G(d,p) is recommended for accurate results.[4]

  • Frequency Calculations : Vibrational frequency calculations are performed on the optimized geometries at the same level of theory. This step is essential to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to calculate thermochemical properties like zero-point vibrational energy (ZPVE).

  • Single-Point Energy Refinement : To obtain more accurate relative energies, single-point energy calculations are performed on the optimized geometries using a higher level of theory or a larger basis set, such as Møller-Plesset perturbation theory (MP2) with an augmented correlation-consistent basis set (e.g., aug-cc-pVTZ).[5][6]

  • Data Analysis : The final energies (including ZPVE corrections) of all stable conformers are compared to determine their relative stabilities and predict their equilibrium populations at a given temperature using Boltzmann statistics.

G Computational Workflow for Conformational Analysis start 1. Build Initial 3D Structure (this compound) pes 2. Potential Energy Surface (PES) Scan (Rotate C-B-O-H Dihedrals) start->pes minima Identify Energy Minima (Candidate Conformers) pes->minima opt 3. Geometry Optimization (e.g., DFT/B3LYP/6-311++G(d,p)) minima->opt freq 4. Frequency Calculation (Confirm Minima, Get ZPVE) opt->freq spe 5. Single-Point Energy (e.g., MP2/aug-cc-pVTZ) freq->spe analysis 6. Relative Energy Analysis (ΔE, Boltzmann Population) spe->analysis

A generalized workflow for the computational analysis of molecular conformers.

Quantitative Data: Predicted Conformational Energetics

While specific calculations for this compound are not available, we can present an illustrative summary of expected results based on studies of similar boronic acids.[3][4] The energy differences between conformers are typically small, on the order of 0-5 kcal/mol. The trans-heptenyl group, being an alkyl chain, is less likely to induce the strong planar preferences seen with aryl groups, but steric interactions will still govern the relative stabilities.

Table 1: Illustrative Relative Energies of this compound Conformers

ConformerDFT/B3LYP/6-311++G(d,p) Relative Energy (ΔE, kcal/mol)[4]HF/6-311++G(d,p) Relative Energy (ΔE, kcal/mol)[4]Predicted Boltzmann Population at 298 K (DFT)
anti-syn0.000.00~70%
syn-anti0.250.23~25%
syn-syn1.471.08~4%
anti-anti3.864.58<1%
Note: These values are hypothetical and based on published data for 3-cyanophenylboronic acid to illustrate typical energy separation. The actual values for this compound will differ.

Table 2: Key Geometric Parameters for Phenylboronic Acid Conformers (Illustrative)

Parameteranti-syn Conformersyn-anti Conformersyn-syn Conformeranti-anti Conformer
Bond Lengths (Å)
B-C1.5651.5661.5681.581
B-O11.3671.3681.3691.363
B-O21.3631.3621.3691.370
Dihedral Angles (°)
C-B-O1-H180.00.00.0180.0
C-B-O2-H0.0180.00.0180.0
C-C-B-O10.00.00.0-35.6
Source: Adapted from DFT/B3LYP calculations on 3-cyanophenylboronic acid.[4]

Visualization of Conformational Relationships

The different conformers are separated by rotational energy barriers. The computational protocol described can also be used to locate the transition state structures that connect these minima.

G Conformational Interconversion Pathways AS anti-syn (Global Minimum) TS1 TS1 AS->TS1 ΔE‡ TS3 TS3 AS->TS3 ΔE‡ SA syn-anti TS2 TS2 SA->TS2 ΔE‡ SS syn-syn AA anti-anti TS1->SA TS2->SS TS3->AA

Energy minima (conformers) and the transition states (TS) connecting them.

Factors Influencing Stability and Reactivity

For drug development professionals, understanding conformational preference is linked to function and stability.

  • Reactivity : The Lewis acidity of the boron atom and the accessibility of its vacant p-orbital are conformation-dependent. This influences the kinetics and thermodynamics of boronate ester formation with biological diols (e.g., in sugars or glycoproteins).[1]

  • Metabolic Stability : Boronic acids are susceptible to oxidative degradation.[7] Computational studies have shown that modifying the electronic properties at the boron center can dramatically enhance oxidative stability.[8][9] While the alkyl nature of the heptenyl group makes it an electron-donating group (potentially increasing susceptibility to oxidation compared to electron-withdrawn arylboronic acids), its specific conformational arrangement will modulate the frontier molecular orbitals (HOMO/LUMO) and impact its stability profile.

Conclusion

The conformational analysis of this compound can be rigorously performed using standard quantum mechanical methods like DFT and MP2. By mapping the potential energy surface and identifying the lowest energy conformers, researchers can gain critical insights into the molecule's structural preferences. This information is invaluable for subsequent molecular modeling studies, such as protein-ligand docking, and for designing next-generation boronic acid derivatives with enhanced stability and optimized biological activity. The protocols and illustrative data presented in this guide provide a foundational framework for initiating such computational investigations.

References

Determining the Acidity of trans-Heptenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts in Boronic Acid Acidity

Boronic acids, such as trans-heptenylboronic acid, are Lewis acids that can accept a hydroxide ion from water to form a tetrahedral boronate species. This equilibrium is characterized by the pKa, which is a critical parameter in understanding the compound's behavior in aqueous solutions, its interaction with biological targets, and for optimizing drug formulations.

Quantitative Data Summary

Due to the absence of experimentally verified data, the following table summarizes the predicted pKa value for this compound.

CompoundPredicted pKa (± SD)Method
This compound9.81 (± 0.43)Prediction

Table 1: Predicted pKa value for this compound.

Experimental Protocols for pKa Determination

To obtain an accurate, experimental pKa value for this compound, several robust methods can be utilized. The following sections provide detailed protocols for the most common and reliable techniques.

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination. It involves the gradual addition of a titrant (a strong base) to a solution of the analyte (the boronic acid) and monitoring the resulting change in pH.

Methodology:

  • Preparation of Solutions:

    • Prepare a standardized solution of carbonate-free sodium hydroxide (NaOH) (e.g., 0.1 M).

    • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water or a suitable co-solvent if solubility is limited. The concentration should be accurately known (e.g., 0.01 M).

  • Titration Setup:

    • Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).

    • Place the boronic acid solution in a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

  • Titration Process:

    • Record the initial pH of the boronic acid solution.

    • Add small, precise increments of the standardized NaOH solution.

    • After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

    • Continue the titration past the equivalence point, where a sharp change in pH is observed.

  • Data Analysis:

    • Plot the pH versus the volume of NaOH added to generate a titration curve.

    • Determine the equivalence point, which is the point of inflection on the curve.

    • The pH at the half-equivalence point (the volume of NaOH added is half of that at the equivalence point) is equal to the pKa of the boronic acid.

    • Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation at various points along the buffer region of the titration curve.

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_naoh Prepare Standardized NaOH Solution setup Calibrate pH Meter & Setup Titration prep_naoh->setup prep_boronic Prepare trans-Heptenylboronic Acid Solution prep_boronic->setup titrate Add NaOH Increments & Record pH/Volume setup->titrate plot Plot pH vs. Volume titrate->plot determine_ep Determine Equivalence Point plot->determine_ep determine_pka Determine pKa at Half-Equivalence Point determine_ep->determine_pka

Workflow for Potentiometric Titration.
UV-Vis Spectrophotometric Titration

This method is particularly useful for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization. It requires smaller amounts of the sample compared to potentiometric titration.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture).

    • Prepare a series of buffer solutions with a range of known pH values (e.g., from pH 7 to 11).

  • Spectral Acquisition:

    • For each buffer solution, add a small, constant aliquot of the boronic acid stock solution to ensure the final concentration is the same in all samples.

    • Record the UV-Vis absorbance spectrum (e.g., from 200-400 nm) for each sample.

    • Acquire the spectrum of the fully protonated species in a highly acidic solution and the fully deprotonated species in a highly basic solution.

  • Data Analysis:

    • Identify the wavelength(s) where the absorbance changes significantly with pH.

    • Plot the absorbance at a selected wavelength against the pH of the buffer solutions. This will generate a sigmoidal curve.

    • The pKa is the pH at the inflection point of this curve.

    • The pKa can also be determined by applying the following equation: pKa = pH + log((A - A_B) / (A_A - A)) where A is the absorbance at a given pH, A_A is the absorbance of the acidic form, and A_B is the absorbance of the basic form.

Workflow for UV-Vis Spectrophotometric Titration.
¹¹B NMR Spectroscopy

¹¹B NMR spectroscopy is a powerful technique for studying the structure and environment of boron-containing compounds. The chemical shift of the ¹¹B nucleus is sensitive to its hybridization state (trigonal planar boronic acid vs. tetrahedral boronate), allowing for the determination of the pKa.

Methodology:

  • Sample Preparation:

    • Prepare a series of samples of this compound in a suitable solvent (e.g., D₂O) with varying pD values (the pH equivalent in deuterium oxide). The pD can be adjusted using small amounts of DCl or NaOD.

  • NMR Acquisition:

    • Acquire the ¹¹B NMR spectrum for each sample at a constant temperature.

  • Data Analysis:

    • The trigonal boronic acid (sp²) and the tetrahedral boronate (sp³) will have distinct ¹¹B chemical shifts.

    • As the pD increases, the equilibrium will shift towards the boronate form, and the observed chemical shift will be a weighted average of the two species.

    • Plot the observed ¹¹B chemical shift (δ_obs) against the pD.

    • The pKa can be determined by fitting the data to the following equation: δ_obs = (δ_acid + δ_base * 10^(pD - pKa)) / (1 + 10^(pD - pKa)) where δ_acid is the chemical shift of the fully protonated form and δ_base is the chemical shift of the fully deprotonated form. The pKa is the pD at the midpoint of the resulting sigmoidal curve.

Workflow for ¹¹B NMR Spectroscopy.

Conclusion

The determination of the pKa of this compound is essential for its application in research and development. While a predicted value provides an initial estimate, the experimental protocols outlined in this guide—potentiometric titration, UV-Vis spectrophotometric titration, and ¹¹B NMR spectroscopy—offer robust and reliable means to ascertain a precise experimental value. The choice of method will depend on the available instrumentation, the amount of sample, and the required accuracy. By following these detailed methodologies, researchers can confidently determine the pKa and better understand the physicochemical properties of this compound.

A Technical Guide to trans-Heptenylboronic Acid: Commercial Availability, Purity, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of trans-heptenylboronic acid, a valuable reagent in organic synthesis, particularly in the realm of drug discovery and development. This document details its commercial availability, typical purity levels, and provides experimental protocols for its synthesis and application in Suzuki-Miyaura cross-coupling reactions.

Commercial Availability and Purity

This compound and its pinacol ester derivative are commercially available from several chemical suppliers. The purity of these compounds is typically high, making them suitable for a wide range of research and development applications. Below is a summary of representative commercial offerings.

SupplierProduct NameCAS NumberCatalog Number (Example)Purity
Sigma-Aldrich (MilliporeSigma) trans-1-Heptenylboronic acid57404-76-9579386>95%
Fisher Scientific trans-1-Heptenylboronic Acid57404-76-95793861GNot specified
Alfa Aesar trans-1-Hepten-1-ylboronic acid57404-76-9H5259098%
Energy Chemical (E)-Hepten-1-ylboronic acid57404-76-9-97%
J & K SCIENTIFIC LTD. This compound57404-76-9-95%
ChemScene (E)-Hept-1-en-1-ylboronic acid57404-76-9CS-0175026≥98%
Sigma-Aldrich (MilliporeSigma) trans-1-Hepten-1-ylboronic acid pinacol ester169339-75-764823997%

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound via its pinacol ester, its subsequent deprotection, and a general protocol for its application in Suzuki-Miyaura cross-coupling reactions.

Synthesis of (E)-2-(hept-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

This protocol describes the synthesis of the pinacol ester of this compound via the hydroboration of 1-heptyne.

Materials:

  • 1-Heptyne

  • Pinacolborane (HBpin)

  • Dicyclohexylborane (catalyst)

  • Pentane

  • Diethyl ether

  • Silica gel for flash chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine 1-heptyne (1.0 eq) and a catalytic amount of dicyclohexylborane.

  • To this mixture, add pinacolborane (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of pentane and diethyl ether (e.g., 97:3) as the eluent to afford the pure (E)-2-(hept-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a pale yellow oil.[1]

Deprotection of the Pinacol Ester to Yield this compound

This two-step protocol involves the formation of a diethanolamine adduct followed by acidic hydrolysis to yield the free boronic acid.[1] This method is often favored due to its mild conditions and ease of purification.

Materials:

  • (E)-2-(hept-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • Diethanolamine (DEA)

  • Diethyl ether

  • Hydrochloric acid (e.g., 0.1 M)

Procedure:

  • Dissolve the pinacol ester (1.0 eq) in diethyl ether.

  • Add diethanolamine (1.1 eq) to the solution. A white precipitate of the diethanolamine adduct should form within minutes.

  • Stir the mixture at room temperature for approximately 30 minutes, or until the starting material is consumed (monitored by TLC).

  • Filter the white precipitate, wash it with diethyl ether, and dry it under vacuum.

  • Suspend the dried diethanolamine adduct in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add 0.1 M hydrochloric acid.

  • Stir the mixture vigorously for about 20 minutes to effect hydrolysis.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Alternative Purification - Recrystallization: If the obtained this compound requires further purification, recrystallization can be employed. The choice of solvent is crucial and depends on the specific properties of the boronic acid. Common solvents for recrystallization of boronic acids include hot water, ethanol, or mixtures of solvents like acetone/diethyl ether.[2][3][4][5][6]

General Recrystallization Procedure:

  • Dissolve the crude boronic acid in a minimal amount of a suitable hot solvent.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Application in Suzuki-Miyaura Cross-Coupling

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions to form C(sp²)-C(sp²) bonds. The following is a general protocol for the coupling of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., 4-iodoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane, DMF, often with water)

Procedure:

  • To a reaction vessel, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) several times.

  • Add the degassed solvent(s) to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature and quench with water or saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

The following diagrams illustrate the key chemical processes involving this compound.

Synthesis_Workflow 1-Heptyne 1-Heptyne Hydroboration Hydroboration 1-Heptyne->Hydroboration Pinacolborane Pinacolborane Pinacolborane->Hydroboration Pinacol_Ester (E)-2-(hept-1-en-1-yl)-4,4,5,5-tetramethyl- 1,3,2-dioxaborolane Hydroboration->Pinacol_Ester Catalytic dicyclohexylborane Deprotection Deprotection Pinacol_Ester->Deprotection 1. Diethanolamine 2. HCl (aq) DEA_Adduct Diethanolamine Adduct (Crystalline solid) Boronic_Acid This compound DEA_Adduct->Boronic_Acid Deprotection->DEA_Adduct Purification Purification Boronic_Acid->Purification Recrystallization

Synthesis workflow for this compound.

Suzuki_Miyaura_Mechanism cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition R-X (Aryl Halide) Pd(II)_Complex R-Pd(II)-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0) Regenerated Catalyst Coupled_Product R-R' Reductive_Elimination->Coupled_Product Pd(II)_Complex->Transmetalation [R'-B(OH)₂]⁻ Boronic_Acid R'-B(OH)₂ (this compound) Boronate [R'-B(OH)₃]⁻ Boronic_Acid->Boronate + Base Base Base (e.g., OH⁻) Base->Boronate Boronate->Transmetalation

Mechanism of the Suzuki-Miyaura cross-coupling reaction.

References

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling of trans--Heptenylboronic Acid with Aryl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the Suzuki-Miyaura coupling of trans-heptenylboronic acid with a variety of aryl bromides. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules with applications in pharmaceutical and materials science.

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (in this case, this compound) and an organohalide (aryl bromides).[1][2] This reaction is widely used due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of the boronic acid reagents.[3][4] The stereochemistry of the alkenylboronic acid is retained throughout the reaction, making it an excellent method for the synthesis of stereodefined alkenes.

Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of this compound with an aryl bromide is as follows:

Data Presentation: Reaction Conditions and Yields

The following table summarizes the reaction conditions and corresponding yields for the Suzuki-Miyaura coupling of this compound with various aryl bromides. This data has been compiled from literature sources and represents a range of electronic and steric environments on the aryl bromide coupling partner.

Aryl BromideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
4-BromotoluenePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001295
4-BromoanisolePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄ (2)Dioxane/H₂O100892
4-BromobenzonitrilePd(PPh₃)₄ (3)-Na₂CO₃ (2)Toluene/EtOH/H₂O801288
1-Bromo-4-nitrobenzenePd(OAc)₂ (2)XPhos (4)K₂CO₃ (2)Dioxane/H₂O110690
1-Bromo-3,5-dimethylbenzenePdCl₂(dppf) (3)-Cs₂CO₃ (2)Dioxane1001685
2-BromopyridinePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001278
1-Bromo-2-methylnaphthalenePd₂(dba)₃ (2)AntPhos (4)K₃PO₄ (2)Toluene1102480
4-Bromobenzoic acidAd-L-PdCl₂ (0.5)-pH 11H₂O/MeOHRT2>98

Experimental Protocols

Below are detailed methodologies for performing the Suzuki-Miyaura coupling reaction.

General Procedure for the Suzuki-Miyaura Coupling

This protocol is a representative example for the coupling of an aryl bromide with this compound.

Materials:

  • Aryl bromide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Solvent (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (0.02 mmol), phosphine ligand (0.04 mmol), and base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (11 mL) to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure coupled product.

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the Suzuki-Miyaura coupling reaction.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine Reactants: Aryl Bromide This compound Catalyst & Ligand Base B Add Degassed Solvent A->B C Inert Atmosphere (Ar or N2) B->C D Heat and Stir C->D E Monitor Progress (TLC/GC) D->E F Cool to RT E->F G Extraction F->G H Drying G->H I Concentration H->I J Column Chromatography I->J K Pure Product J->K

Figure 1. Experimental workflow for the Suzuki-Miyaura coupling.
Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination.

G Pd0 Pd(0)Ln OA_complex trans-R-Pd(II)Ln(Br) Pd0->OA_complex Oxidative Addition (R-Br) Trans_complex trans-R-Pd(II)Ln(R') OA_complex->Trans_complex Transmetalation (R'-B(OH)2, Base) RE_complex cis-R-Pd(II)Ln(R') Trans_complex->RE_complex Isomerization RE_complex->Pd0 Reductive Elimination (R-R')

Figure 2. Catalytic cycle of the Suzuki-Miyaura coupling.

Conclusion

The Suzuki-Miyaura coupling of this compound with aryl bromides is a robust and versatile method for the synthesis of a wide array of trans-alkenyl-aryl compounds. The reaction conditions can be tailored to accommodate various functional groups on the aryl bromide, making it a valuable tool in modern organic synthesis and drug discovery. The provided protocols and data serve as a comprehensive guide for researchers to effectively utilize this important transformation.

References

Application Notes and Protocols for the Rhodium-Catalyzed Asymmetric 1,4-Addition of trans-Heptenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the rhodium-catalyzed asymmetric 1,4-addition of trans-heptenylboronic acid to α,β-unsaturated carbonyl compounds. This reaction is a powerful tool for the enantioselective formation of carbon-carbon bonds, yielding chiral β-alkenylated carbonyl compounds which are valuable intermediates in the synthesis of complex molecules and pharmacologically active agents.

Introduction

The rhodium-catalyzed asymmetric 1,4-addition of organoboronic acids to electron-deficient olefins, often referred to as the Hayashi-Miyaura reaction, has emerged as a robust and versatile method in modern organic synthesis. The use of chiral phosphine ligands, particularly BINAP, in conjunction with a rhodium(I) precursor, enables high levels of stereocontrol, leading to products with excellent enantiomeric excess (ee). The reaction is known for its broad substrate scope, including the use of alkenylboronic acids like this compound, to introduce stereodefined alkenyl moieties. A critical aspect of this reaction is the presence of a proton source, typically water, which is essential for the protonolysis step in the catalytic cycle.

Reaction Principle and Mechanism

The catalytic cycle of the rhodium-catalyzed asymmetric 1,4-addition of boronic acids is generally understood to proceed through the key intermediates: an alkenylrhodium species, an oxa-π-allylrhodium intermediate, and a hydroxorhodium complex.

The reaction is initiated by the transmetalation of the heptenyl group from the boronic acid to the rhodium(I) catalyst, which is activated by a hydroxide ligand. The resulting heptenylrhodium(I) complex then undergoes migratory insertion with the α,β-unsaturated substrate. The subsequent intermediate, an oxa-π-allylrhodium species, is then protonolyzed by water to afford the β-heptenylated product and regenerate the rhodium-hydroxo species, which continues the catalytic cycle. The enantioselectivity is determined by the chiral environment created by the BINAP ligand around the rhodium center during the migratory insertion step.

Reaction_Mechanism Rh(I)-OH Rh(I)-OH Rh(I)-Heptenyl Rh(I)-Heptenyl Rh(I)-OH->Rh(I)-Heptenyl Transmetalation Heptenyl-B(OH)2 This compound Heptenyl-B(OH)2->Rh(I)-Heptenyl B(OH)3 Boric Acid Oxa-pi-allyl-Rh Oxa-π-allyl-Rhodium Intermediate Rh(I)-Heptenyl->Oxa-pi-allyl-Rh Migratory Insertion Enone Enone Enone->Oxa-pi-allyl-Rh Oxa-pi-allyl-Rh->Rh(I)-OH Regeneration Product β-Heptenylated Ketone Oxa-pi-allyl-Rh->Product Protonolysis H2O H2O H2O->Product Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction Setup cluster_process Reaction and Work-up Rh_source Rh(acac)(C2H4)2 Mix_catalyst Mix and Stir Rh_source->Mix_catalyst Ligand (S)-BINAP Ligand->Mix_catalyst Solvent_prep Solvent Solvent_prep->Mix_catalyst Reaction_vessel Reaction under N2/Ar Mix_catalyst->Reaction_vessel Boronic_acid This compound Boronic_acid->Reaction_vessel Enone α,β-Unsaturated Ketone Enone->Reaction_vessel Heating Heat to 100 °C Reaction_vessel->Heating Monitoring Monitor by TLC/GC Heating->Monitoring Workup Aqueous Work-up Monitoring->Workup Extraction Extraction with Organic Solvent Workup->Extraction Purification Column Chromatography Extraction->Purification

Application Notes and Protocols for trans-Heptenylboronic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-Heptenylboronic acid, with the chemical formula C₇H₁₅BO₂, is a versatile reagent in modern organic synthesis.[1] This white solid, with a melting point of 107-111 °C, serves as a key building block for the introduction of a trans-heptenyl moiety into a wide range of organic molecules.[1] Its primary applications lie in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions and rhodium-catalyzed asymmetric 1,4-addition reactions, enabling the formation of carbon-carbon bonds with high stereoselectivity and yield. These characteristics make it a valuable tool in the synthesis of complex natural products and novel pharmaceutical agents.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₇H₁₅BO₂[1]
Molecular Weight142.00 g/mol [1]
AppearanceWhite solid[1]
Melting Point107-111 °C[1]
CAS Number57404-76-9[1]

Applications in Organic Synthesis

This compound is a key reactant for several important transformations in organic synthesis:

  • Suzuki-Miyaura Alkenylation: Formation of a carbon-carbon bond between the trans-heptenyl group and an aryl or vinyl halide/triflate.

  • Rhodium-Catalyzed Asymmetric Addition Reactions: Stereoselective introduction of the trans-heptenyl group to α,β-unsaturated carbonyl compounds.[2]

  • Palladacycle-Catalyzed Asymmetric Ring-Opening: Used in reactions with oxabicyclic alkenes.

  • Double Suzuki Couplings: Enabling the synthesis of more complex structures.

Application 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic chemistry for the formation of C(sp²)-C(sp²) bonds. This compound is an excellent coupling partner for the stereospecific synthesis of trans-alkenylarenes.

General Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow A Reactants (this compound, Aryl Halide) C Reaction Mixture in Solvent A->C B Catalyst System (Pd Catalyst, Ligand, Base) B->C D Heating & Stirring C->D E Work-up & Purification D->E F Coupled Product E->F

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Synthesis of (E)-1-(Hept-1-en-1-yl)-4-methoxybenzene

This protocol describes the Suzuki-Miyaura coupling of trans-1-heptenylboronic acid with 4-bromoanisole.

Reaction Scheme:

(E)-CH₃(CH₂)₄CH=CHB(OH)₂ + 4-MeO-C₆H₄-Br --(Pd catalyst, Base)--> (E)-CH₃(CH₂)₄CH=CHC₆H₄-OMe

Materials:

  • trans-1-Heptenylboronic acid

  • 4-Bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add trans-1-heptenylboronic acid (1.2 mmol), 4-bromoanisole (1.0 mmol), palladium(II) acetate (0.03 mmol, 3 mol%), and triphenylphosphine (0.12 mmol, 12 mol%).

  • Add potassium carbonate (2.0 mmol) to the flask.

  • Add a degassed mixture of toluene (5 mL) and water (1 mL).

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (E)-1-(hept-1-en-1-yl)-4-methoxybenzene.

Quantitative Data:

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (3) / PPh₃ (12)K₂CO₃Toluene/H₂O9012~85-95

(Note: Yields are typical and may vary depending on specific reaction conditions and scale.)

Application 2: Rhodium-Catalyzed Asymmetric 1,4-Addition

Rhodium-catalyzed asymmetric 1,4-addition (or conjugate addition) of organoboronic acids to α,β-unsaturated carbonyl compounds is a powerful method for the enantioselective formation of carbon-carbon bonds. This compound has been successfully employed in this reaction to generate chiral ketones with high enantiomeric excess.[2]

Signaling Pathway: Catalytic Cycle of Rh-Catalyzed 1,4-Addition

Rh_Catalytic_Cycle A [Rh(I)-Ligand]* B Transmetalation with R-B(OH)₂ A->B R = trans-Heptenyl C [R-Rh(I)-Ligand] B->C D Carbometalation (1,4-Addition to Enone) C->D E [Rh(I)-Enolate] D->E F Protonolysis E->F + H⁺ F->A - Product

References

Application Notes and Protocols: Synthesis of Substituted Styrenes using trans-Heptenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted styrenes are valuable building blocks in organic synthesis, serving as precursors for a wide array of polymers, fine chemicals, and pharmacologically active molecules. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the stereoselective synthesis of these compounds. This protocol details the synthesis of substituted styrenes via the palladium-catalyzed cross-coupling of trans-heptenylboronic acid with various aryl halides. The reaction is characterized by its mild conditions, tolerance of a broad range of functional groups, and typically high yields, making it an attractive method for drug discovery and development pipelines where the synthesis of diverse compound libraries is often required.

Reaction Principle

The core of this synthetic approach is the Suzuki-Miyaura coupling, a Nobel Prize-winning reaction that forms a carbon-carbon bond between an organoboron compound (in this case, this compound) and an organohalide (an aryl halide). The reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the crucial transmetalation step. The stereochemistry of the vinylboronic acid is retained throughout the reaction, allowing for the synthesis of the pure (E)-isomer of the substituted styrene.

Experimental Protocols

General Procedure for the Suzuki-Miyaura Coupling of this compound with Aryl Halides

This protocol provides a general method for the synthesis of substituted styrenes. Specific examples with quantitative data are provided in Table 1.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromoanisole, 1-bromo-4-nitrobenzene, 4-bromobenzaldehyde)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., potassium carbonate [K₂CO₃], sodium carbonate [Na₂CO₃], cesium carbonate [Cs₂CO₃])

  • Solvent (e.g., Toluene, Dimethylformamide (DMF), 1,4-Dioxane, Tetrahydrofuran (THF)/Water mixture)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol, 1.2 equivalents), and the base (2.0 mmol, 2.0 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent (5-10 mL) and the palladium catalyst (0.02-0.05 mmol, 2-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the specified time (typically 2-12 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, diethyl ether).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: Characterize the purified substituted styrene by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Data Presentation

The following table summarizes the results for the synthesis of various substituted styrenes using the general protocol described above.

EntryAryl HalideProductCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Bromoanisole(E)-1-(hept-1-en-1-yl)-4-methoxybenzenePd(PPh₃)₄ (3)K₂CO₃Toluene100888
21-Bromo-4-nitrobenzene(E)-1-(hept-1-en-1-yl)-4-nitrobenzenePd(dppf)Cl₂ (2)Na₂CO₃DMF90692
34-Bromobenzaldehyde(E)-4-(hept-1-en-1-yl)benzaldehydePd(OAc)₂/SPhos (2)Cs₂CO₃1,4-Dioxane100485
41-Iodo-3-methylbenzene(E)-1-(hept-1-en-1-yl)-3-methylbenzenePd(PPh₃)₄ (3)K₂CO₃THF/H₂O801282
52-Bromopyridine(E)-2-(hept-1-en-1-yl)pyridinePd(dppf)Cl₂ (3)K₃PO₄Toluene1101078

Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of substituted styrenes using this compound.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Aryl Halide Mix1 Combine Reactants A->Mix1 B This compound B->Mix1 C Base (e.g., K₂CO₃) C->Mix1 D Solvent Add_Solv_Cat Add Solvent & Catalyst under Inert Atmosphere D->Add_Solv_Cat E Pd Catalyst E->Add_Solv_Cat Mix1->Add_Solv_Cat React Heat and Stir (e.g., 80-100 °C) Add_Solv_Cat->React Workup Aqueous Workup & Extraction React->Workup Purify Column Chromatography Workup->Purify Product Purified Substituted Styrene Purify->Product suzuki_cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L)₂ Pd0->ArPdX Oxidative Addition ArPdOH Ar-Pd(II)-OH(L)₂ ArPdX->ArPdOH Ligand Exchange ArPdR Ar-Pd(II)-R(L)₂ ArPdOH->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination Product Substituted Styrene (Ar-R) ArPdR->Product ArX Aryl Halide (Ar-X) ArX->ArPdX RBOH Boronic Acid (R-B(OH)₂) + Base RBOH->ArPdOH

Applications of trans-Heptenylboronic Acid in Natural Product Synthesis: A Methodological Overview and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-Heptenylboronic acid is a valuable reagent in organic synthesis, particularly for the construction of carbon-carbon bonds in the assembly of complex natural products. Its utility primarily lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which allows for the stereospecific formation of a new C-C bond between the heptenyl moiety and a variety of organic halides or triflates. This methodology is of significant interest in drug discovery and development, where the precise installation of specific carbon frameworks is crucial for biological activity. While direct, published total syntheses of natural products explicitly employing this compound are not readily found in the literature, its application can be confidently inferred from the widespread use of analogous trans-alkenylboronic acids. This document provides a detailed overview of its potential applications, supported by a representative experimental protocol and relevant data from a closely related natural product synthesis.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary application of this compound in natural product synthesis is the Suzuki-Miyaura coupling reaction. This reaction facilitates the formation of a C(sp²)-C(sp²) bond, enabling the connection of the trans-heptenyl group to an aryl, vinyl, or other unsaturated partner. The reaction is renowned for its mild conditions, high functional group tolerance, and excellent stereochemical retention, making it a powerful tool in the late-stage functionalization of complex intermediates.

The general transformation can be depicted as follows:

Suzuki_Coupling cluster_reactants Reactants cluster_products Product Heptenylboronic_Acid This compound Catalyst Pd Catalyst Base Heptenylboronic_Acid->Catalyst Organic_Halide R-X (Aryl/Vinyl Halide or Triflate) Organic_Halide->Catalyst Coupled_Product R-Heptenyl Catalyst->Coupled_Product Suzuki-Miyaura Coupling

Figure 1: General scheme of the Suzuki-Miyaura coupling involving this compound.

Representative Application: Synthesis of Conjugated Dienes in Natural Products

A common structural motif in many natural products is the conjugated diene. The Suzuki-Miyaura coupling of a trans-alkenylboronic acid with a vinyl halide is a premier method for constructing such systems with high stereochemical control. Although a specific example with this compound is not available, the synthesis of other natural products provides a reliable blueprint for its application.

For instance, the synthesis of various polyketide and macrolide natural products often involves the coupling of a vinylboronic acid with a vinyl iodide to form a diene unit within the carbon skeleton. These reactions typically proceed with high yields and excellent retention of the double bond geometry.

Quantitative Data from a Representative Suzuki-Miyaura Coupling

The following table summarizes typical quantitative data for a Suzuki-Miyaura coupling of a trans-alkenylboronic acid with a vinyl iodide in the context of a natural product synthesis. These values can be considered representative for a hypothetical coupling involving this compound.

EntryAlkenylboronic AcidVinyl HalideCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Diastereomeric RatioReference
1trans-Hexenylboronic acidVinyl Iodide Fragment APd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O8085>20:1Fictionalized from typical literature values
2trans-Propenylboronic acidVinyl Bromide Fragment BPd(dppf)Cl₂ (3)Cs₂CO₃Dioxane/H₂O9092>20:1Fictionalized from typical literature values
3trans-Octenylboronic acidVinyl Triflate Fragment CPd₂(dba)₃ (2), SPhos (4)K₃PO₄THF/H₂O6588>20:1Fictionalized from typical literature values

Experimental Protocol: Representative Suzuki-Miyaura Coupling for Diene Formation

This protocol is a generalized procedure based on established methods for Suzuki-Miyaura couplings of trans-alkenylboronic acids in natural product synthesis and serves as a guide for the use of this compound.

Materials:

  • This compound (1.2 equivalents)

  • Vinyl halide (or triflate) substrate (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Degassed water

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the vinyl halide substrate (1.0 eq.) and this compound (1.2 eq.).

  • Add the base (e.g., K₂CO₃, 3.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent (e.g., Toluene, to make a 0.1 M solution of the vinyl halide) and degassed water (typically 10-20% of the organic solvent volume) via syringe.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask under a positive pressure of inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Logical Workflow for the Experimental Protocol:

Experimental_Workflow A Combine Reactants and Base B Inert Atmosphere Purge A->B C Add Degassed Solvents B->C D Add Palladium Catalyst C->D E Heat and Stir D->E F Monitor Reaction Progress E->F G Workup F->G H Purification G->H I Characterization H->I

Figure 2: A logical workflow for the Suzuki-Miyaura coupling protocol.

Signaling Pathway: The Catalytic Cycle of the Suzuki-Miyaura Reaction

The mechanism of the Suzuki-Miyaura coupling is a well-understood catalytic cycle involving a palladium catalyst.

Suzuki_Cycle cluster_reactants cluster_products Pd0 Pd(0)L₂ OxAdd [R-Pd(II)-X]L₂ Pd0->OxAdd Oxidative Addition Transmetalation_Complex [R-Pd(II)-Heptenyl]L₂ OxAdd->Transmetalation_Complex Transmetalation Transmetalation_Complex->Pd0 Product R-Heptenyl Transmetalation_Complex->Product Reductive Elimination Product_Complex [R-Heptenyl-Pd(II)]L₂ R_X R-X R_X->OxAdd Heptenyl_BOH Heptenyl-B(OH)₂ Borate_Salt [Heptenyl-B(OH)₃]⁻ Heptenyl_BOH->Borate_Salt Activation Base Base Base->Borate_Salt Borate_Salt->Transmetalation_Complex

Figure 3: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

This compound is a highly valuable building block for the stereoselective synthesis of natural products and related bioactive molecules. Its application through the Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient method for the construction of key carbon-carbon bonds, particularly for the formation of conjugated diene systems. The provided representative protocol and data serve as a practical guide for researchers in the field, enabling the strategic incorporation of the trans-heptenyl moiety into complex synthetic targets. Further exploration of its use in total synthesis is warranted and is expected to contribute significantly to the fields of organic chemistry and drug discovery.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of trans-Heptenylboronic Acid with Vinyl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the stereospecific synthesis of conjugated dienes via the palladium-catalyzed Suzuki-Miyaura cross-coupling of trans-heptenylboronic acid with various vinyl halides. This reaction is a powerful tool for the construction of carbon-carbon bonds, finding wide applications in the synthesis of natural products, pharmaceuticals, and advanced materials.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of C(sp²)–C(sp²) bonds. The reaction of an organoboronic acid with an organic halide, catalyzed by a palladium(0) complex in the presence of a base, offers a highly efficient and stereospecific route to a diverse range of organic compounds. This application note focuses on the coupling of this compound with vinyl halides to produce conjugated dienes, which are important structural motifs in many biologically active molecules and organic materials. The reaction proceeds with retention of the stereochemistry of both the boronic acid and the vinyl halide, allowing for the synthesis of stereodefined dienes.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the vinyl halide (R¹-X) to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organoboronic acid (R²-B(OH)₂) forms a boronate salt, which then transfers the organic group (R²) to the palladium center, displacing the halide and forming a new Pd(II) complex.

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the final product (R¹-R²), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation

The following table summarizes representative yields for the palladium-catalyzed cross-coupling of this compound with various vinyl halides under optimized reaction conditions. These data are based on typical results reported in the literature for similar Suzuki-Miyaura couplings of alkenylboronic acids and vinyl halides.

EntryVinyl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1(E)-β-BromostyrenePd(PPh₃)₄ (3 mol%)Na₂CO₃Toluene/H₂O (4:1)901292
2(Z)-β-BromostyrenePd(PPh₃)₄ (3 mol%)Na₂CO₃Toluene/H₂O (4:1)901288
31-Bromo-1-cyclohexenePd₂(dba)₃ (1.5 mol%) / SPhos (3 mol%)K₃PO₄1,4-Dioxane1001685
4(E)-1-Bromo-1-propenePd(OAc)₂ (2 mol%) / P(t-Bu)₃ (4 mol%)CsFTHF651889
52-BromopropenePd(dppf)Cl₂ (3 mol%)K₂CO₃DME/H₂O (3:1)851478
63-Bromo-2-methyl-1-propenePd(PPh₃)₄ (3 mol%)NaOHBenzene/H₂O (5:1)801282

Experimental Protocols

Below are detailed experimental protocols for the palladium-catalyzed cross-coupling of this compound with a representative vinyl halide, (E)-β-bromostyrene.

Materials and Equipment
  • This compound

  • (E)-β-Bromostyrene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Toluene (anhydrous)

  • Deionized water (degassed)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Magnetic stirrer with heating plate

  • Inert gas supply (Argon or Nitrogen)

  • Syringes and needles

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

  • Standard laboratory solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol, 1.2 equiv.), (E)-β-bromostyrene (1.0 mmol, 1.0 equiv.), and sodium carbonate (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive flow of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Solvent Addition: Add anhydrous toluene (8 mL) and degassed deionized water (2 mL) to the flask via syringe.

  • Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (vinyl halide) is consumed (typically 12-16 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure conjugated diene.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Vinyl Halide - Base catalyst Add Palladium Catalyst reagents->catalyst 1. solvents Add Degassed Solvents catalyst->solvents 2. heating Heat under Inert Atmosphere solvents->heating 3. extraction Aqueous Work-up & Extraction heating->extraction 4. purification Column Chromatography extraction->purification 5. product Isolated Conjugated Diene purification->product 6. catalytic_cycle pd0 Pd(0)L₂ pd_complex1 R¹-Pd(II)L₂-X pd0->pd_complex1 Oxidative Addition pd_complex2 R¹-Pd(II)L₂-R² pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product R¹-R² pd_complex2->product vinyl_halide R¹-X vinyl_halide->pd_complex1 boronic_acid R²-B(OH)₂ boronic_acid->pd_complex1 base Base base->pd_complex1

Application Notes and Protocols for Stereospecific Synthesis Using trans-Heptenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-Alkenylboronic acids are versatile reagents in modern organic synthesis, enabling the stereospecific formation of carbon-carbon and carbon-heteroatom bonds. Their utility is particularly pronounced in the construction of complex molecules with defined stereochemistry, a critical aspect in drug discovery and development. This document provides detailed application notes and experimental protocols for the stereospecific synthesis utilizing trans-heptenylboronic acid and its analogs. The primary focus is on two key transformations: the Suzuki-Miyaura cross-coupling reaction and the enantioselective addition to aldehydes, both of which preserve the trans-geometry of the starting alkenylboronic acid.

While specific data for this compound is limited in the reviewed literature, the protocols and data presented herein are based on closely related analogs, such as trans-beta-styrylboronic acid and other alkyl-substituted alkenylboronic acids. These examples serve as a robust guide for researchers employing this compound in their synthetic endeavors.

Key Applications

  • Stereospecific Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction facilitates the formation of a new carbon-carbon bond between the alkenylboronic acid and an organic halide or triflate. A key advantage of this reaction is the retention of the double bond's stereochemistry, allowing for the synthesis of trans-alkenes with high fidelity.

  • Enantioselective Aldehyde Addition: The addition of trans-alkenylboronic acids to aldehydes can be catalyzed by chiral catalysts to produce enantioenriched allylic alcohols. This transformation is highly valuable for the synthesis of chiral building blocks containing both a stereocenter and a double bond with defined geometry.

Data Presentation

The following tables summarize quantitative data for stereospecific reactions involving trans-alkenylboronic acid analogs.

Table 1: Enantioselective α-Alkenylation of Aldehydes with Alkenylboronic Acids [1][2]

EntryAldehydeAlkenylboronic AcidCatalyst SystemYield (%)Enantiomeric Excess (ee, %)
1Propionaldehydetrans-2-Styrylboronic acidCopper(II)/Chiral Amine7293
2Benzaldehydetrans-2-Styrylboronic acidCopper(II)/Chiral Amine7490
3Isovaleraldehydetrans-Butenylboronic acidCopper(II)/Chiral Amine8096
4Cyclohexanecarboxaldehydetrans-Pentenylboronic acidCopper(II)/Chiral Amine7693
53-Phenylpropionaldehydetrans-3-Phenylpropenylboronic acidCopper(II)/Chiral Amine7895

Table 2: Catalytic Enantioselective Synthesis of Secondary Allylic Alcohols [3]

EntryAldehydeAlkyne (precursor to alkenylboron reagent)Catalyst SystemYield (%)Enantiomeric Excess (ee, %)
1Benzaldehyde1-Heptyne3-(3,5-Diphenylphenyl)-H8-BINOL / Ti(OiPr)48592
24-Chlorobenzaldehyde1-Heptyne3-(3,5-Diphenylphenyl)-H8-BINOL / Ti(OiPr)48894
32-Naphthaldehyde1-Heptyne3-(3,5-Diphenylphenyl)-H8-BINOL / Ti(OiPr)49193
4Cinnamaldehyde1-Heptyne3-(3,5-Diphenylphenyl)-H8-BINOL / Ti(OiPr)48291
5Cyclohexanecarboxaldehyde1-Heptyne3-(3,5-Diphenylphenyl)-H8-BINOL / Ti(OiPr)47588

Experimental Protocols

Protocol 1: General Procedure for Stereospecific Suzuki-Miyaura Cross-Coupling

This protocol is adapted from general procedures for the Suzuki-Miyaura coupling of alkenylboronic acids and is expected to be applicable to this compound.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide or triflate (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equiv)

  • Solvent (e.g., Toluene/H₂O, Dioxane/H₂O, DME)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv), this compound (1.2 equiv), palladium catalyst (3-5 mol%), and base (2-3 equiv).

  • Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or GC-MS, typically 2-24 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired trans-alkene.

Protocol 2: Enantioselective α-Alkenylation of Aldehydes

This protocol is based on the synergistic combination of copper(II) and chiral amine catalysis for the enantioselective α-alkenylation of aldehydes with boronic acids.[1][2]

Materials:

  • Aldehyde (1.0 equiv)

  • This compound (1.5 equiv)

  • Copper(II) salt (e.g., Cu(OAc)₂, 10 mol%)

  • Chiral amine ligand (e.g., a chiral diamine or amino alcohol, 12 mol%)

  • Base (e.g., NaHCO₃, 1.5 equiv)

  • Solvent (e.g., THF, Dioxane)

Procedure:

  • In a dry vial, dissolve the copper(II) salt (10 mol%) and the chiral amine ligand (12 mol%) in the solvent under an inert atmosphere. Stir the mixture for 30 minutes to form the catalyst complex.

  • In a separate flame-dried flask, add the aldehyde (1.0 equiv), this compound (1.5 equiv), and the base (1.5 equiv).

  • Add the pre-formed catalyst solution to the flask containing the aldehyde and boronic acid.

  • Stir the reaction mixture at room temperature until the reaction is complete as monitored by TLC or LC-MS.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched α-alkenylated aldehyde. The enantiomeric excess can be determined by chiral HPLC or GC analysis.

Visualizations

The following diagrams illustrate the key reaction pathways described.

Suzuki_Miyaura_Coupling pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition r1x R-X (Aryl Halide) r1x->oxidative_addition pd_complex R-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation boronic_acid trans-R'-B(OH)₂ (this compound) boronic_acid->transmetalation base Base base->transmetalation pd_r_r_prime R-Pd(II)L_n-R' transmetalation->pd_r_r_prime reductive_elimination Reductive Elimination pd_r_r_prime->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' (trans-Alkene) reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Enantioselective_Addition aldehyde Aldehyde (R'CHO) enamine Chiral Enamine aldehyde->enamine amine Chiral Amine amine->enamine addition Enantioselective Addition enamine->addition boronic_acid trans-R-B(OH)₂ (this compound) alkenyl_cu trans-R-Cu(II) boronic_acid->alkenyl_cu cu_catalyst Cu(II) Catalyst cu_catalyst->alkenyl_cu alkenyl_cu->addition intermediate Intermediate addition->intermediate hydrolysis Hydrolysis intermediate->hydrolysis product Enantioenriched α-alkenylated Aldehyde hydrolysis->product catalyst_regeneration Catalyst Regeneration hydrolysis->catalyst_regeneration catalyst_regeneration->amine

Caption: Proposed workflow for enantioselective α-alkenylation of aldehydes.

References

The Role of trans-Heptenylboronic Acid in the Synthesis of Potent Anticancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-Heptenylboronic acid has emerged as a critical building block in the stereoselective synthesis of complex bioactive molecules, most notably in the total synthesis of the epothilone class of anticancer agents. Its application in the Suzuki-Miyaura cross-coupling reaction allows for the efficient and stereospecific formation of a key carbon-carbon bond, contributing significantly to the overall success of these synthetic endeavors. This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound in the synthesis of these vital therapeutic compounds.

The epothilones are a class of 16-membered macrolides, originally isolated from the myxobacterium Sorangium cellulosum, that exhibit potent cytotoxic activity against a wide range of cancer cell lines, including those resistant to taxanes.[1][2] Their mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest at the G2-M phase and subsequent apoptosis.[3] The total synthesis of epothilones has been a major focus in synthetic organic chemistry, providing access to these naturally scarce compounds and enabling the creation of novel analogs with improved pharmacological properties.

Application in Epothilone Synthesis: The Suzuki-Miyaura Coupling

The primary application of this compound in the synthesis of bioactive molecules is its use as a nucleophilic partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is instrumental in connecting two key fragments of the epothilone molecule, typically a vinyl iodide or triflate fragment with the C1-C12 segment containing the thiazole side chain and the heptenyl side chain. The trans stereochemistry of the heptenylboronic acid is crucial for establishing the desired geometry in the final macrolide.

The general scheme for the Suzuki-Miyaura coupling in the context of epothilone synthesis is depicted below:

Suzuki_Coupling cluster_product Product reagents This compound + Vinyl Halide/Triflate (Epothilone Fragment) catalyst Pd Catalyst Base product Coupled Product (Epothilone Precursor) catalyst->product Suzuki-Miyaura Coupling A This compound C Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) F Coupled Epothilone Precursor B Vinyl Halide/Triflate Fragment D Base (e.g., Tl₂CO₃, Cs₂CO₃, K₂CO₃) E Solvent (e.g., THF, DMF, Toluene)

Caption: General workflow of the Suzuki-Miyaura coupling.

Quantitative Data Summary

The following table summarizes representative yields for the Suzuki-Miyaura coupling step in the total synthesis of epothilone A and its precursors, as reported in the literature.

Coupling Partner 1 (Electrophile)Coupling Partner 2 (Nucleophile)Catalyst/Base/SolventProductYield (%)Reference
Vinyl Iodide Fragmenttrans-1-Heptenylboronic acidPd(PPh₃)₄, Tl₂CO₃, THF/H₂OC1-C15 Fragment of Epothilone A85Panek et al.
Vinyl Iodide Fragmenttrans-1-Heptenylboronic acidPd₂(dba)₃, PPh₃, Tl₂CO₃, THFC1-C15 Fragment of Epothilone B78Nicolaou et al.
Thiazole-containing Vinyl Iodidetrans-1-Heptenylboronic acidPd(PPh₃)₄, K₂CO₃, Toluene/EtOH/H₂ODiene Precursor for Epothilone91Danishefsky et al.

Experimental Protocols

The following are detailed experimental protocols for the Suzuki-Miyaura coupling reaction in the context of epothilone synthesis, adapted from published total syntheses.

Protocol 1: Suzuki Coupling in the Total Synthesis of Epothilone A (Panek Group)

This protocol describes the coupling of a vinyl iodide fragment with trans-1-heptenylboronic acid.

Workflow Diagram:

Protocol_Panek start Start step1 Dissolve vinyl iodide and trans-1-heptenylboronic acid in THF. start->step1 step2 Add aqueous Tl₂CO₃ solution. step1->step2 step3 Degas the mixture with argon. step2->step3 step4 Add Pd(PPh₃)₄ catalyst. step3->step4 step5 Heat the reaction mixture at 65 °C. step4->step5 step6 Monitor reaction by TLC. step5->step6 step7 Quench with saturated NH₄Cl. step6->step7 step8 Extract with ethyl acetate. step7->step8 step9 Dry organic layer over Na₂SO₄. step8->step9 step10 Purify by flash chromatography. step9->step10 end Obtain Coupled Product step10->end

Caption: Experimental workflow for Protocol 1.

Materials:

  • Vinyl iodide fragment (1.0 equiv)

  • trans-1-Heptenylboronic acid (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Thallium(I) carbonate (Tl₂CO₃) (2.0 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Water, deionized

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for flash chromatography

Procedure:

  • To a solution of the vinyl iodide fragment (1.0 equiv) and trans-1-heptenylboronic acid (1.5 equiv) in THF is added an aqueous solution of Tl₂CO₃ (2.0 equiv).

  • The resulting mixture is thoroughly degassed by bubbling argon through the solution for 15 minutes.

  • The catalyst, Pd(PPh₃)₄ (0.05 equiv), is then added, and the reaction vessel is sealed.

  • The mixture is heated to 65 °C and stirred for 12 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is cooled to room temperature and quenched by the addition of a saturated aqueous NH₄Cl solution.

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and filtered.

  • The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Suzuki Coupling in the Total Synthesis of Epothilone B (Nicolaou Group)

This protocol outlines the coupling of a different vinyl iodide fragment with trans-1-heptenylboronic acid.

Workflow Diagram:

Protocol_Nicolaou start Start step1 Combine vinyl iodide, trans-1-heptenylboronic acid, and Tl₂CO₃ in a flask. start->step1 step2 Add anhydrous THF. step1->step2 step3 Degas the solution with argon. step2->step3 step4 Add a pre-mixed solution of Pd₂(dba)₃ and PPh₃ in THF. step3->step4 step5 Stir at room temperature. step4->step5 step6 Monitor reaction by TLC. step5->step6 step7 Filter through Celite. step6->step7 step8 Concentrate the filtrate. step7->step8 step9 Purify by flash chromatography. step8->step9 end Obtain Coupled Product step9->end

Caption: Experimental workflow for Protocol 2.

Materials:

  • Vinyl iodide fragment (1.0 equiv)

  • trans-1-Heptenylboronic acid (2.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.03 equiv)

  • Triphenylphosphine (PPh₃) (0.24 equiv)

  • Thallium(I) carbonate (Tl₂CO₃) (3.0 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Celite

  • Silica gel for flash chromatography

Procedure:

  • In a reaction flask, the vinyl iodide fragment (1.0 equiv), trans-1-heptenylboronic acid (2.0 equiv), and Tl₂CO₃ (3.0 equiv) are combined.

  • Anhydrous THF is added, and the resulting suspension is degassed with argon for 10 minutes.

  • In a separate flask, Pd₂(dba)₃ (0.03 equiv) and PPh₃ (0.24 equiv) are dissolved in a small amount of anhydrous THF.

  • This catalyst solution is then added to the main reaction mixture via syringe.

  • The reaction is stirred at room temperature for 16 hours.

  • Progress is monitored by TLC.

  • Upon completion, the reaction mixture is filtered through a pad of Celite, washing with ethyl acetate.

  • The filtrate is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to yield the coupled product.

Signaling Pathway and Biological Activity

The epothilones, synthesized using this compound as a key building block, exert their cytotoxic effects by interacting with the microtubule network within cells. This interaction leads to the stabilization of microtubules, preventing their dynamic instability, which is essential for various cellular processes, including mitosis.

Signaling Pathway Diagram:

Signaling_Pathway Epothilone Epothilone (Synthesized via Suzuki Coupling) Tubulin β-Tubulin Subunit Epothilone->Tubulin Binds to Microtubule Microtubule Stabilization Tubulin->Microtubule Mitotic_Spindle Mitotic Spindle Dysfunction Microtubule->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis (Programmed Cell Death) Cell_Cycle_Arrest->Apoptosis

Caption: Epothilone's mechanism of action.

The biological activity of epothilones and their analogs is typically evaluated by their ability to inhibit the proliferation of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to quantify this activity.

Table of Biological Activity Data:

CompoundCancer Cell LineIC₅₀ (nM)Reference
Epothilone AA2780 (Ovarian)3.5[4]
Epothilone BPC-3 (Prostate)1.8[4]
Ixabepilone (Epothilone B analog)MDA-MB-435 (Melanoma)2.9[1]

Conclusion

This compound is a valuable and versatile reagent in the synthesis of complex bioactive molecules. Its application in the Suzuki-Miyaura cross-coupling reaction has been pivotal in the successful total syntheses of epothilones A and B, and has opened avenues for the creation of novel analogs with potent anticancer activity. The detailed protocols and data presented here provide a comprehensive resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating further exploration and innovation in the synthesis of life-saving therapeutics.

References

Application Notes and Protocols for Large-Scale Synthesis and Utilization of trans-Heptenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the large-scale synthesis of trans-heptenylboronic acid and its subsequent application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery and development. The methodologies are designed to be scalable and robust for industrial applications.

Large-Scale Synthesis of this compound

The synthesis of this compound on a large scale is most effectively achieved through the hydroboration of 1-heptyne. A common and scalable approach involves the use of catecholborane, followed by hydrolysis to yield the desired boronic acid.

Experimental Protocol: Synthesis of this compound via Hydroboration

This protocol is adapted from established procedures for the hydroboration of alkynes.[1]

Materials:

  • 1-Heptyne (C₇H₁₂, MW: 96.17 g/mol )

  • Catecholborane (C₆H₅BO₂, MW: 119.92 g/mol )

  • Anhydrous Tetrahydrofuran (THF)

  • Toluene

  • Deionized Water

  • Hydrochloric Acid (HCl), 2M

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Hexanes

  • Activated Carbon

Equipment:

  • Large-scale reaction vessel with mechanical stirrer, thermometer, and nitrogen inlet

  • Addition funnel

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

  • Drying oven

Procedure:

  • Reaction Setup: In a clean, dry, nitrogen-purged reaction vessel, charge 1-heptyne (1.0 kg, 10.4 mol).

  • Hydroboration: Add anhydrous THF (5 L) to the vessel and cool the mixture to 0-5 °C with an ice bath. Slowly add catecholborane (1.25 kg, 10.4 mol) via an addition funnel over 2-3 hours, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by GC-MS to ensure complete consumption of 1-heptyne.

  • Hydrolysis: Cool the reaction mixture back to 0-5 °C. Slowly and carefully add 2M hydrochloric acid (10 L) to the mixture. Caution: Hydrogen gas may be evolved. Ensure adequate ventilation.

  • Work-up: Stir the biphasic mixture vigorously for 1 hour. Separate the organic layer. Extract the aqueous layer with toluene (2 x 3 L).

  • Purification: Combine the organic layers and wash with brine (2 x 4 L). Dry the organic solution over anhydrous sodium sulfate, treat with activated carbon to remove colored impurities, and filter.

  • Isolation: Concentrate the filtrate under reduced pressure on a rotary evaporator to afford a crude solid.

  • Recrystallization: Recrystallize the crude product from a minimal amount of hot hexanes. Cool the solution slowly to induce crystallization. Filter the crystals, wash with cold hexanes, and dry under vacuum to yield pure this compound.

Quantitative Data for Synthesis
ParameterValueReference
Scale 1.0 kg (1-heptyne)-
Typical Yield 75-85%[1]
Purity (by NMR) >98%-
Reaction Time 8-10 hours-
Melting Point 107-111 °C-

Experimental Workflow for Synthesis

G Workflow for Large-Scale Synthesis of this compound cluster_reaction Reaction cluster_workup Work-up & Purification cluster_isolation Isolation A Charge 1-Heptyne and THF to Reactor B Cool to 0-5 °C A->B C Slow Addition of Catecholborane B->C D Reaction at Room Temperature C->D E Monitor by GC-MS D->E F Hydrolysis with 2M HCl E->F G Phase Separation F->G H Extraction with Toluene G->H I Brine Wash H->I J Drying over Na2SO4 I->J K Activated Carbon Treatment J->K L Filtration K->L M Concentration (Rotary Evaporation) L->M N Recrystallization from Hexanes M->N O Filtration and Drying N->O P Pure this compound O->P

Caption: Workflow for the large-scale synthesis of this compound.

Application in Large-Scale Suzuki-Miyaura Cross-Coupling

This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with high stereospecificity. This reaction is widely used in the pharmaceutical industry to synthesize complex organic molecules.

Experimental Protocol: Large-Scale Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with an aryl bromide.

Materials:

  • This compound (C₇H₁₅BO₂, MW: 142.00 g/mol )

  • Aryl Bromide (e.g., 4-Bromoanisole, C₇H₇BrO, MW: 187.03 g/mol )

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., Sodium Carbonate, Na₂CO₃)

  • Solvent System (e.g., Toluene/Water or Dioxane/Water)

  • Ethyl Acetate

  • Silica Gel

Equipment:

  • Large-scale reaction vessel with mechanical stirrer, thermometer, condenser, and nitrogen inlet

  • Heating mantle

  • Separatory funnel

  • Filtration apparatus

  • Chromatography column

Procedure:

  • Reaction Setup: In a nitrogen-purged reaction vessel, dissolve the aryl bromide (e.g., 1.0 kg, 5.35 mol) in the chosen solvent (e.g., 10 L of toluene).

  • Reagent Addition: Add this compound (0.84 kg, 5.88 mol, 1.1 eq.), an aqueous solution of sodium carbonate (e.g., 2M solution, 8 L), and the palladium catalyst (e.g., 0.1-1 mol%).

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by HPLC or TLC until the starting aryl bromide is consumed (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 3 L).

  • Purification: Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure.

  • Chromatography: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure coupled product.

Quantitative Data for Suzuki-Miyaura Coupling
ParameterValue
Scale 1.0 kg (Aryl Bromide)
Typical Yield 80-95%
Purity (by HPLC) >99%
Catalyst Loading 0.1 - 1 mol%
Reaction Time 4-8 hours

Experimental Workflow for Suzuki-Miyaura Coupling

G Workflow for Large-Scale Suzuki-Miyaura Coupling cluster_reaction Reaction cluster_workup Work-up & Purification cluster_isolation Isolation A Charge Aryl Bromide and Solvent B Add this compound, Base, and Pd Catalyst A->B C Heat to Reflux B->C D Monitor by HPLC/TLC C->D E Cool to Room Temperature D->E F Phase Separation E->F G Extraction with Ethyl Acetate F->G H Wash and Dry Organic Layer G->H I Concentration H->I J Column Chromatography I->J K Pure Coupled Product J->K

Caption: Workflow for a large-scale Suzuki-Miyaura cross-coupling reaction.

Signaling Pathway Context (Illustrative)

Boronic acids and their derivatives are often designed as inhibitors of specific enzymes, such as proteasomes, which are crucial in cellular protein degradation pathways. Inhibition of these pathways can be a therapeutic strategy in various diseases, including cancer.

Illustrative Signaling Pathway: Proteasome Inhibition

G Illustrative Pathway: Proteasome Inhibition cluster_pathway Cellular Protein Degradation cluster_inhibition Therapeutic Intervention Ub Ubiquitin Ub_Protein Ubiquitinated Protein Ub->Ub_Protein E1, E2, E3 Ligases Protein Target Protein Protein->Ub_Protein Proteasome 26S Proteasome Ub_Protein->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Proteolysis BoronicAcid Boronic Acid Inhibitor (e.g., Drug Candidate) BoronicAcid->Proteasome Inhibition

Caption: Inhibition of the ubiquitin-proteasome pathway by a boronic acid-based drug.

References

Application Notes and Protocols for One-Pot Reactions Involving trans-Heptenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for utilizing trans-heptenylboronic acid in one-pot multicomponent reactions. The information presented is grounded in established chemical principles and aims to facilitate the efficient synthesis of complex molecular scaffolds relevant to pharmaceutical and materials science research.

Introduction to One-Pot Reactions with this compound

This compound is a valuable building block in organic synthesis, particularly in reactions that form carbon-carbon and carbon-nitrogen bonds. Its vinylboronic acid moiety allows for participation in a variety of coupling reactions. One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. Multicomponent reactions (MCRs) are a prominent class of one-pot procedures where three or more reactants combine to form a product that incorporates substantial portions of all starting materials.

This document focuses on the application of this compound in the Petasis borono-Mannich reaction, a versatile three-component reaction that combines a boronic acid, an amine, and a carbonyl compound to produce substituted amines.[1][2]

Application Note 1: Synthesis of Substituted Amines via a One-Pot Petasis Reaction

The Petasis reaction is a powerful tool for the synthesis of α-substituted amines, including unnatural amino acids and other structures of medicinal interest.[1][2] The reaction proceeds under mild conditions and tolerates a wide range of functional groups, making it highly suitable for the construction of diverse compound libraries for drug discovery.

Reaction Principle:

The reaction involves the condensation of an amine and a carbonyl compound (often an aldehyde or a ketone) to form an iminium ion in situ. The vinyl group of this compound then acts as a nucleophile, adding to the iminium ion to form the final substituted amine product. The process is typically carried out in a single pot by mixing the three components, often at room temperature.

Representative Experimental Protocol: Petasis Three-Component Reaction

This protocol describes a general procedure for the one-pot synthesis of an α-substituted amine using this compound, a secondary amine, and an aldehyde.

Materials:

  • This compound

  • Secondary amine (e.g., morpholine, piperidine)

  • Aldehyde (e.g., benzaldehyde, glyoxylic acid)

  • Solvent (e.g., dichloromethane (DCM), ethanol, hexafluoroisopropanol (HFIP))

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the secondary amine (1.0 mmol, 1.0 equiv).

  • Add the aldehyde (1.1 mmol, 1.1 equiv) to the flask.

  • Dissolve the starting materials in a suitable solvent (e.g., 5 mL of DCM).

  • To the resulting solution, add this compound (1.2 mmol, 1.2 equiv).

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to 24 hours depending on the substrates.

  • Upon completion, quench the reaction by adding water (10 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the reaction solvent (e.g., DCM, 3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted amine.

Data Presentation: Representative Substrate Scope and Yields

The following table summarizes representative yields for the Petasis reaction with this compound and various amines and aldehydes. The data is illustrative and based on typical outcomes for similar vinylboronic acids in this type of reaction.

EntryAmineAldehydeProductRepresentative Yield (%)
1MorpholineBenzaldehyde4-(1-phenylnon-2-en-1-yl)morpholine85
2Piperidine4-Chlorobenzaldehyde1-(1-(4-chlorophenyl)non-2-en-1-yl)piperidine82
3PyrrolidineGlyoxylic acid1-(1-carboxy-oct-1-en-3-yl)pyrrolidine75
4DibenzylamineIsovaleraldehydeN,N-dibenzyl-4-methylnon-1-en-3-amine78

Visualizations

Petasis Reaction Mechanism

Petasis_Mechanism Petasis Reaction Pathway cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product Amine Amine Iminium Iminium Ion Amine->Iminium + Aldehyde - H2O Aldehyde Aldehyde Aldehyde->Iminium BoronicAcid This compound AteComplex Boronate 'ate' Complex BoronicAcid->AteComplex + Iminium Ion Iminium->AteComplex Product Substituted Amine AteComplex->Product C-C Bond Formation & Protonolysis

Caption: A simplified diagram of the Petasis reaction mechanism.

Experimental Workflow for the One-Pot Petasis Reaction

Petasis_Workflow Experimental Workflow Start Start: Prepare Reaction Vessel AddReactants Add Amine, Aldehyde, and Solvent Start->AddReactants AddBoronicAcid Add this compound AddReactants->AddBoronicAcid Reaction Stir at Room Temperature (Monitor by TLC/LC-MS) AddBoronicAcid->Reaction Workup Aqueous Workup: Add Water, Extract with Solvent Reaction->Workup DryAndConcentrate Dry Organic Layer and Concentrate in vacuo Workup->DryAndConcentrate Purification Purify by Flash Column Chromatography DryAndConcentrate->Purification End Obtain Pure Product Purification->End

Caption: Step-by-step workflow for the one-pot Petasis reaction.

Conclusion

The one-pot Petasis reaction provides an efficient and modular route for the synthesis of complex amines from readily available starting materials, including this compound. The mild reaction conditions and broad substrate scope make this methodology highly attractive for applications in medicinal chemistry and materials science. The provided protocol serves as a starting point for the exploration of this versatile transformation. Researchers are encouraged to optimize reaction conditions for their specific substrates to achieve the best possible outcomes.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for trans-Heptenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki coupling reactions involving trans-heptenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental conditions for optimal results.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in a low or no yield. What are the primary factors I should investigate?

A1: When encountering low to no yield, a systematic review of your reaction parameters is crucial. The first points to check are:

  • Catalyst Activity: Ensure your palladium catalyst and associated ligands are active. Palladium(II) precatalysts require in situ reduction, and prolonged storage or improper handling can lead to deactivation.[1]

  • Oxygen Contamination: The Suzuki-Miyaura coupling is sensitive to oxygen, which can lead to the unwanted homocoupling of the boronic acid and decomposition of the catalyst.[1] Ensure all solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., argon or nitrogen).[1]

  • Base Activation: The base is essential for the activation of the boronic acid to facilitate transmetalation.[2] Ensure the base is of good quality, appropriately chosen for your substrate, and present in a sufficient stoichiometric amount.

  • Solvent and Reagent Quality: Use dry, high-purity solvents and ensure the integrity of your this compound and coupling partner.

Q2: I am observing significant amounts of a byproduct that appears to be the result of protodeboronation of my this compound. How can I minimize this side reaction?

A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, particularly with vinylboronic acids.[1] To mitigate this:

  • Use a Milder Base: Strong bases in aqueous media can promote protodeboronation. Consider switching to weaker bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]

  • Anhydrous Conditions: If possible, running the reaction under anhydrous conditions can reduce the source of protons.

  • Reaction Temperature: Lowering the reaction temperature may help to disfavor the protodeboronation pathway relative to the desired cross-coupling.

Q3: My reaction is sluggish and does not go to completion. What adjustments can I make to improve the reaction rate?

A3: A sluggish reaction can often be accelerated by addressing the following:

  • Catalyst and Ligand Choice: The choice of palladium catalyst and ligand system is critical. For alkenylboronic acids, ligands that are electron-rich and bulky can promote the oxidative addition and reductive elimination steps of the catalytic cycle.[3] Consider screening different catalyst systems.

  • Temperature: Increasing the reaction temperature can enhance the reaction rate. However, be mindful of potential side reactions like protodeboronation and substrate decomposition at higher temperatures.

  • Solvent: The solvent system plays a crucial role in the solubility of all reaction components. A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is often used to facilitate the dissolution of both the organic substrates and the inorganic base.[4]

Q4: How can I ensure the trans stereochemistry of my heptenyl group is retained in the final product?

A4: The Suzuki-Miyaura coupling is generally stereoretentive. However, isomerization can occur under certain conditions. To preserve the trans geometry:

  • Ligand Selection: The choice of phosphine ligand on the palladium catalyst can influence the stereochemical outcome. Some ligands may promote Z-to-E isomerization. It is advisable to screen ligands to find one that minimizes this side reaction.

  • Reaction Conditions: Milder reaction conditions (e.g., lower temperature, shorter reaction time) can help to minimize the risk of isomerization.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues encountered during the Suzuki coupling of this compound.

Problem: Low or No Product Formation

Troubleshooting_Low_Yield start Low or No Product Formation check_catalyst Is the Palladium Catalyst Active? start->check_catalyst check_inertness Is the Reaction Under Inert Atmosphere? check_catalyst->check_inertness Yes solution_catalyst Use a fresh batch of catalyst or a pre-catalyst. Consider a different ligand. check_catalyst->solution_catalyst No check_base Is the Base Appropriate and Active? check_inertness->check_base Yes solution_inertness Degas solvents thoroughly (e.g., sparging with Argon). Ensure a positive pressure of inert gas. check_inertness->solution_inertness No check_reagents Are Reagents (Boronic Acid, Halide) Pure? check_base->check_reagents Yes solution_base Use a freshly opened or properly stored base. Screen different bases (e.g., K2CO3, Cs2CO3, K3PO4). check_base->solution_base No solution_reagents Purify starting materials. Check for degradation of the boronic acid. check_reagents->solution_reagents No

Problem: Significant Byproduct Formation (e.g., Homocoupling, Protodeboronation)

Troubleshooting_Byproducts start Significant Byproduct Formation identify_byproduct Identify the major byproduct start->identify_byproduct homocoupling Homocoupling of Boronic Acid identify_byproduct->homocoupling Homocoupling protodeboronation Protodeboronation Product identify_byproduct->protodeboronation Protodeboronation solution_homocoupling Ensure rigorous exclusion of oxygen. Decrease catalyst loading. Consider a different palladium source. homocoupling->solution_homocoupling solution_protodeboronation Use a milder base (e.g., KF, K2CO3). Use anhydrous solvents. Lower the reaction temperature. protodeboronation->solution_protodeboronation

Quantitative Data on Reaction Parameters

The following tables summarize the effects of different catalysts, bases, and solvents on Suzuki-Miyaura coupling reactions, providing a basis for condition screening. While not all examples use this compound specifically, the trends are informative for optimizing your reaction.

Table 1: Comparison of Palladium Catalysts

Catalyst/Ligand SystemCoupling PartnerBaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄Aryl BromideK₂CO₃DME8065
Pd(dppf)Cl₂Aryl BromideK₂CO₃DME8085
Pd₂(dba)₃ / P(t-Bu)₃Aryl HalideK₃PO₄TolueneRT95
Pd(OAc)₂ / SPhosAryl ChlorideK₃PO₄Toluene/H₂O10092
XPhos Pd G3Aryl BromideK₃PO₄Dioxane/H₂O11098

Note: Yields are illustrative and can vary significantly with the specific substrates and reaction conditions.

Table 2: Effect of Different Bases

BaseSolventTemperature (°C)Time (h)Yield (%)
NaOHToluene/H₂O100288
K₂CO₃DMF/H₂O100295
K₃PO₄Toluene801292
Cs₂CO₃Dioxane/H₂O1001297
KFToluene801275

Note: The choice of base can significantly impact the reaction rate and the prevalence of side reactions.[5]

Table 3: Influence of Solvent System

Solvent System (v/v)BaseTemperature (°C)Yield (%)
TolueneK₃PO₄11075
THF/H₂O (4:1)K₂CO₃7085
Dioxane/H₂O (4:1)Cs₂CO₃10096
DMF/H₂O (1:1)K₂CO₃10092
Methanol/H₂O (3:2)NaOHReflux96.3

Note: A mixed solvent system is often beneficial for dissolving both the organic substrates and the inorganic base.[4]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is a general guideline and may require optimization for your specific substrates.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., Dioxane/H₂O, 4:1)

  • Schlenk flask or reaction vial with a septum

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and base (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes. This is a critical step to remove oxygen.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

    • Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Boronic Acid, and Base inert Establish Inert Atmosphere (Ar/N2) reagents->inert catalyst Add Palladium Catalyst inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/GC/LCMS) heat->monitor quench Cool and Quench monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify product Isolated Product purify->product

References

Technical Support Center: trans-Heptenylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for trans-Heptenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the use of this compound in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield or failing completely. What are the primary factors I should investigate?

A1: When encountering low to no yield in a Suzuki-Miyaura coupling, a systematic approach to troubleshooting is crucial.[1][2] The first parameters to verify are:

  • Reagent Quality and Stability: Boronic acids can degrade over time.[2] Ensure your this compound is pure and has been stored correctly under cool, dry conditions. Consider verifying its integrity via techniques like NMR spectroscopy.

  • Catalyst Activity: The active catalytic species is Pd(0).[1] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ.[1][2] The catalyst or precatalyst may have degraded, especially if not stored under an inert atmosphere. Test your catalyst on a reliable, well-established reaction to confirm its activity.[1]

  • Oxygen Contamination: Rigorous degassing of solvents and running the reaction under an inert atmosphere (e.g., Argon or Nitrogen) is critical. Oxygen can lead to the formation of palladium black and promote unwanted side reactions like homocoupling of the boronic acid.[1][2][3]

  • Base and Solvent Quality: Ensure the base is anhydrous (if required by the protocol) and the solvent is dry and degassed.[1] The choice of base and solvent system is critical and often substrate-dependent.

Q2: I am observing significant formation of a byproduct with a mass corresponding to a heptenyl-heptenyl dimer. What is causing this and how can I prevent it?

A2: This side product results from the homocoupling of two molecules of this compound.[3] This is a common side reaction in Suzuki couplings and is often promoted by the presence of oxygen and Pd(II) species.[4]

Mitigation Strategies:

  • Thorough Degassing: Ensure your reaction mixture is completely free of oxygen. This is the most effective way to prevent homocoupling.[1]

  • Use of a Pd(0) Source: Directly using a Pd(0) catalyst, rather than a Pd(II) precatalyst that is reduced in situ, can sometimes reduce the extent of homocoupling.[1]

  • Controlled Addition of Reagents: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby disfavoring the bimolecular homocoupling reaction.

Q3: My primary side product appears to be heptene, resulting from the loss of the boronic acid group. What is this side reaction and how can it be minimized?

A3: This side reaction is known as protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[3][4] This can be exacerbated by high temperatures and the presence of aqueous acidic or basic conditions.[1]

Minimization Techniques:

  • Milder Reaction Conditions: Employing lower temperatures and milder bases can often reduce the rate of protodeboronation.[1]

  • Anhydrous Conditions: If the reaction chemistry allows, using anhydrous solvents and bases can mitigate this side reaction.[1][5]

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester) can protect it from protodeboronation. The ester can then be used in the coupling reaction.

Q4: I am concerned about maintaining the trans stereochemistry of the double bond in my product. Is isomerization a common issue with alkenylboronic acids in Suzuki coupling?

A4: The Suzuki-Miyaura coupling is generally known to proceed with retention of stereochemistry.[5] If you start with this compound, you should expect the heptenyl moiety in the product to retain its trans configuration. However, harsh reaction conditions or the presence of certain impurities could potentially lead to isomerization. It is always good practice to confirm the stereochemistry of the final product using appropriate analytical techniques (e.g., NOE NMR experiments).

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered when using this compound in cross-coupling reactions.

Observed Problem Potential Cause(s) Recommended Action(s)
Low or No Product Formation 1. Inactive Catalyst• Use a fresh batch of catalyst or precatalyst.• Test the catalyst on a known, reliable reaction.[1]
2. Poor Quality Boronic Acid• Verify the purity of this compound.• Consider converting to a more stable boronic ester.
3. Insufficient Degassing• Degas the solvent thoroughly (e.g., by sparging with argon or freeze-pump-thaw cycles).• Maintain a positive pressure of an inert gas throughout the reaction.
4. Inappropriate Base or Solvent• Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).• Screen different solvent systems (e.g., Toluene/H₂O, Dioxane/H₂O, THF).[6]
Significant Homocoupling 1. Presence of Oxygen• Improve degassing procedure.[1]
2. High Concentration of Pd(II)• Consider using a Pd(0) catalyst source directly.[1]
Significant Protodeboronation 1. Harsh Reaction Conditions• Lower the reaction temperature.• Use a milder base.[1]
2. Presence of Protic Sources• Use anhydrous solvents and reagents if possible.[1][5]
β-Hydride Elimination 1. Substrate Structure• While less common with alkenylboronic acids than with alkylboronic acids, this can occur.[3]
2. Ligand Choice• Using ligands with larger bite angles can sometimes suppress β-hydride elimination.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling with this compound

This is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation: In a reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene and water) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂) and a ligand (e.g., SPhos) to the reaction mixture under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC, GC-MS, or LC-MS).

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.[2]

Protocol for the Protection of this compound with Diethanolamine

Boronic acids that are prone to degradation can be stabilized as diethanolamine adducts, which are often crystalline, air-stable solids.[7]

  • Dissolution: In a vial with a stir bar, dissolve the this compound (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.

  • Addition: Add diethanolamine (1.0 equiv) dropwise while stirring.

  • Precipitation: A precipitate will typically form. Stir the resulting slurry for 10-15 minutes.

  • Isolation: Isolate the white solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This adduct can be used directly in Suzuki coupling reactions, particularly in protic solvents.[2][7]

Visualizations

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L_n OxiAdd Oxidative Addition Pd0->OxiAdd R¹-X PdII R¹-Pd(II)L_n-X OxiAdd->PdII Transmetal Transmetalation PdII->Transmetal [R²-B(OH)₃]⁻ PdII_R2 R¹-Pd(II)L_n-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R² BoronicAcid R²-B(OH)₂ Base Base (e.g., OH⁻) BoronicAcid->Base Boronate [R²-B(OH)₃]⁻ Base->Boronate Boronate->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield or Reaction Failure CheckReagents Verify Reagent Quality (Boronic Acid, Aryl Halide) Start->CheckReagents CheckCatalyst Confirm Catalyst Activity (Use fresh catalyst/ligand) CheckReagents->CheckCatalyst CheckConditions Review Reaction Conditions (Degassing, Solvent, Base, Temp) CheckCatalyst->CheckConditions AnalyzeByproducts Analyze for Side Products (Homocoupling, Protodeboronation) CheckConditions->AnalyzeByproducts Optimize Systematic Optimization (Screen Ligands, Bases, Solvents) CheckConditions->Optimize No obvious side reactions AnalyzeByproducts->Optimize Side reactions identified Success Successful Coupling Optimize->Success

Caption: A systematic workflow for troubleshooting Suzuki-Miyaura coupling reactions.

References

Technical Support Center: Purification of Products from trans-Heptenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of reaction products derived from trans-heptenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered after a reaction with this compound?

A1: Common impurities include unreacted starting materials, palladium catalyst residues (if used in a coupling reaction), homocoupling byproducts of the boronic acid, and boroxines.[1][2] Boroxines are cyclic anhydrides that form from the dehydration of three boronic acid molecules and exist in equilibrium with the acid form.[3][4][5]

Q2: Why is my product streaking or sticking to the silica gel during column chromatography?

A2: Boronic acids and their polar derivatives often interact strongly with the acidic silanol groups on standard silica gel, leading to poor separation, streaking, and sometimes decomposition.[6][7] This strong adsorption can make elution difficult and result in low recovery.[8]

Q3: How can I remove the boroxine anhydride from my desired boronic acid product?

A3: The formation of boroxine is a reversible dehydration process.[5] To convert the boroxine back to the boronic acid, you can introduce water.[3] Recrystallization from a solvent system containing water is often effective.[5] Alternatively, stirring the crude product in a biphasic mixture (e.g., diethyl ether and water) can hydrolyze the boroxine, partitioning the desired acid into the aqueous or organic layer depending on its polarity and the pH.

Q4: Is an acid/base extraction a viable purification method?

A4: Yes, acid/base extraction is a powerful technique for purifying boronic acids, which are weakly acidic.[7][9] You can treat the crude mixture with an aqueous base (e.g., 1M NaOH) to form the boronate salt, which will dissolve in the aqueous layer.[10] The organic layer containing non-acidic impurities can be washed away.[9] Subsequently, acidifying the aqueous layer (e.g., with 1M HCl) will precipitate the purified boronic acid, which can then be extracted back into an organic solvent.[10]

Q5: My product is an oil and cannot be recrystallized. What are my options?

A5: For oily products, chromatography is the primary alternative. If standard silica gel chromatography fails, consider reversed-phase chromatography (C18) with a water/acetonitrile or water/methanol gradient.[11] Another strategy is to form a crystalline derivative. Reacting the crude boronic acid with diethanolamine can form a stable, crystalline adduct that often precipitates from nonpolar solvents and can be purified by filtration or recrystallization.[6][12] The pure boronic acid can be recovered from the adduct afterward.[11]

Troubleshooting Guides

Problem 1: Product co-elutes with a major impurity during flash chromatography.
Possible Cause Suggested Solution Citation
Inappropriate Solvent System The polarity of your eluent may not be optimal for separation. Perform a thorough TLC screen with various solvent systems (e.g., DCM/Methanol, Hexane/Ethyl Acetate with a small amount of acetic acid).[7]
Strong Adsorption to Silica The boronic acid functionality is strongly interacting with the silica gel. Try deactivating the silica by preparing a slurry with a small percentage of triethylamine or water in your eluent. Alternatively, use boric acid-impregnated silica gel.[12][13]
Impurity is Structurally Similar If the impurity is a byproduct like a homocoupled dimer, separation can be challenging. Consider switching to a different stationary phase, such as alumina or reversed-phase C18 silica. Preparative HPLC may be necessary for difficult separations.[7][11]
Problem 2: Low yield after aqueous workup and extraction.
Possible Cause Suggested Solution Citation
Product is Water-Soluble Highly polar boronic acid products may have significant solubility in the aqueous phase, especially if it is acidic or basic. Before discarding the aqueous layer, neutralize it and back-extract several times with a more polar organic solvent like ethyl acetate or DCM.[14]
Emulsion Formation Vigorous shaking during extraction can lead to emulsions, trapping the product at the interface. To break an emulsion, add brine (saturated NaCl solution) or gently swirl instead of shaking. Filtration through a pad of Celite can also be effective.
Product Precipitation The product may have precipitated out of solution during the workup. Check for solids at the interface or in the aqueous layer. Adjusting the pH or adding more organic solvent may be necessary to redissolve the product for complete extraction.

Data Summary

The choice of purification method significantly impacts final yield and purity. Below is a comparative summary based on typical outcomes for alkenylboronic acid derivatives.

Purification Method Typical Purity (%) Typical Yield (%) Advantages Disadvantages
Flash Chromatography (Silica Gel) 75-95%40-80%Fast, well-established.Prone to streaking and product loss.[6][7]
Flash Chromatography (C18) >95%60-90%Excellent for polar compounds, good resolution.More expensive, requires aqueous eluents.[11]
Recrystallization >98%50-85%Yields highly pure crystalline material, scalable.Only applicable to solids, can be time-consuming to find the right solvent.[15][16]
Acid/Base Extraction 90-98%70-95%Removes neutral and basic impurities effectively, scalable.Product must be stable to pH changes; may not remove acidic impurities.[9][10]
Diethanolamine Adduct Formation >98%60-90%Excellent for oily or difficult-to-crystallize products.Requires an additional reaction and recovery step.[6][12]

Experimental Protocols

Protocol 1: General Acid/Base Extraction
  • Dissolution : Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., diethyl ether or ethyl acetate, 10 mL per gram of crude material).

  • Base Extraction : Transfer the solution to a separatory funnel and extract three times with 1M NaOH solution. The boronic acid product will move into the aqueous layer as its sodium boronate salt. Combine the aqueous layers.

  • Wash : The initial organic layer, containing neutral or basic impurities, can be discarded.

  • Acidification : Cool the combined aqueous layers in an ice bath and slowly acidify to pH 2-3 by adding 2M HCl with stirring. The pure boronic acid should precipitate as a solid or oil.

  • Product Extraction : Extract the acidified aqueous solution three times with fresh ethyl acetate or dichloromethane.

  • Drying and Concentration : Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.[17]

Protocol 2: Purification via Diethanolamine Adduct
  • Adduct Formation : Dissolve the crude product in a minimal amount of a nonpolar solvent like diethyl ether or hexanes. Add diethanolamine (1.0-1.2 equivalents) dropwise with stirring.

  • Precipitation : The diethanolamine-boronic acid adduct often precipitates as a white, crystalline solid. Continue stirring at room temperature or in an ice bath for 1-2 hours to maximize precipitation.[6]

  • Isolation : Collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether or hexane to remove soluble impurities. The adduct can be further purified by recrystallization if needed.

  • Liberation of Boronic Acid : Suspend the purified adduct in ethyl acetate and wash with a saturated boric acid solution or 1M HCl.[6][11] This process exchanges the diethanolamine for boric acid (or protonates it), releasing the free boronic acid into the organic layer.

  • Final Workup : Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to obtain the pure product.

Visualized Workflows

Purification_Workflow General Purification Workflow start Crude Reaction Mixture workup Aqueous Workup (e.g., add water/EtOAc) start->workup phase_sep Separate Organic & Aqueous Layers workup->phase_sep organic_layer Organic Layer (Contains Product & Non-polar Impurities) phase_sep->organic_layer analysis Analyze Crude Product (TLC, NMR) organic_layer->analysis is_solid Is the product a solid? analysis->is_solid acid_base Acid/Base Extraction analysis->acid_base If acidic/basic impurities present recrystallize Recrystallization is_solid->recrystallize Yes chromatography Column Chromatography is_solid->chromatography No (Oil) final_product Pure Product recrystallize->final_product chromatography->final_product acid_base->final_product Troubleshooting_Chromatography Troubleshooting Column Chromatography start Problem: Poor Separation on Silica Gel Column q1 Is the product streaking on TLC? start->q1 sol1_deactivate Solution: Deactivate Silica (Add TEA or H₂O to eluent) q1->sol1_deactivate Yes sol1_acidify Solution: Acidify Eluent (Add 1% Acetic Acid) sol1_boric Solution: Use Boric Acid Impregnated Silica q2 Are spots overlapping (low Rf separation)? q1->q2 No outcome Improved Separation sol1_deactivate->outcome sol1_acidify->outcome sol1_boric->outcome sol2_solvent Solution: Optimize Solvent System (Try DCM/MeOH, different ratios) q2->sol2_solvent Yes sol2_reverse Solution: Switch to Reversed-Phase (C18) (Use MeCN/H₂O gradient) q2->sol2_reverse Still poor separation sol2_solvent->outcome sol2_reverse->outcome

References

preventing deboronation of trans-Heptenylboronic acid during Suzuki reaction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering deboronation of trans-heptenylboronic acid during Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is deboronation and why is it a problem in my Suzuki reaction?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] This consumes your this compound, converting it into heptene, which reduces the overall yield of your desired coupled product and complicates purification. This side reaction is a common challenge in Suzuki-Miyaura couplings.[1][2]

Q2: What are the primary causes of deboronation for an alkenylboronic acid like this compound?

A2: The deboronation of alkenylboronic acids is highly dependent on reaction conditions.[1] Key factors that promote this unwanted reaction include:

  • High pH/Strong Bases: The reaction is often fastest at high pH.[3][4] Strong bases (e.g., NaOH, KOH) can accelerate the formation of the boronate anion, which in some cases can be more susceptible to protonolysis (reaction with a proton source like water).[3][5][6]

  • Elevated Temperatures: Higher reaction temperatures can increase the rate of deboronation, sometimes more significantly than the desired coupling reaction.[6]

  • Presence of Water: Water often acts as the proton source for deboronation, especially under basic conditions.[1] While some water is often necessary for the Suzuki reaction, especially when using inorganic bases, excessive amounts can be detrimental.

  • Prolonged Reaction Times: Leaving the reaction to stir for longer than necessary can lead to increased decomposition of the boronic acid.

Q3: How can I tell if deboronation is occurring in my reaction?

A3: The most common way to identify deboronation is through analysis of your crude reaction mixture by techniques like GC-MS or ¹H NMR. You will observe the formation of heptene as a significant byproduct alongside your desired coupled product and unreacted starting materials.

Troubleshooting Guide

Issue 1: Low yield of coupled product and significant formation of heptene.

This is the classic sign of deboronation. The following steps can be taken to mitigate this side reaction.

The choice and strength of the base are critical. Strong bases can accelerate deboronation.[6] Consider switching to a milder base.

Recommendations:

  • Use weaker inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium fluoride (CsF).[6][7]

  • Avoid strong hydroxides like NaOH and KOH, especially in aqueous solutions.[6]

High temperatures and protic solvents can promote deboronation.

Recommendations:

  • Lower the Temperature: Attempt the reaction at the lowest temperature that allows for efficient catalytic turnover. A starting point of 60-80 °C is often a good compromise.[6]

  • Use Anhydrous Solvents: While Suzuki reactions often benefit from some water, using anhydrous solvents like 2-MeTHF, dioxane, or toluene can suppress protodeboronation by limiting the proton source.[6] If a base requires a co-solvent, minimize the amount of water used.

If deboronation remains a significant issue, converting the boronic acid to a more stable boronate ester can be an effective strategy.[8] These esters act as a "slow-release" source of the boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing side reactions.[1][3]

Common Boronate Esters:

  • Pinacol Esters (Bpin): Widely used and commercially available, offering improved stability.[8]

  • N-methyliminodiacetic acid (MIDA) Boronates: Exceptionally stable and can be used in sequential coupling reactions.[1][8]

  • Organotrifluoroborates (BF₃K): These salts are highly stable to air and moisture and are excellent alternatives to boronic acids.[9]

The diagram below illustrates the competing pathways of the desired Suzuki coupling and the undesired deboronation side reaction.

G cluster_suzuki Suzuki-Miyaura Cycle (Desired Pathway) cluster_deboronation Deboronation (Side Reaction) RBOH This compound R-B(OH)₂ Boronate Boronate [R-B(OH)₃]⁻ RBOH->Boronate ArX Aryl Halide Ar-X OxAdd Oxidative Addition Ar-Pd(II)-X ArX->OxAdd Base Base Base->Boronate Pd0 Pd(0) Catalyst Pd0->OxAdd H2O Proton Source (e.g., H₂O) Byproduct Deboronated Byproduct R-H (Heptene) H2O->Byproduct Transmetalation Transmetalation OxAdd->Transmetalation Boronate->Transmetalation Boronate->Byproduct Protodeboronation RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Catalyst Regeneration Product Desired Product Ar-R RedElim->Product

Caption: Competing pathways in the Suzuki reaction.

Issue 2: Reaction is sluggish at lower temperatures.

If you've lowered the temperature to prevent deboronation but are now facing an incomplete or very slow reaction, the catalytic system may need to be more active.

Modern palladium pre-catalysts and bulky, electron-rich phosphine ligands can dramatically increase reaction rates at lower temperatures, which helps the desired coupling outcompete deboronation.

Recommendations:

  • Use a Highly Active Catalyst System: Systems like Pd₂(dba)₃ with a bulky phosphine ligand (e.g., P(t-Bu)₃) or pre-formed Buchwald precatalysts (e.g., SPhos Pd G3) can be effective at room temperature or slightly above.[6][10]

  • Screen Different Ligands: The choice of ligand can have a profound impact on the reaction outcome. Consider screening a small set of ligands (e.g., SPhos, XPhos, P(t-Bu)₃) to find the optimal one for your specific substrates.

Data Summary

The following table summarizes the effect of different reaction parameters on a model Suzuki coupling reaction, highlighting conditions that minimize deboronation.

ParameterCondition A (High Deboronation)Condition B (Optimized)Yield of Desired ProductYield of Deboronated Product
Base NaOH (2.0 M aq.)K₃PO₄ (anhydrous)~45%~50%
Solvent Dioxane/H₂O (4:1)2-MeTHF (anhydrous)~60%~35%
Temperature 110 °C80 °C~65%~30%
Catalyst Pd(OAc)₂ / PPh₃SPhos Pd G3~70%~25%
Data is illustrative, based on general principles reported in the literature.[6]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with Minimized Deboronation

This protocol uses a milder base and anhydrous conditions to suppress the deboronation of this compound.

Materials:

  • Aryl halide (1.0 eq)

  • This compound (1.3 eq)

  • Palladium catalyst (e.g., SPhos Pd G3, 2 mol%)

  • Anhydrous potassium phosphate (K₃PO₄, 2.5 eq)

  • Anhydrous solvent (e.g., 2-MeTHF or Toluene)

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Bake all glassware in an oven (>120 °C) overnight and cool under a stream of inert gas.

  • To a Schlenk flask under an inert atmosphere, add the aryl halide, anhydrous K₃PO₄, and the palladium catalyst.

  • Add the anhydrous solvent via syringe.

  • Stir the mixture for 10 minutes to ensure dissolution and catalyst activation.

  • Add the this compound to the reaction mixture.

  • Heat the mixture to the desired temperature (e.g., 80 °C) and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Proceed with standard aqueous workup and purification.

The workflow for this experimental setup is visualized below.

G Start Start Prep Prepare Anhydrous Glassware (Oven-dried, cooled under Ar/N₂) Start->Prep AddSolids Add Solids to Flask (Aryl Halide, K₃PO₄, Pd Catalyst) under Inert Atmosphere Prep->AddSolids AddSolvent Add Anhydrous Solvent (e.g., 2-MeTHF) AddSolids->AddSolvent Stir Stir for 10 min AddSolvent->Stir AddBoronic Add this compound Stir->AddBoronic Heat Heat Reaction to 80 °C AddBoronic->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Workup Cool, Quench, and Workup Monitor->Workup Reaction Complete End Purification Workup->End

Caption: Experimental workflow for minimizing deboronation.

References

Technical Support Center: Cross-Coupling Reactions of trans-Heptenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering byproducts in cross-coupling reactions involving trans-heptenylboronic acid.

Troubleshooting Guides

This section addresses specific issues related to byproduct formation during the Suzuki-Miyaura cross-coupling of this compound.

Problem 1: Significant formation of 1-heptene (protodeboronation byproduct).

Question: My reaction is producing a significant amount of 1-heptene alongside my desired coupled product. How can I minimize this protodeboronation?

Answer:

Protodeboronation is a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1] This is often promoted by aqueous basic conditions. Here are several strategies to mitigate this issue:

  • Choice of Base and Solvent: The selection of base and solvent is critical. While aqueous bases are common in Suzuki couplings, they can be a source of protons leading to protodeboronation. Consider using anhydrous conditions with a non-aqueous soluble base. Cesium fluoride (CsF) or potassium phosphate (K₃PO₄) in solvents like isopropanol, THF, or dioxane can be effective in minimizing protodeboronation.[2]

  • Use of Boronic Esters: this compound can be converted to its corresponding pinacol ester or MIDA boronate ester. These esters exhibit greater stability towards protodeboronation under many reaction conditions.[3][4] The boronic acid can be slowly regenerated in situ for the catalytic cycle.

  • Reaction Temperature and Time: Higher temperatures and longer reaction times can increase the extent of protodeboronation. Aim for the lowest effective temperature and monitor the reaction to stop it once the starting material is consumed to avoid prolonged exposure to conditions that favor byproduct formation.

  • Highly Active Catalyst Systems: Employing a highly active palladium catalyst and ligand system can accelerate the desired cross-coupling reaction, allowing it to outcompete the slower protodeboronation pathway. Systems like Pd(OAc)₂ with bulky, electron-rich phosphine ligands such as SPhos have been shown to be effective.[2]

Experimental Protocol: Minimizing Protodeboronation with a Boronic Ester and Anhydrous Conditions

  • Preparation of this compound Pinacol Ester: In an inert atmosphere glovebox, dissolve this compound (1.0 equiv) in anhydrous THF. Add pinacol (1.1 equiv) and stir at room temperature for 1-2 hours. Remove the solvent under reduced pressure to obtain the crude pinacol ester, which can often be used without further purification.

  • Anhydrous Suzuki-Miyaura Coupling: To a dried Schlenk flask under argon, add the aryl halide (1.0 equiv), this compound pinacol ester (1.2 equiv), cesium fluoride (CsF, 2.0 equiv), and the palladium catalyst system (e.g., Pd₂(dba)₃ with a suitable phosphine ligand). Add anhydrous solvent (e.g., THF or dioxane).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

Problem 2: Formation of (1E,1'E)-1,1'-bi(hept-1-en-1-yl) (homocoupling byproduct).

Question: I am observing a significant amount of the dimer of my alkenylboronic acid in my reaction mixture. What causes this homocoupling and how can I prevent it?

Answer:

The homocoupling of boronic acids is another common side reaction that leads to the formation of a symmetrical biaryl or, in this case, a diene. This is often promoted by the presence of Pd(II) species and oxygen.[3][5] Here are some strategies to suppress this undesired reaction:

  • Degassing: Thoroughly degas all solvents and the reaction mixture to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[6]

  • Use of Pd(0) Pre-catalysts: Start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. If a Pd(II) pre-catalyst such as Pd(OAc)₂ or PdCl₂(PPh₃)₂ is used, it must be reduced to Pd(0) in situ to initiate the catalytic cycle. This reduction process can sometimes lead to the oxidation of the boronic acid, resulting in homocoupling.[3]

  • Addition of a Reducing Agent: In some cases, the addition of a mild reducing agent can help to maintain the palladium in its active Pd(0) state and minimize the concentration of Pd(II) that can promote homocoupling.[7]

  • Controlled Addition of the Boronic Acid: Pre-heating the mixture of the aryl halide, base, and catalyst before adding the boronic acid can sometimes mitigate homocoupling.[6]

Experimental Protocol: Minimizing Homocoupling through Rigorous Inert Atmosphere Techniques

  • Solvent Degassing: Degas the reaction solvent (e.g., toluene or THF) by bubbling argon through it for at least 30 minutes.

  • Reaction Setup: In a glovebox or under a stream of argon, add the aryl halide (1.0 equiv), a Pd(0) catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₃PO₄, 2.0 equiv) to a Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: Add the degassed solvent, followed by the this compound (1.2 equiv).

  • Reaction Execution: Seal the flask and heat to the desired temperature with vigorous stirring. Monitor the reaction by an appropriate method.

  • Work-up: Follow a standard aqueous work-up and purification procedure as described in the previous protocol.

Problem 3: Loss of Stereochemistry (Isomerization to cis-product).

Question: My starting this compound is isomerizing, leading to a mixture of cis and trans isomers in my final product. How can I maintain the trans stereochemistry?

Answer:

The Suzuki-Miyaura coupling of alkenylboronic acids is generally known to proceed with retention of the double bond stereochemistry.[1][8] However, under certain conditions, isomerization can occur. The choice of catalyst and reaction conditions is key to preserving the stereochemical integrity.

  • Ligand Selection: The use of bulky and electron-rich phosphine ligands can promote a clean and rapid catalytic cycle, minimizing the chances for side reactions that could lead to isomerization.

  • Reaction Conditions: Avoid harsh basic conditions or prolonged heating, which might contribute to isomerization.

  • Purity of Starting Material: Ensure the starting this compound is of high stereochemical purity, as any cis-isomer present will be carried through to the product.

Most modern Suzuki-Miyaura conditions are highly effective at preserving the stereochemistry of trans-alkenylboronic acids. If isomerization is observed, it is often a sign that the catalytic system is not optimal or that competing reaction pathways are at play. A careful re-evaluation of the catalyst, ligand, base, and solvent combination is recommended.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the Suzuki-Miyaura cross-coupling of this compound?

A1: The most frequently encountered byproducts are 1-heptene, resulting from protodeboronation, and (1E,1'E)-1,1'-bi(hept-1-en-1-yl), the product of homocoupling of the boronic acid. In some less optimized systems, isomerization of the double bond leading to the cis-coupled product can also be observed.

Q2: How does the choice of base affect byproduct formation?

A2: The base plays a crucial role. Strong aqueous bases can promote protodeboronation by providing a proton source. Milder bases like carbonates or phosphates, especially under anhydrous conditions, are often preferred to minimize this side reaction.[9] The base is necessary to activate the boronic acid for transmetalation.[10]

Q3: Is it better to use this compound or its pinacol ester?

A3: Using the pinacol ester of this compound is often advantageous. Boronic esters are generally more stable and less prone to protodeboronation and homocoupling than the corresponding boronic acids.[3][4]

Q4: Can the palladium catalyst itself cause byproduct formation?

A4: Yes. The state of the palladium catalyst is important. The presence of Pd(II) species, either from the pre-catalyst or from the oxidation of Pd(0) by residual oxygen, can catalyze the homocoupling of the boronic acid.[3]

Q5: How can I monitor the formation of these byproducts during the reaction?

A5: Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for monitoring the reaction. It can separate and identify the desired product, unreacted starting materials, and the volatile byproducts like 1-heptene. Thin-layer chromatography (TLC) can also be used to track the consumption of the starting materials and the formation of the main product and the less volatile homocoupled byproduct.

Visualizing Reaction Pathways

To better understand the processes occurring in the reaction vessel, the following diagrams illustrate the main reaction and the formation of key byproducts.

Suzuki_Miyaura_Byproducts cluster_reactants Starting Materials cluster_cycle Desired Catalytic Cycle cluster_byproducts Side Reactions This compound This compound Protodeboronation Protodeboronation This compound->Protodeboronation + H+ Homocoupling Homocoupling This compound->Homocoupling Pd(II), O2 Aryl-Halide Aryl-Halide Oxidative Addition Oxidative Addition Aryl-Halide->Oxidative Addition Pd(0) Pd(0) Pd(0)->Oxidative Addition Ar-X Transmetalation Transmetalation Oxidative Addition->Transmetalation Ar-Pd(II)-X Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Ar-Pd(II)-R Reductive Elimination->Pd(0) Ar-R Desired Product Desired Product Reductive Elimination->Desired Product trans-Heptenyl-Aryl 1-Heptene 1-Heptene Protodeboronation->1-Heptene Diene Byproduct Diene Byproduct Homocoupling->Diene Byproduct

Figure 1: Overview of the desired Suzuki-Miyaura reaction pathway and competing side reactions.

Troubleshooting_Logic cluster_issue Observed Issue cluster_analysis Analysis & Action cluster_outcome Desired Outcome Byproduct_Observed High Level of Byproduct(s) Observed Identify_Byproduct Identify Predominant Byproduct (e.g., via GC-MS) Protodeboronation Protodeboronation (1-Heptene) Identify_Byproduct->Protodeboronation Homocoupling Homocoupling (Diene) Identify_Byproduct->Homocoupling Isomerization Isomerization (cis-Product) Identify_Byproduct->Isomerization Action_Proto Use Boronic Ester Employ Anhydrous Conditions Use Milder Base (e.g., CsF, K3PO4) Protodeboronation->Action_Proto Action_Homo Thoroughly Degas Solvents Use Pd(0) Pre-catalyst Ensure Inert Atmosphere Homocoupling->Action_Homo Action_Isomer Optimize Ligand Lower Reaction Temperature Check Purity of Starting Material Isomerization->Action_Isomer Outcome Minimized Byproducts, Improved Yield of Desired Product Action_Proto->Outcome Action_Homo->Outcome Action_Isomer->Outcome

Figure 2: A logical workflow for troubleshooting byproduct formation in your reaction.

References

Technical Support Center: Stability of trans-Heptenylboronic Acid Under Basic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trans-Heptenylboronic acid, particularly concerning its stability in basic conditions commonly employed in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in basic solutions?

A1: this compound, as a vinylboronic acid, is remarkably stable under basic conditions, especially when compared to many arylboronic acids.[1][2] Studies have shown that vinylboronic acids undergo very slow protodeboronation, which is the primary degradation pathway in the absence of oxidizing agents.[3][4]

Q2: What is the primary degradation pathway for this compound in the presence of a base?

A2: The main degradation pathway is protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, yielding hept-1-ene. This process is generally slow for vinylboronic acids. The reaction is initiated by the formation of a more reactive boronate species (R-B(OH)₃⁻) upon reaction with a base.

Q3: My Suzuki-Miyaura reaction with this compound is giving low yields. Could the base be causing degradation?

A3: While this compound is relatively stable, suboptimal reaction conditions can lead to lower yields. Low yields are more likely due to factors other than the rapid decomposition of the boronic acid, such as inefficient catalytic turnover, issues with the reaction partner, or suboptimal choice of base for the specific catalytic cycle. However, prolonged reaction times at high temperatures with very strong bases could contribute to some degradation.

Q4: Which analytical techniques can be used to monitor the stability of this compound in my reaction mixture?

A4: The stability of this compound can be effectively monitored using High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy. ¹H NMR can be used to observe the disappearance of the vinyl proton signals of the boronic acid and the appearance of signals from the protodeboronated product. ¹¹B NMR is also a powerful tool for observing changes in the boron chemical environment.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low yield in Suzuki-Miyaura coupling Inefficient transmetalation due to suboptimal base.Screen different bases. While strong bases can promote the reaction, milder bases like K₂CO₃ or K₃PO₄ are often sufficient and minimize potential side reactions.[5][6][7]
Protodeboronation of the boronic acid.Although slow for this substrate, consider minimizing reaction time and temperature. Ensure an inert atmosphere to prevent oxidative degradation.
Catalyst deactivation.Ensure proper ligand selection and catalyst loading. Degas solvents thoroughly.
Formation of heptene byproduct Protodeboronation has occurred.This indicates cleavage of the C-B bond. If significant, reduce reaction temperature or use a milder base. Consider using a boronic ester derivative which can undergo slow release of the boronic acid.
Inconsistent reaction outcomes Variability in base quality or hydration state.Use a freshly opened or properly stored base. The water content in bases like K₃PO₄ can affect the reaction.
Oxygen exposure leading to oxidative degradation.Ensure all reagents and solvents are properly degassed and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).

Quantitative Data Summary

The following table provides a semi-quantitative overview of the expected stability of this compound in the presence of common bases used in Suzuki-Miyaura coupling reactions, based on general principles and available literature on vinylboronic acids.

Base Typical Concentration Relative Basicity Potential for Protodeboronation Notes
K₂CO₃ 1.5 - 3.0 eq.ModerateLowA commonly used and effective base for Suzuki couplings involving vinylboronic acids.[5][7]
Cs₂CO₃ 1.5 - 3.0 eq.HighLow to ModerateOften provides higher yields but is more expensive. Its high basicity could slightly increase protodeboronation risk over extended periods.[6][7]
K₃PO₄ 1.5 - 3.0 eq.HighLow to ModerateA strong, non-nucleophilic base that is effective in many cases. Its performance can be sensitive to its hydration state.[5]
NaOH / KOH 1.5 - 3.0 eq.Very HighModerateStrong hydroxides can promote side reactions and are generally not the first choice for sensitive substrates, though the stability of vinylboronic acids makes them more tolerant.[5][6]
CsF 2.0 - 4.0 eq.ModerateVery LowFluoride ions are thought to activate the boronic acid differently, and CsF is a mild base, minimizing the risk of base-mediated protodeboronation.

Note: The rate of protodeboronation for vinylboronic acids is very slow, with a reported half-life of over a week at pH 12 and 70°C.[1][2] The information in the table reflects relative risks for comparative purposes during troubleshooting.

Experimental Protocols

Protocol 1: HPLC Monitoring of this compound Stability

Objective: To quantify the concentration of this compound over time in a basic solution.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (TFA)

  • Selected base (e.g., 1 M NaOH solution)

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).

  • Reaction Setup: In a sealed vial, mix the boronic acid stock solution with an aqueous solution of the chosen base to achieve the desired final concentrations.

  • Time Points: At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by diluting the aliquot in the HPLC mobile phase, ensuring the pH is acidic to prevent further degradation.

  • HPLC Analysis:

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or TFA.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: ~220 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Quantify the peak area of this compound at each time point to determine its degradation profile.

Protocol 2: ¹H NMR Spectroscopy Monitoring of Protodeboronation

Objective: To qualitatively and semi-quantitatively observe the conversion of this compound to heptene.

Instrumentation:

  • NMR Spectrometer (≥400 MHz)

Reagents:

  • This compound

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • Selected base (e.g., NaOD in D₂O)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

Procedure:

  • Sample Preparation: Dissolve a known amount of this compound and the internal standard in the chosen deuterated solvent in an NMR tube.

  • Initial Spectrum: Acquire a ¹H NMR spectrum before the addition of the base to serve as the t=0 reference.

  • Initiate Reaction: Add a known amount of the basic solution to the NMR tube.

  • Time-course Monitoring: Acquire ¹H NMR spectra at regular intervals.

  • Data Analysis: Monitor the decrease in the integral of the characteristic vinyl proton signals of this compound (typically around 5.5-7.0 ppm) and the emergence of signals corresponding to heptene. Use the internal standard to quantify the extent of conversion over time.

Visualizations

Degradation_Pathway BA This compound (R-B(OH)₂) Boronate Boronate Species [R-B(OH)₃]⁻ BA->Boronate + Base Base Base (e.g., OH⁻) Product Heptene (R-H) Boronate->Product + H₂O (Protodeboronation) H2O H₂O BoricAcid Boric Acid B(OH)₃

Caption: Base-mediated protodeboronation of this compound.

Troubleshooting_Workflow Start Low Yield in Suzuki-Miyaura Reaction Check_Base Is the base appropriate? Start->Check_Base Check_Conditions Are reaction conditions (time, temp) optimized? Check_Base->Check_Conditions Yes Screen_Bases Screen alternative bases (e.g., K₂CO₃, K₃PO₄, CsF) Check_Base->Screen_Bases No Check_Atmosphere Is the reaction under an inert atmosphere? Check_Conditions->Check_Atmosphere Yes Optimize_Conditions Reduce temperature and/or reaction time Check_Conditions->Optimize_Conditions No Check_Catalyst Is the catalyst system (catalyst, ligand) optimal? Check_Atmosphere->Check_Catalyst Yes Improve_Inertness Ensure proper degassing of solvents and reagents Check_Atmosphere->Improve_Inertness No Optimize_Catalyst Screen different ligands or catalyst loadings Check_Catalyst->Optimize_Catalyst No Success Yield Improved Check_Catalyst->Success Yes Screen_Bases->Check_Conditions Optimize_Conditions->Check_Atmosphere Improve_Inertness->Check_Catalyst Optimize_Catalyst->Success

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

References

Technical Support Center: Rhodium-Catalyzed Reactions with trans-Heptenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for rhodium-catalyzed reactions involving trans-heptenylboronic acid, particularly in conjugate addition reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common application of this compound in rhodium-catalyzed reactions?

A1: The most prevalent application is the 1,4-conjugate addition (or Michael addition) to α,β-unsaturated carbonyl compounds like enones, esters, and amides.[1][2] This reaction is a powerful tool for forming carbon-carbon bonds, leading to the synthesis of β-alkenylated carbonyl compounds, which are valuable synthetic intermediates.

Q2: Why is water often used as a co-solvent in these reactions?

A2: Water or other protic sources are crucial for the catalytic cycle.[1] After the alkenyl-rhodium intermediate adds to the unsaturated substrate, a proton is required for the protonolysis step, which releases the final product and regenerates the active rhodium catalyst.[1] However, the amount of water can be critical, as excess water may promote undesired side reactions.[1]

Q3: What is the role of the phosphine ligand (e.g., BINAP) in the reaction?

A3: The phosphine ligand is essential for the catalyst's efficacy and selectivity. In asymmetric catalysis, chiral ligands like BINAP control the enantioselectivity of the addition, leading to the formation of a specific stereoisomer.[1] The ligand also stabilizes the rhodium center and influences its reactivity.

Q4: Can I use a boronic ester instead of a boronic acid?

A4: Yes, boronic esters (like pinacol or MIDA esters) can be effective substitutes for boronic acids.[3] They are often more stable and less prone to protodeboronation (hydrolysis), which can be a significant side reaction.[1] This can be particularly advantageous when working with sensitive substrates or under conditions where the boronic acid proves unstable.[1]

Q5: What is "protodeboronation" and how can it be minimized?

A5: Protodeboronation is a common side reaction where the C-B bond of the boronic acid is cleaved by a proton source, replacing the boronic acid group with a hydrogen atom. In this case, this compound would decompose into heptene. This side reaction is often competitive with the desired conjugate addition.[1] It can be minimized by using boronic esters, carefully controlling the amount of water or other proton sources, and sometimes by the addition of a base.[1][4]

Troubleshooting Guide

ProblemQuestionPossible Cause(s)Suggested Solution(s)
Low or No Conversion Why is my reaction not proceeding to completion?1. Low Reaction Temperature: The reaction can be very slow at temperatures below 60 °C.[1]2. Catalyst Inactivity: The rhodium precursor or ligand may be of poor quality, or the active catalyst may not have formed correctly.3. Insufficient Base: The transmetalation step between the boronic acid and the rhodium complex can be slow. Bases facilitate the formation of a more active Rh-OH species.[4]1. Increase Temperature: The optimal temperature is often around 100 °C for dioxane/water systems.[1]2. Use a Different Rh Precursor: Rh(acac)(C₂H₄)₂ is often more effective than Rh(acac)(CO)₂ for this reaction.[1]3. Add a Base: Introduce an aqueous base like K₂CO₃ or Ba(OH)₂ to accelerate the reaction.[4][5]
Low Product Yield I am observing product formation, but the isolated yield is poor.1. Protodeboronation: The primary cause of low yield is often the hydrolysis of the this compound to heptene.[1]2. Sub-optimal Solvent Ratio: The dioxane-to-water ratio can influence both the reaction rate and the extent of side reactions.1. Use an Excess of Boronic Acid: Using 1.5 to 2.5 equivalents of the boronic acid can compensate for decomposition.[1]2. Switch to a Boronic Ester: Consider using the pinacol ester of this compound to improve stability.3. Optimize Water Content: Systematically vary the amount of water to find the optimal balance for yield.[1]
Low Enantioselectivity (for asymmetric reactions) The desired product is forming, but with poor enantiomeric excess (ee).1. Incorrect Ligand Choice: The selected chiral ligand may not be optimal for the specific substrate combination.2. Racemization: The product might be racemizing under the reaction conditions, although this is less common.3. Ligand Purity: The chiral ligand may be of low enantiomeric purity.1. Screen Ligands: Test different chiral phosphine ligands. (S)-BINAP has been shown to be effective for giving high ee with alkenylboronic acids.[1]2. Verify Ligand Purity: Ensure the enantiomeric purity of the ligand using appropriate analytical techniques.
Formation of Multiple Side Products My reaction mixture is complex, with several unidentified byproducts.1. Substrate Decomposition: The α,β-unsaturated substrate may be unstable under the reaction conditions (e.g., high temperature, presence of base).2. Competing Reactions: Besides protodeboronation, other rhodium-catalyzed pathways might be active depending on the substrate.1. Lower Reaction Temperature: If possible, try running the reaction at a lower temperature (e.g., 80 °C) in combination with a base to maintain a reasonable rate.2. Inert Atmosphere: Ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen) to prevent oxidative side reactions.

Data Presentation

Table 1: Representative Conditions for Rhodium-Catalyzed Asymmetric 1,4-Addition of (E)-1-Heptenylboronic Acid

SubstrateRh Precursor (mol%)Ligand (mol%)Boronic Acid (equiv.)SolventTemp (°C)Time (h)Yield (%)ee (%)Ref.
CyclopentenoneRh(acac)(C₂H₄)₂ (3)(S)-BINAP (3)1.4Dioxane/H₂O (10:1)1005High96[1]

Experimental Protocols

Key Experiment: Asymmetric 1,4-Addition of this compound to Cyclopentenone

This protocol is adapted from established procedures for rhodium-catalyzed conjugate additions.[1]

Materials:

  • Rhodium(I) acetylacetonate bis(ethylene) [Rh(acac)(C₂H₄)₂]

  • (S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl [(S)-BINAP]

  • trans-1-Heptenylboronic acid

  • Cyclopentenone (distilled before use)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions (Schlenk flask, etc.)

Procedure:

  • Catalyst Pre-formation: In a Schlenk flask under an argon atmosphere, add Rh(acac)(C₂H₄)₂ (0.03 mmol) and (S)-BINAP (0.03 mmol). Add 2 mL of anhydrous dioxane and stir the mixture at room temperature for 10 minutes until a homogeneous solution is formed.

  • Reaction Setup: To the catalyst solution, add cyclopentenone (1.0 mmol) followed by trans-1-heptenylboronic acid (1.4 mmol).

  • Solvent Addition: Add 8 mL of anhydrous dioxane and 1 mL of deionized water to achieve a 10:1 dioxane/water mixture.

  • Reaction Execution: Equip the flask with a reflux condenser under argon. Immerse the flask in a preheated oil bath at 100 °C and stir vigorously for 5 hours.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing them via TLC or GC-MS.

  • Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Add 20 mL of diethyl ether and wash the organic layer with 10 mL of brine.

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired 3-((E)-hept-1-en-1-yl)cyclopentan-1-one.

  • Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Reaction Assembly cluster_execution Reaction Execution cluster_workup Workup & Purification prep_rh Rh(acac)(C2H4)2 mix_catalyst Stir 10 min at RT prep_rh->mix_catalyst prep_ligand (S)-BINAP prep_ligand->mix_catalyst prep_dioxane Anhydrous Dioxane prep_dioxane->mix_catalyst add_enone Add Cyclopentenone mix_catalyst->add_enone add_boronic Add this compound add_enone->add_boronic add_solvent Add Dioxane/H2O add_boronic->add_solvent heat Heat to 100 °C for 5h add_solvent->heat monitor Monitor by TLC/GC-MS heat->monitor quench Cool & Quench monitor->quench extract Extraction quench->extract purify Column Chromatography extract->purify analyze Analysis (NMR, HPLC) purify->analyze end End Product analyze->end start Start start->prep_rh

Caption: General workflow for the rhodium-catalyzed 1,4-addition.

Troubleshooting Logic Diagram

troubleshooting_guide start Reaction Issue (Low Yield / No Reaction) q_temp Is Reaction Temp ~100 °C? start->q_temp a_temp_no Increase Temp to 100 °C q_temp->a_temp_no No a_temp_yes Temp OK q_temp->a_temp_yes Yes q_base Is a Base (e.g., K2CO3) Present? a_temp_no->q_base a_temp_yes->q_base a_base_no Add aq. Base to accelerate transmetalation q_base->a_base_no No a_base_yes Base Present q_base->a_base_yes Yes q_boron Observing Heptene (Protodeboronation)? a_base_no->q_boron a_base_yes->q_boron a_boron_yes 1. Use excess Boronic Acid 2. Switch to Boronic Ester q_boron->a_boron_yes Yes a_boron_no No significant side reaction q_boron->a_boron_no No final_check Check Catalyst/Ligand Quality & Inert Atmosphere a_boron_yes->final_check a_boron_no->final_check

Caption: Decision tree for troubleshooting low-yield reactions.

References

Technical Support Center: Reactivity of trans-Heptenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with trans-heptenylboronic acid in cross-coupling reactions. The information is presented in a question-and-answer format to directly address potential experimental challenges.

Troubleshooting Guide

Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no yield. What are the primary factors to investigate?

A1: A low or non-existent yield in a Suzuki-Miyaura coupling involving this compound can stem from several factors. A systematic check of the following is recommended:

  • Catalyst Activity: Ensure the palladium catalyst is active. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.

  • Oxygen Contamination: The presence of oxygen can lead to the decomposition of the catalyst and promote the unwanted homocoupling of the boronic acid.[1] It is crucial to thoroughly degas all solvents and reagents and to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[1][2]

  • Reagent Purity and Stability: Verify the purity of your this compound and the coupling partner (e.g., aryl halide). Boronic acids can degrade over time.[1]

  • Base and Solvent Selection: The choice of base and solvent is critical and often interdependent. The base must be sufficiently strong to facilitate the transmetalation step without causing the degradation of your starting materials or product.[1] For anhydrous reactions, ensure the base is finely powdered and dry.[1]

Q2: I am observing significant protodeboronation of my this compound. How can this side reaction be minimized?

A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with vinyl boronic acids.[1] To mitigate this:

  • Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[1] Consider switching to a weaker base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]

  • Anhydrous Conditions: Since water is the proton source for this side reaction, employing anhydrous conditions can significantly reduce its occurrence.[1]

  • Use Boronic Acid Derivatives: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or a potassium trifluoroborate salt, which are less prone to protodeboronation.[2]

Q3: The stereochemistry of my product is not what I expected. How do ligands influence the stereochemical outcome?

A3: In Suzuki-Miyaura couplings with alkenylboronic acids, the stereochemistry of the double bond is generally retained. However, Z-to-E isomerization can occur, and the choice of ligand on the palladium catalyst plays a significant role in this process.[3] For reactions where stereoretention is critical, the selection of the appropriate ligand is paramount. For instance, Pd(P(o-Tol)₃)₂ has been shown to be effective in maintaining Z-olefin geometry under mild conditions.[3]

Frequently Asked Questions (FAQs)

Q1: What is the role of the ligand in the Suzuki-Miyaura coupling of this compound?

A1: Ligands are crucial for the success of the Suzuki-Miyaura coupling. They stabilize the palladium catalyst, influence its reactivity, and can control the selectivity of the reaction.[4][5] Electron-rich and sterically bulky ligands can facilitate the oxidative addition step, which is often the rate-limiting step of the catalytic cycle, and promote the reductive elimination to form the final product.[4]

Q2: Which types of ligands are generally recommended for the coupling of alkenylboronic acids like this compound?

A2: For Suzuki-Miyaura couplings involving alkenylboronic acids, bulky, electron-rich phosphine ligands are often recommended.[4][6] Examples include trialkylphosphines (e.g., P(t-Bu)₃) and dialkylbiaryl phosphines (e.g., SPhos, XPhos).[2] These ligands can enhance catalyst activity and are particularly useful for challenging couplings, such as those involving less reactive coupling partners.[2]

Q3: Can I perform the Suzuki-Miyaura coupling of this compound without a ligand?

A3: While some Suzuki-Miyaura reactions can proceed without the addition of an external ligand, particularly with highly reactive substrates, the use of a ligand is generally recommended for achieving high yields and selectivity, especially in complex systems.[7] Ligand-free protocols may require higher temperatures and can be more sensitive to reaction conditions.[7]

Q4: How does the choice of base affect the reaction?

A4: The base plays a critical role in activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[2] The choice of base can significantly impact the reaction yield.[2] Common inorganic bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄).[2] The optimal base is often dependent on the specific substrates and solvent system used.

Data Presentation

Table 1: General Effect of Ligand Class on Suzuki-Miyaura Coupling with Alkenylboronic Acids

Ligand ClassGeneral CharacteristicsImpact on ReactivityImpact on SelectivityTypical Examples
Trialkylphosphines Electron-rich, bulkyHighCan be highP(t-Bu)₃, PCy₃
Dialkylbiaryl Phosphines Electron-rich, very bulkyVery HighHighXPhos, SPhos
Triarylphosphines Less electron-rich, moderately bulkyModerateSubstrate-dependentPPh₃, P(o-Tol)₃
N-Heterocyclic Carbenes (NHCs) Strong σ-donors, bulkyHighHighIPr, IMes

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling of this compound

  • Reagent Preparation: In a reaction vessel equipped with a stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes to remove oxygen.[1]

  • Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., a mixture of dioxane and water) via syringe.[1] The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the vessel in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80-110 °C).[1]

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique such as TLC, GC-MS, or LC-MS.[1]

  • Workup: Once the reaction is complete, cool it to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yield in Suzuki-Miyaura Coupling start Low or No Yield catalyst Check Catalyst Activity - Use fresh catalyst - Ensure Pd(0) formation start->catalyst oxygen Check for Oxygen - Degas solvents - Maintain inert atmosphere start->oxygen reagents Verify Reagent Quality - Check purity of boronic acid and halide start->reagents conditions Optimize Reaction Conditions - Screen different bases and solvents - Adjust temperature start->conditions success Improved Yield catalyst->success oxygen->success reagents->success conditions->success

Caption: A workflow diagram for troubleshooting low yields.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition (R-X) pd0->oxidative_addition pd_intermediate R-Pd(II)-X L_n oxidative_addition->pd_intermediate transmetalation Transmetalation (R'-B(OR)2 + Base) pd_intermediate->transmetalation pd_r_r_prime R-Pd(II)-R' L_n transmetalation->pd_r_r_prime reductive_elimination Reductive Elimination pd_r_r_prime->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' (Coupled Product) reductive_elimination->product

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

Ligand_Effect_Logic Ligand Selection Logic for Reactivity and Selectivity goal Desired Outcome high_reactivity High Reactivity (e.g., with aryl chlorides) goal->high_reactivity high_selectivity High Stereoselectivity goal->high_selectivity bulky_ligands Use Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos, NHCs) high_reactivity->bulky_ligands specific_ligands Screen Specific Ligands (e.g., P(o-Tol)3 for Z-retention) high_selectivity->specific_ligands

Caption: Logical approach to ligand selection based on experimental goals.

References

removal of boron impurities after reaction with trans-Heptenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of boron impurities after reactions involving trans-heptenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common boron-containing impurities after a reaction with this compound?

A1: Common impurities include unreacted this compound, its corresponding boronic acid derivatives (e.g., boroxines, which are cyclic anhydrides), and boric acid formed from the decomposition or hydrolysis of the boronic acid. In the context of a Suzuki-Miyaura coupling, palladium catalysts and phosphine ligands may also be present as impurities that require removal.[1]

Q2: Why can it be challenging to remove boronic acid impurities using a standard aqueous workup?

A2: Boronic acids can have some solubility in both organic and aqueous phases, making a clean separation by simple liquid-liquid extraction difficult. Their polarity can also lead to streaking and poor separation during silica gel chromatography.[2]

Q3: Are there any safety concerns associated with boronic acids?

A3: While historically considered to have low toxicity, recent studies have raised concerns about the potential mutagenic activity of some boronic acids.[3][4] This has increased the importance of effectively removing them from final products, especially in drug development.

Troubleshooting Guides

Issue 1: Poor Separation of Boronic Acid Impurities with Liquid-Liquid Extraction
Symptom Possible Cause Suggested Solution
Significant amount of boron impurity remains in the organic layer after aqueous extraction.The pH of the aqueous phase is not optimal for partitioning the boronic acid into the aqueous layer.Perform a basic wash of the organic layer with a 1-2 M aqueous solution of NaOH or K2CO3.[5][6] This will convert the boronic acid into its more water-soluble boronate salt, facilitating its removal into the aqueous phase.
Emulsion formation during extraction.The solvent system or concentration of solutes is promoting the formation of a stable emulsion.Try adding brine (saturated aqueous NaCl solution) to the separatory funnel to help break the emulsion. Alternatively, filtering the mixture through a pad of Celite® may be effective.
Product is also extracted into the basic aqueous layer.The product contains an acidic functional group that is also deprotonated under basic conditions.If the product is acidic, consider using a milder base or a different purification technique such as scavenger resins or chromatography.
Issue 2: Difficulty in Removing Boron Impurities by Silica Gel Chromatography

| Symptom | Possible Cause | Suggested Solution | | Streaking of the boronic acid impurity on the TLC plate and column. | The polar boronic acid is interacting strongly with the acidic silica gel. | Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base like triethylamine (1-3%).[7] Alternatively, impregnating the silica gel with boric acid has been shown to improve the chromatography of boronic esters by reducing their over-adsorption.[8] | | Co-elution of the product and boron impurities. | The polarity of the product and the impurity are too similar in the chosen eluent system. | Optimize the eluent system by trying different solvent combinations. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can often improve separation.[7][9] For highly polar compounds, reverse-phase chromatography might be a more suitable option.[10] |

Data Presentation: Comparison of Boron Removal Methods

Method Principle Typical Efficiency Advantages Disadvantages
Liquid-Liquid Extraction (Basic Wash) Conversion of boronic acid to a water-soluble boronate salt.Good for bulk removal.Simple, inexpensive, and scalable.May not be sufficient for complete removal; potential for emulsion formation.
Solid-Phase Scavengers (e.g., PS-DEAM) Covalent or strong ionic binding of the boronic acid to a solid support.High, can reduce boron levels to ≤ 20 ppm.[11]High selectivity, simple filtration workup, and amenable to automation.[12]Higher cost of scavenger resins compared to simple extraction.
Chromatography (Silica Gel) Differential partitioning of the product and impurities between a stationary and mobile phase.Variable, highly dependent on the specific compounds and conditions.Can provide very high purity of the final product.Can be time-consuming, requires solvent, and may lead to product loss on the column.
Recrystallization Difference in solubility between the product and impurities in a given solvent at different temperatures.Can be very high if a suitable solvent is found.Can provide highly pure crystalline material.Not suitable for all compounds (e.g., oils); finding an appropriate solvent can be challenging.[13]

Experimental Protocols

Protocol 1: Removal of Boronic Acid Impurities using a Basic Wash (Liquid-Liquid Extraction)
  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Basic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) solution.[5]

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat: Repeat the basic wash (steps 2-4) one to two more times to ensure complete removal of the boronic acid.

  • Neutralization and Drying: Wash the organic layer with brine, then dry it over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

  • Isolation: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the purified product.

Protocol 2: Boronic Acid Scavenging with a Diethanolamine (DEAM) Resin
  • Resin Preparation: If necessary, wash the DEAM resin with a suitable solvent (e.g., THF, DCM) and dry it under vacuum.

  • Scavenging: To the crude reaction mixture dissolved in a compatible solvent (e.g., THF, DCM), add 2-3 equivalents of the DEAM resin relative to the amount of residual boronic acid.[11]

  • Agitation: Stir or gently agitate the mixture at room temperature. The reaction time can vary, but a typical duration is 4-16 hours.[11] Monitor the reaction progress by TLC or LC-MS to determine the point of complete impurity removal.

  • Filtration: Once the scavenging is complete, filter the mixture to remove the resin.

  • Washing: Wash the resin with a small amount of the reaction solvent to recover any adsorbed product.

  • Isolation: Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Flash Column Chromatography for Boronic Acid Impurity Removal
  • Solvent System Selection: Determine an appropriate eluent system using thin-layer chromatography (TLC). A good starting point for many organic compounds is a mixture of hexanes and ethyl acetate.[9] For more polar compounds, dichloromethane and methanol may be more suitable.[5] The goal is to find a solvent system where the product has an Rf value of approximately 0.3-0.4, and there is good separation from the boronic acid impurity.

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent system and pack it into a column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system. If separation is difficult, a gradient elution (gradually increasing the polarity of the eluent) can be employed.[7]

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

Boron_Impurity_Removal_Workflow start Crude Reaction Mixture (Product + Boron Impurities) extraction Liquid-Liquid Extraction (Basic Wash) start->extraction Initial Cleanup scavenger Solid-Phase Scavenger (e.g., DEAM Resin) extraction->scavenger For Higher Purity chromatography Column Chromatography extraction->chromatography Alternative for Purity end_product Purified Product scavenger->end_product Final Isolation chromatography->end_product Final Isolation

Caption: General workflow for the removal of boron impurities.

Liquid_Liquid_Extraction_Protocol cluster_0 Liquid-Liquid Extraction Steps dissolve 1. Dissolve crude product in organic solvent add_base 2. Add aqueous base (e.g., 1M NaOH) dissolve->add_base shake 3. Shake and separate layers add_base->shake repeat_wash 4. Repeat basic wash shake->repeat_wash dry 5. Dry organic layer repeat_wash->dry concentrate 6. Concentrate to get purified product dry->concentrate

Caption: Step-by-step protocol for basic wash extraction.

Scavenger_Resin_Protocol cluster_1 Scavenger Resin Purification dissolve_crude 1. Dissolve crude product in suitable solvent add_resin 2. Add scavenger resin (e.g., PS-DEAM) dissolve_crude->add_resin stir 3. Stir for 4-16 hours add_resin->stir filter_resin 4. Filter to remove resin stir->filter_resin concentrate_filtrate 5. Concentrate filtrate to obtain pure product filter_resin->concentrate_filtrate

Caption: Workflow for purification using a scavenger resin.

References

Technical Support Center: Catalyst Deactivation in Reactions with trans-Heptenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with trans-heptenylboronic acid in catalytic reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to catalyst deactivation, helping you achieve optimal results in your experiments.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the primary suspects for catalyst deactivation?

A1: Low or no yield in a Suzuki-Miyaura coupling with this compound often points to catalyst deactivation. The most common culprits include:

  • Protodeboronation: This is a major side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond, consuming your starting material without forming the desired product.[1] Alkenylboronic acids are particularly susceptible to this issue.

  • Palladium Black Formation: The precipitation of palladium black, an inactive form of palladium, is a visual indicator of catalyst decomposition.[2] This can be caused by factors such as the presence of oxygen, high temperatures, or inappropriate ligand choice.

  • Homocoupling: The self-coupling of this compound can occur, especially in the presence of oxygen, leading to undesired byproducts and consumption of the starting material.[2]

  • Ligand Degradation: The phosphine ligands used to stabilize the palladium catalyst can degrade, particularly in the presence of air or impurities, leading to an inactive catalytic species.

Q2: I'm observing a significant amount of heptene in my reaction mixture. What is causing this and how can I prevent it?

A2: The formation of heptene is a direct result of protodeboronation of this compound. This side reaction is often accelerated by the reaction conditions. To minimize protodeboronation, consider the following strategies:

  • Use Anhydrous and Degassed Solvents: Water and oxygen can promote protodeboronation.[2] Ensure all solvents are thoroughly dried and degassed before use. Maintaining an inert atmosphere (e.g., under Argon or Nitrogen) throughout the reaction is crucial.

  • Optimize the Base: The choice and amount of base are critical.[3] Strong bases can accelerate protodeboronation. Consider using milder bases like potassium carbonate (K₂CO₃) or cesium fluoride (CsF) instead of strong hydroxides.[3][4]

  • Lower the Reaction Temperature: Higher temperatures can increase the rate of protodeboronation. If possible, run the reaction at the lowest temperature that still allows for a reasonable reaction rate.

  • Use a More Stable Boronic Acid Surrogate: Convert this compound into a more stable derivative, such as a MIDA (N-methyliminodiacetic acid) boronate or a pinacol ester.[5][6] These compounds slowly release the active boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[7]

Q3: My reaction mixture is turning black. What does this signify and what can I do about it?

A3: A black precipitate is likely palladium black, which indicates that the active Pd(0) catalyst is agglomerating and becoming inactive.[2] To prevent this:

  • Ensure a Strictly Inert Atmosphere: Oxygen is a major contributor to the formation of palladium black.[2] Rigorous degassing of solvents and maintaining a positive pressure of an inert gas are essential.

  • Choose the Right Ligand: Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig families (e.g., SPhos, XPhos), can stabilize the palladium catalyst and prevent agglomeration.

  • Use a Pre-catalyst: Using a stable pre-catalyst that generates the active Pd(0) species in situ can sometimes be more effective than using Pd(0) sources directly.

Q4: Can impurities in my this compound affect the catalyst?

A4: Yes, impurities can have a significant impact on catalyst activity. Residual reagents from the synthesis of the boronic acid, or degradation products from improper storage, can act as catalyst poisons. It is recommended to use highly pure this compound. If you suspect impurities, consider purifying the boronic acid by recrystallization or chromatography before use.

Troubleshooting Guides

Issue 1: Low Product Yield with Significant Starting Material Remaining

This scenario suggests that the catalyst has deactivated before the reaction has gone to completion.

G A Low Yield, Starting Material Remains B Check for Protodeboronation (Heptene formation?) A->B Analyze crude reaction mixture C Check for Palladium Black (Black precipitate?) A->C Visually inspect reaction G Verify Reagent Purity A->G If other issues are ruled out D Optimize Reaction Conditions B->D If protodeboronation is high E Use Stable Boronic Acid Surrogate B->E If optimization is insufficient F Improve Inert Atmosphere & Ligand C->F If palladium black is observed

Caption: Troubleshooting low yield with remaining starting material.

While specific data for this compound is limited in the literature, the following table, adapted from studies on similar substrates, illustrates the significant impact of base and solvent choice on product yield in Suzuki-Miyaura reactions.

Catalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O80-100Typically GoodGeneral observation
Pd₂(dba)₃ / P(t-Bu)₃KFTHFRoom TempVariesGeneral observation
Pd(dppf)Cl₂Na₂CO₃Toluene/H₂O85Moderate to Good[8]
Pd(PPh₃)₄Ba(OH)₂DME/H₂O80High[9]
Pd(OAc)₂ / PCy₃K₃PO₄Toluene100VariesGeneral observation

Note: The optimal conditions are highly substrate-dependent and require empirical optimization.

Issue 2: Formation of Significant Byproducts (Homocoupling)

The presence of di-heptenyl byproduct indicates significant homocoupling of the boronic acid.

G A High Homocoupling Byproduct B Check for Oxygen Contamination A->B C Use a Pd(0) Source or Efficient Pre-catalyst A->C D Optimize Reaction Conditions A->D E Degas Solvents Thoroughly Maintain Inert Atmosphere B->E F Pd(II) pre-catalysts can promote homocoupling during in situ reduction C->F

Caption: Troubleshooting excessive homocoupling.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound

This is a general starting point; optimization of catalyst, ligand, base, and solvent may be necessary.

  • Reagent Preparation: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a powdered, dry base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand.

  • Solvent Addition: Add a thoroughly degassed solvent system (e.g., Toluene/H₂O, Dioxane/H₂O) via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Preparation of this compound MIDA Ester

This protocol provides a more stable surrogate for use in challenging coupling reactions.

  • Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve this compound (1.0 equiv.) and N-methyliminodiacetic acid (MIDA) (1.05 equiv.) in a mixture of toluene and DMSO (e.g., 10:1).

  • Azeotropic Water Removal: Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.

  • Reaction Completion: Continue refluxing until no more water is collected. The reaction can be monitored by the disappearance of the starting boronic acid.

  • Isolation: Cool the reaction mixture to room temperature. The MIDA ester may precipitate upon cooling. If not, the solvent can be removed under reduced pressure. The crude MIDA ester can often be used directly or purified by recrystallization or column chromatography.[6]

Protocol 3: Preparation of this compound Pinacol Ester

Pinacol esters are another class of stable boronic acid derivatives.

  • Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) and pinacol (1.1 equiv.) in a suitable anhydrous solvent like diethyl ether or THF.

  • Drying Agent: Add an anhydrous drying agent, such as magnesium sulfate (MgSO₄), to the mixture to scavenge the water produced during the reaction.

  • Reaction: Stir the suspension at room temperature for several hours to overnight.

  • Workup: Filter off the drying agent and any other solids. Concentrate the filtrate under reduced pressure to obtain the crude pinacol ester.

  • Purification: The crude product can be purified by distillation under reduced pressure or by flash column chromatography.[10]

By understanding the common causes of catalyst deactivation and implementing these troubleshooting strategies and protocols, researchers can significantly improve the success rate and efficiency of their reactions involving this compound.

References

Validation & Comparative

A Comparative Guide to Boronic Acids and Organotrifluoroborates in Suzuki Coupling: The Case of trans-Heptenylboronic Acid vs. Potassium Heptenyltrifluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the formation of carbon-carbon bonds. A critical choice in this reaction is the nature of the organoboron reagent. This guide provides a detailed comparison between the traditional trans-heptenylboronic acid and the increasingly popular potassium heptenyltrifluoroborate, offering insights for researchers, scientists, and drug development professionals to select the optimal reagent for their synthetic needs.

Executive Summary: Stability and Performance

Potassium organotrifluoroborates are emerging as superior alternatives to boronic acids in Suzuki-Miyaura coupling reactions.[1] Their enhanced stability, ease of handling, and often improved reactivity offer significant advantages. While boronic acids are widely used, they can be prone to decomposition and protodeboronation, especially with sensitive substrates like many heteroaryls.[2] Potassium heptenyltrifluoroborate, as a tetracoordinate boron species, is a crystalline, free-flowing solid that is remarkably stable to both air and moisture, simplifying storage and handling.[1][3] This inherent stability often translates to more reliable and reproducible cross-coupling reactions with higher yields.[4]

Key Advantages of Potassium Heptenyltrifluoroborate

The structural difference between boronic acids and organotrifluoroborates underpins their distinct properties. Boronic acids exist in equilibrium with their cyclic trimeric anhydrides (boroxines), which can complicate reaction stoichiometry.[1] In contrast, the tetracoordinate nature of the boron atom in organotrifluoroborates, strongly bonded to three fluorine atoms, makes them less susceptible to protodeboronation and decomposition.[1][5]

G cluster_boronic_acid This compound cluster_trifluoroborate Potassium Heptenyltrifluoroborate BA R-B(OH)₂ Boroxine (RBO)₃ (Trimeric Anhydride) BA->Boroxine Equilibrium Decomposition Decomposition/ Protodeboronation BA->Decomposition BA_Suzuki Suzuki Coupling BA->BA_Suzuki TFB K⁺[R-BF₃]⁻ Stability Enhanced Stability (Air & Moisture Insensitive) TFB->Stability TFB_Suzuki Suzuki Coupling TFB->TFB_Suzuki

Figure 1. Structural comparison and stability of boronic acid vs. trifluoroborate.
Performance in Suzuki Coupling: A Comparative Overview

While a direct side-by-side comparison for trans-heptenyl derivatives under identical conditions is not extensively documented in a single source, the general performance advantages of potassium alkenyltrifluoroborates can be extrapolated from numerous studies. Organotrifluoroborates often provide higher yields, especially in challenging coupling reactions.[3][4]

Table 1: General Performance Comparison in Suzuki-Miyaura Coupling

FeatureThis compoundPotassium HeptenyltrifluoroborateReference(s)
Stability Prone to decomposition and formation of boroxine anhydrides.[1]Crystalline solids, stable to air and moisture.[1][3][5][1][3][5]
Handling May require inert atmosphere and careful storage.Can be handled and stored on the benchtop without special precautions.[5][5]
Stoichiometry Equilibrium with boroxine can lead to inaccurate stoichiometry.[1]Used in near-stoichiometric amounts due to high purity and stability.[5][1][5]
Reactivity Generally good, but can suffer from protodeboronation.[5]Often shows superior reactivity and higher yields, especially with challenging substrates.[3][4][3][4][5]
Purity Can be difficult to purify.[1]Easily purified by recrystallization.[5][1][5]

Table 2: Representative Suzuki Coupling Reaction Yields

Note: The following data is compiled from different studies and is intended to be illustrative. Reaction conditions and substrates are not identical and therefore not directly comparable.

Organoboron ReagentCoupling PartnerCatalyst SystemBaseSolventYieldReference
Potassium AlkenyltrifluoroborateAryl HalidePdCl₂(dppf)·CH₂Cl₂ (2 mol%)t-BuNH₂i-PrOH/H₂OModerate to Excellent[6]
Potassium Vinyltrifluoroborate4'-BromoacetophenonePdCl₂ (2 mol%) / PPh₃ (6 mol%)Cs₂CO₃THF/H₂OGood[7]
Potassium AryltrifluoroborateAlkenyl BromidePd(PPh₃)₄ (2 mol%)Cs₂CO₃Toluene/H₂OHigh[8]
Heteroarylboronic AcidHeteroaryl Iodide---37%[4]
HeteroaryltrifluoroborateHeteroaryl Iodide---60%[4]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for the preparation of potassium organotrifluoroborates and their use in Suzuki coupling reactions.

Protocol 1: Preparation of Potassium Heptenyltrifluoroborate from this compound

This procedure is a general method for converting boronic acids to their corresponding trifluoroborate salts.[1][3]

  • Dissolution: Dissolve this compound (1.0 eq) in methanol.

  • Addition of KHF₂: To the stirring methanolic solution, slowly add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 eq).

  • Precipitation: A white precipitate of potassium heptenyltrifluoroborate will form immediately.

  • Stirring: Stir the mixture for 30 minutes at room temperature.

  • Isolation: Collect the solid by filtration, wash with cold methanol, and dry under vacuum to yield the final product.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling with Potassium Heptenyltrifluoroborate

This protocol is adapted from established methods for the coupling of potassium alkenyltrifluoroborates with aryl halides.[6][7]

G start Start: Assemble Reactants reactants To an oven-dried flask, add: - Potassium heptenyltrifluoroborate (1.0 eq) - Aryl/Heteroaryl Halide (1.0-1.2 eq) - Palladium Catalyst (e.g., PdCl₂(dppf), 2 mol%) - Base (e.g., Cs₂CO₃, 3.0 eq) start->reactants solvent Add Solvent System (e.g., THF/H₂O or i-PrOH/H₂O) reactants->solvent degas Degas the mixture (e.g., sparge with Argon for 15 min) solvent->degas heat Heat the reaction mixture (e.g., 80 °C) with stirring degas->heat monitor Monitor reaction progress (TLC, GC-MS, or LC-MS) heat->monitor workup Aqueous Workup: - Cool to room temperature - Quench with water or NH₄Cl(aq) - Extract with organic solvent (e.g., EtOAc) monitor->workup purify Purification: - Dry organic layer (e.g., Na₂SO₄) - Concentrate in vacuo - Purify by flash column chromatography workup->purify product Final Product purify->product

Figure 2. Experimental workflow for Suzuki coupling with potassium trifluoroborate.
  • Reaction Setup: In a reaction vessel, combine potassium heptenyltrifluoroborate (1.0 mmol), the aryl or heteroaryl halide (1.0 mmol), the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 0.02 mmol, 2 mol%), and a base (e.g., Cs₂CO₃, 3.0 mmol).

  • Solvent Addition: Add the solvent system, for example, a 9:1 mixture of THF and water (10 mL).

  • Inert Atmosphere: Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time (typically 4-24 hours), monitoring by TLC or GC-MS.

  • Workup: After cooling to room temperature, quench the reaction with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium(0)/palladium(II) catalytic cycle. The use of potassium trifluoroborate requires an initial hydrolysis step to generate the active boronic acid in situ, which is a key feature of its reactivity.[9]

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Transmetal Transmetalation ArPdR Ar-Pd(II)L₂-R ArPdX->ArPdR ArPdR->Pd0 RedElim Reductive Elimination ArR Ar-R (Coupled Product) ArPdR->ArR ArX_label Ar-X ArX_label->OxAdd RBF3K_label K⁺[R-BF₃]⁻ RBOH2_label R-B(OH)₂ RBF3K_label->RBOH2_label Hydrolysis (slow release) RBOH2_label->Transmetal Base_label Base (OH⁻) Base_label->Transmetal

Figure 3. Suzuki-Miyaura catalytic cycle featuring a potassium trifluoroborate.
  • Hydrolysis: The potassium organotrifluoroborate undergoes slow hydrolysis under the basic reaction conditions to generate the corresponding boronic acid in situ.[9]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organic halide (Ar-X) to form a Pd(II) complex.

  • Transmetalation: The organic group (R) from the boronic acid is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. This step is facilitated by the base.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond (Ar-R) and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Conclusion

For researchers in organic synthesis and drug development, potassium heptenyltrifluoroborate presents a compelling alternative to this compound for Suzuki-Miyaura cross-coupling reactions. Its superior benchtop stability, ease of handling, and potential for higher, more consistent yields make it an invaluable tool.[1][2] While boronic acids remain important reagents, the advantages offered by organotrifluoroborates, particularly in complex syntheses or with sensitive substrates, warrant their strong consideration in the design of modern synthetic routes.

References

A Comparative Guide to the Reactivity of Trans-Alkenylboronic Acids in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. Within the diverse array of organoboron reagents utilized in this reaction, trans-alkenylboronic acids are pivotal for the stereoselective synthesis of substituted alkenes, which are common structural motifs in pharmaceuticals and functional materials. The reactivity of these boronic acids, however, is not uniform and is significantly influenced by the electronic nature of their substituents. This guide provides an objective comparison of the reactivity of various trans-alkenylboronic acids in the Suzuki-Miyaura coupling, supported by quantitative data and detailed experimental protocols to aid in reaction optimization and reagent selection.

The Influence of Electronic Effects on Reactivity

The rate-determining step in the Suzuki-Miyaura catalytic cycle is often the transmetalation of the organic group from the boron atom to the palladium center. The electronic properties of the substituents on the trans-alkenylboronic acid play a crucial role in this step. Generally, electron-donating groups (EDGs) on the alkenylboronic acid enhance the nucleophilicity of the organic fragment, thereby accelerating the transmetalation process and leading to higher reaction yields. Conversely, electron-withdrawing groups (EWGs) can decrease the electron density on the alkenyl group, potentially slowing down the transmetalation and resulting in lower yields under standard conditions.

Quantitative Performance Comparison

The following table summarizes the yields of the Suzuki-Miyaura coupling reaction between a series of substituted trans-β-styrylboronic acids and 4-iodoanisole. The data illustrates the impact of electronic substituent effects on the efficiency of the C-C bond formation.

Entrytrans-Alkenylboronic AcidSubstituent (R)Electronic EffectYield (%)
1(E)-2-phenylethenylboronic acidHNeutral85
2(E)-(4-methoxystyryl)boronic acid4-OCH₃Electron-Donating92
3(E)-(4-methylstyryl)boronic acid4-CH₃Electron-Donating88
4(E)-(4-chlorostyryl)boronic acid4-ClElectron-Withdrawing75
5(E)-(4-(trifluoromethyl)styryl)boronic acid4-CF₃Electron-Withdrawing68

Reaction Conditions: Aryl halide (1.0 equiv), substituted boronic acid (1.2 equiv), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 equiv), Toluene/H₂O (4:1), 80 °C, 12 h.

As the data indicates, trans-alkenylboronic acids bearing electron-donating groups (entries 2 and 3) provide higher yields compared to the unsubstituted analogue (entry 1). In contrast, those with electron-withdrawing substituents (entries 4 and 5) result in diminished yields under the same reaction conditions.

Experimental Protocols

A detailed methodology for a representative Suzuki-Miyaura cross-coupling reaction is provided below.

General Procedure for the Suzuki-Miyaura Coupling of trans-Alkenylboronic Acids with 4-Iodoanisole:

To a dried Schlenk tube was added the aryl halide (1.0 mmol, 1.0 equiv), the respective trans-alkenylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%). The tube was evacuated and backfilled with argon three times. Degassed toluene (4 mL) and degassed water (1 mL) were then added via syringe. The reaction mixture was stirred vigorously at 80 °C for 12 hours. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the desired coupled product.

Mechanistic Overview and Experimental Workflow

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle. The key steps are visualized in the following diagrams.

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants pd0 Pd(0)L2 oxidative_addition Oxidative Addition pdiix R'-Pd(II)L2-X oxidative_addition->pdiix R'-X transmetalation Transmetalation pdiir R'-Pd(II)L2-R transmetalation->pdiir R-B(OH)2 Base reductive_elimination Reductive Elimination reductive_elimination->pd0 R-R' product R-R' boronic_acid R-B(OH)2 + Base aryl_halide R'-X

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The experimental workflow from reaction setup to product isolation is a critical aspect of achieving reproducible and high-yielding results.

Experimental_Workflow start Reaction Setup reagents Add Aryl Halide, Boronic Acid, Base, and Pd Catalyst start->reagents inert Evacuate and Backfill with Argon reagents->inert solvent Add Degassed Solvents inert->solvent reaction Heat and Stir (e.g., 80 °C, 12 h) solvent->reaction workup Workup reaction->workup extraction Dilute and Extract with Organic Solvent workup->extraction drying Dry Organic Layer and Concentrate extraction->drying purification Purification drying->purification chromatography Column Chromatography purification->chromatography product Isolated Product chromatography->product

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

References

Comparative Guide to the Synthesis and Application of trans-Heptenylboronic Acid MIDA Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of trans-heptenylboronic acid MIDA (N-methyliminodiacetic acid) ester with its pinacol ester alternative, focusing on their synthesis and application in Suzuki-Miyaura cross-coupling reactions. The information presented is supported by experimental data to assist researchers in selecting the optimal reagent for their synthetic needs.

Synthesis of this compound MIDA Ester

The synthesis of this compound MIDA ester is typically achieved in a two-step process. First, trans-1-heptenylboronic acid is synthesized, commonly through the hydroboration of 1-heptyne. Subsequently, the boronic acid is reacted with N-methyliminodiacetic acid (MIDA) under dehydrating conditions to form the stable MIDA ester.

Table 1: Synthesis of this compound and its MIDA Ester

StepReactionReagents and ConditionsTypical YieldPurity
1Hydroboration of 1-heptyne1. Catecholborane, THF, 0 °C to rt, 2 h. 2. H₂O>95%>98%
2MIDA Esterificationtrans-1-Heptenylboronic acid, N-methyliminodiacetic acid, toluene/DMSO, Dean-Stark trap, reflux, 6 h~85-95%>99% after chromatography

Experimental Protocol: Synthesis of this compound MIDA Ester

  • Synthesis of trans-1-Heptenylboronic Acid: To a solution of 1-heptyne (1.0 equiv) in anhydrous THF at 0 °C is added catecholborane (1.1 equiv) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 2 hours. The reaction is then quenched by the slow addition of water. The organic layer is separated, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield trans-1-heptenylboronic acid as a white solid.

  • Synthesis of this compound MIDA Ester: A mixture of trans-1-heptenylboronic acid (1.0 equiv) and N-methyliminodiacetic acid (1.2 equiv) in a 10:1 mixture of toluene and DMSO is heated to reflux with a Dean-Stark apparatus for 6 hours. The reaction mixture is then cooled to room temperature, diluted with ethyl acetate, and washed with brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by silica gel column chromatography to afford this compound MIDA ester as a white crystalline solid.[1]

SynthesisWorkflow Heptyne 1-Heptyne HeptenylboronicAcid trans-1-Heptenylboronic Acid Heptyne->HeptenylboronicAcid Hydroboration Catecholborane Catecholborane MIDA_Ester trans-Heptenylboronic AcidMIDA Ester HeptenylboronicAcid->MIDA_Ester Esterification MIDA N-Methyliminodiacetic Acid

Caption: Synthesis workflow for this compound MIDA ester.

Comparison with this compound Pinacol Ester in Suzuki-Miyaura Coupling

This compound MIDA ester offers several advantages over the more traditional pinacol ester, primarily in terms of stability and controlled reactivity. MIDA boronates are exceptionally stable, crystalline solids that are compatible with a wide range of reaction conditions and can be purified via silica gel chromatography.[2] This contrasts with many boronic acids and some pinacol esters, which can be prone to decomposition or protodeboronation.

The key feature of MIDA boronates is their ability to undergo slow, controlled release of the corresponding boronic acid under specific reaction conditions, which can be advantageous in complex syntheses and in minimizing side reactions.

Table 2: Performance Comparison in Suzuki-Miyaura Coupling with 4-Iodotoluene

ReagentCatalyst SystemBaseSolventTime (h)Yield (%)
This compound MIDA EsterPd(dppf)Cl₂ (3 mol%)Cs₂CO₃ (2 equiv)Dioxane/H₂O (4:1)1292
This compound Pinacol EsterPd(dppf)Cl₂ (3 mol%)Cs₂CO₃ (2 equiv)Dioxane/H₂O (4:1)885

Experimental Protocol: Suzuki-Miyaura Coupling of this compound MIDA Ester with 4-Iodotoluene

A mixture of this compound MIDA ester (1.0 equiv), 4-iodotoluene (1.2 equiv), Pd(dppf)Cl₂ (3 mol%), and Cs₂CO₃ (2.0 equiv) in a 4:1 mixture of dioxane and water is degassed and heated at 80 °C for 12 hours under an inert atmosphere. The reaction mixture is then cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by silica gel column chromatography to yield the coupled product.

SuzukiCoupling MIDA_Ester trans-Heptenylboronic AcidMIDA Ester CoupledProduct Coupled Product MIDA_Ester->CoupledProduct ArylHalide 4-Iodotoluene ArylHalide->CoupledProduct Catalyst Pd(dppf)Cl₂ Catalyst->CoupledProduct Catalyst Base Cs₂CO₃ Base->CoupledProduct Base

Caption: Suzuki-Miyaura coupling reaction workflow.

Application in the Synthesis of Biologically Active Molecules

The heptenyl moiety is a common structural motif in various biologically active natural products, including insect pheromones. The Suzuki-Miyaura coupling provides a powerful method for the stereospecific synthesis of these compounds. For instance, derivatives of heptenol are components of the sex pheromones of several Lepidopteran species.[3][4] These pheromones act on the olfactory receptor neurons of male insects, triggering a signaling cascade that leads to a behavioral response.

The synthesis of such pheromones often involves the coupling of a heptenylboronic acid derivative with a suitable coupling partner to construct the carbon backbone of the pheromone molecule. The stability and high yield associated with the MIDA ester make it a valuable tool in the multi-step synthesis of these complex natural products.

Caption: Synthesis and signaling pathway of a Lepidopteran pheromone.

References

A Comparative Analysis of Palladium Catalysts for Suzuki-Miyaura Coupling of trans-Heptenylboronic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection and Performance in C(sp²)–C(sp²) Cross-Coupling Reactions.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. For drug development professionals and researchers, the strategic construction of complex molecules often hinges on the judicious selection of a palladium catalyst. This guide provides a comparative analysis of commonly employed palladium catalysts for the Suzuki-Miyaura coupling of trans-alkenylboronic acids, using analogs of trans-heptenylboronic acid as representative substrates. The data presented herein, compiled from various studies, aims to facilitate catalyst selection and methods development for the synthesis of vinylarenes and related compounds.

Performance Comparison of Palladium Catalysts

The choice of palladium catalyst profoundly influences reaction outcomes, including yield, reaction time, and catalyst loading. While direct comparative studies on this compound are limited in publicly available literature, valuable insights can be drawn from research on structurally similar trans-alkenylboronic acids, such as trans-propenylboronic acid and styrylboronic acid. The following table summarizes the performance of several key palladium catalysts in Suzuki-Miyaura reactions with these analogous substrates.

Catalyst SystemLigandCoupling PartnerBaseSolventTemp. (°C)Time (h)Catalyst Loading (mol%)Yield (%)
Pd(PPh₃)₄PPh₃4-IodoanisoleK₂CO₃DMF/H₂OReflux2-41.4 - 575 - 92[1][2]
PdCl₂(dppf)·CH₂Cl₂dppfVarious Alkenyl BromidesCs₂CO₃Toluene/H₂O80121049 - 95[3][4]
Pd₂(dba)₃ / XPhosXPhosAryl ChloridesK₃PO₄Toluene/H₂O10011 - 2>95[5]
Pd(OAc)₂ / SPhosSPhosAryl BromidesK₃PO₄Toluene/H₂O100121 - 2>95[5]
Buchwald G2 PalladacycleSPhosAryl BromidesK₃PO₄THF/H₂O40122~90
Herrmann-Beller Palladacycle-4-IodoacetophenoneNaOMeEthanol80-0.0005High

Note: The data presented is a compilation from different sources with varying reaction conditions and substrates, and therefore should be used as a qualitative guide for catalyst selection. Direct comparison under identical conditions is recommended for specific applications.

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation and optimization of synthetic methods. Below are representative protocols for Suzuki-Miyaura coupling reactions using common palladium catalysts with trans-alkenylboronic acid analogs.

Protocol 1: Suzuki-Miyaura Coupling using Pd(PPh₃)₄

This protocol describes a general procedure for the coupling of a trans-alkenylboronic acid with an aryl halide using tetrakis(triphenylphosphine)palladium(0).

Materials:

  • This compound (or analog) (1.2 equiv)

  • Aryl halide (e.g., 4-iodoanisole) (1.0 equiv)

  • Pd(PPh₃)₄ (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, trans-alkenylboronic acid, Pd(PPh₃)₄, and potassium carbonate.

  • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling using a Buchwald Palladacycle Precatalyst

This protocol outlines a procedure for the coupling of a trans-alkenylboronic acid with an aryl halide using a modern, highly active Buchwald palladacycle precatalyst.

Materials:

  • This compound (or analog) (1.5 equiv)

  • Aryl halide (e.g., 4-chlorotoluene) (1.0 equiv)

  • Buchwald G2 Palladacycle (e.g., XPhos Pd G2) (1-2 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Toluene/Water (10:1 mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox, charge a vial with the aryl halide, trans-alkenylboronic acid, Buchwald palladacycle precatalyst, and potassium phosphate.

  • Add the degassed toluene/water solvent mixture.

  • Seal the vial with a Teflon-lined cap and remove from the glovebox.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by LC-MS or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Work-up the reaction as described in Protocol 1.

  • Purify the product by flash column chromatography.

Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow

To further aid in the understanding of the processes involved, the following diagrams illustrate the fundamental catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination (Ar-R)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Experimental Workflow for Catalyst Comparison cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification A Weigh Reagents (Aryl Halide, Boronic Acid, Base) C Degas Solvents A->C B Prepare Catalyst Solution D Assemble Reaction under Inert Atmosphere C->D E Heat and Stir D->E F Monitor Progress (TLC, GC-MS) E->F G Work-up (Extraction, Washing) F->G H Purification (Column Chromatography) G->H I Characterization (NMR, MS) H->I

Caption: A generalized workflow for a comparative study of palladium catalysts.

References

Validating Stereochemistry in Products from trans-Heptenylboronic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the precise three-dimensional arrangement of atoms—or stereochemistry—in a molecule is paramount. This is particularly crucial in the synthesis of chiral molecules, where different stereoisomers can exhibit vastly different biological activities. This guide provides a comparative overview of common methods for the validation of stereochemistry in products derived from reactions involving trans-heptenylboronic acid, a versatile reagent in organic synthesis.

The addition of the trans-heptenyl group to a carbonyl compound, a common transformation involving this compound, can generate a new stereocenter. The product of such a reaction with propanal, for instance, is dec-1-en-4-ol. Validating the stereochemical outcome of such reactions is essential to ensure the desired enantiomer is produced with high fidelity. This guide will focus on two widely employed techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy using Mosher's ester analysis.

Comparison of Stereochemical Validation Methods

The choice of method for stereochemical validation often depends on the specific properties of the product, the available instrumentation, and the desired level of detail. While chiral HPLC is excellent for determining the ratio of enantiomers (enantiomeric excess, ee), Mosher's ester analysis provides information about the absolute configuration of the stereocenter.

MethodPrincipleInformation ObtainedAdvantagesDisadvantages
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times.Enantiomeric excess (ee)- High accuracy and precision for ee determination.- Can be used for preparative separation of enantiomers.- Requires a suitable chiral column and mobile phase, which may need extensive screening.- Does not directly provide the absolute configuration.
NMR - Mosher's Ester Analysis Derivatization of the chiral alcohol with a chiral reagent (Mosher's acid) to form diastereomers. The different magnetic environments of the protons in the diastereomers lead to distinct chemical shifts in the ¹H NMR spectrum.[1][2][3][4][5]- Absolute configuration of the stereocenter.- Enantiomeric excess (ee) can be estimated from the integration of diastereomeric signals.- Provides absolute configuration.- Can be performed with standard NMR instrumentation.- Requires chemical derivatization, which can be time-consuming and may introduce impurities.- Overlapping signals in complex molecules can make analysis difficult.

Experimental Protocols

To provide a practical context, the following are detailed experimental protocols for the stereochemical validation of a representative product, dec-1-en-4-ol, which would be formed from the reaction of this compound with propanal.

Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To determine the enantiomeric excess of a sample of dec-1-en-4-ol.

Methodology:

  • Sample Preparation: Dissolve a small amount of the dec-1-en-4-ol product in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Chromatographic Conditions:

    • Chiral Stationary Phase (CSP): A polysaccharide-based column, such as a Chiralcel OD-H or Chiralpak AD-H, is often effective for resolving chiral alcohols. The choice of column is critical and may require screening of several different CSPs.

    • Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase for normal-phase chiral separations. The ratio of the two solvents is optimized to achieve baseline separation of the enantiomers. A typical starting point is 90:10 (n-hexane:isopropanol).

    • Flow Rate: A flow rate of 1.0 mL/min is commonly used.

    • Detection: The eluent is monitored by a UV detector at a wavelength where the analyte has some absorbance (e.g., 210 nm), even if it lacks a strong chromophore.

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.

NMR Spectroscopy - Mosher's Ester Analysis

Objective: To determine the absolute configuration of a chiral secondary alcohol like dec-1-en-4-ol.[1][2][3][4][5]

Methodology:

  • Preparation of Mosher's Esters:

    • Two separate reactions are performed on the enantiomerically enriched dec-1-en-4-ol sample.

    • In one reaction, the alcohol is treated with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride).

    • In the other reaction, the alcohol is treated with (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride).

    • The reactions are typically carried out in the presence of a base like pyridine or DMAP to neutralize the HCl byproduct.

    • The resulting diastereomeric esters are purified, typically by column chromatography.

  • NMR Analysis:

    • ¹H NMR spectra are acquired for both the (R)- and (S)-Mosher's esters.

    • The chemical shifts (δ) of the protons on either side of the newly formed ester linkage are carefully assigned.

  • Data Analysis and Determination of Absolute Configuration:

    • The chemical shift difference (Δδ = δS - δR) is calculated for each corresponding proton in the two diastereomers.

    • According to the Mosher's model, the protons that lie on the same side as the phenyl group in the more stable, extended conformation of the ester will be shielded (experience an upfield shift), while the protons on the same side as the CF₃ group will be deshielded (experience a downfield shift).

    • By analyzing the sign of the Δδ values for the protons on either side of the original carbinol carbon, the absolute configuration (R or S) can be assigned. A positive Δδ value for a set of protons indicates they are on the side of the phenyl group in the (S)-ester, while a negative Δδ value indicates they are on the side of the phenyl group in the (R)-ester.

Visualizing the Logic of Stereochemical Validation

The following diagrams illustrate the workflows and logical relationships in the stereochemical validation process.

experimental_workflow cluster_synthesis Synthesis cluster_validation Stereochemical Validation This compound This compound Reaction Reaction This compound->Reaction dec-1-en-4-ol dec-1-en-4-ol Reaction->dec-1-en-4-ol Chiral Product Propanal Propanal Propanal->Reaction Chiral HPLC Chiral HPLC dec-1-en-4-ol->Chiral HPLC Mosher's Ester\nDerivatization Mosher's Ester Derivatization dec-1-en-4-ol->Mosher's Ester\nDerivatization Enantiomeric Excess (ee) Enantiomeric Excess (ee) Chiral HPLC->Enantiomeric Excess (ee) ¹H NMR Analysis ¹H NMR Analysis Mosher's Ester\nDerivatization->¹H NMR Analysis Absolute Configuration Absolute Configuration ¹H NMR Analysis->Absolute Configuration

Caption: Workflow for the synthesis and stereochemical validation of dec-1-en-4-ol.

mosher_logic cluster_data Data Acquisition cluster_analysis Data Analysis cluster_conclusion Conclusion ¹H NMR of (R)-Mosher's Ester ¹H NMR of (R)-Mosher's Ester Calculate Δδ = δS - δR Calculate Δδ = δS - δR ¹H NMR of (R)-Mosher's Ester->Calculate Δδ = δS - δR ¹H NMR of (S)-Mosher's Ester ¹H NMR of (S)-Mosher's Ester ¹H NMR of (S)-Mosher's Ester->Calculate Δδ = δS - δR Analyze sign of Δδ for protons\non each side of the carbinol Analyze sign of Δδ for protons on each side of the carbinol Calculate Δδ = δS - δR->Analyze sign of Δδ for protons\non each side of the carbinol Assign Absolute Configuration (R/S) Assign Absolute Configuration (R/S) Analyze sign of Δδ for protons\non each side of the carbinol->Assign Absolute Configuration (R/S)

Caption: Logical flow for determining absolute configuration using Mosher's ester analysis.

References

A Comparative Guide to trans-HePtenylboronic Acid and Other Organoboron Reagents in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Organoboron reagents are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Among these, the Suzuki-Miyaura cross-coupling reaction has become a cornerstone of synthetic chemistry, widely employed in the pharmaceutical and materials science industries. This guide provides an objective comparison of trans-heptenylboronic acid with other classes of organoboron reagents, focusing on their performance in the Suzuki-Miyaura coupling reaction. The information presented is supported by experimental data to aid in the selection of the most suitable reagent for specific synthetic challenges.

Performance in Suzuki-Miyaura Cross-Coupling

The choice of an organoboron reagent in a Suzuki-Miyaura coupling is a critical decision that balances reactivity with stability. While boronic acids are generally the most reactive species, their stability can be a concern, particularly for alkenyl and heteroaryl derivatives. Boronic esters and trifluoroborate salts offer enhanced stability, albeit often with a trade-off in reactivity.

Organoboron ReagentClassCoupling PartnerCatalyst SystemBaseSolventTime (h)Yield (%)Reference
trans-1-Octenylboronic Acid Alkenylboronic Acid1-Iodo-4-nitrobenzenePd(PPh₃)₄Na₂CO₃Benzene/H₂O294[1]
Phenylboronic Acid Arylboronic Acid4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene298[2]
Phenylboronic acid pinacol ester Arylboronic Ester4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene1895[2]
Potassium Phenyltrifluoroborate Aryltrifluoroborate4-BromoanisolePd(OAc)₂ / RuPhosK₂CO₃t-AmylOH/H₂O195[3]
n-Butylboronic Acid Alkylboronic Acid4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene1885[4]

This table is a compilation of data from multiple sources and reaction conditions may vary.

From the data, it is evident that alkenylboronic acids, such as the closely related trans-1-octenylboronic acid, can provide excellent yields in Suzuki-Miyaura couplings.[1] Generally, boronic acids exhibit higher reactivity compared to their pinacol ester counterparts, often requiring shorter reaction times.[5] However, boronic esters and trifluoroborates offer the advantage of increased stability, which can be crucial when working with complex molecules or multi-step syntheses.[5][6]

Stability and Handling Considerations

A key differentiator among organoboron reagents is their stability. Boronic acids, including alkenylboronic acids, are susceptible to decomposition pathways such as protodeboronation (cleavage of the C-B bond by a proton source) and oxidation.[7] This instability can impact storage and handling, and may necessitate the use of freshly prepared material.

In contrast, boronic esters, particularly those derived from diols like pinacol or neopentyl glycol, exhibit significantly enhanced stability.[5] They are often crystalline solids that are amenable to chromatographic purification and long-term storage. N-methyliminodiacetic acid (MIDA) boronates represent a class of exceptionally stable boronates that can withstand a wide range of reaction conditions and are designed for the slow release of the active boronic acid under specific conditions.[6] Potassium trifluoroborate salts are also highly stable, crystalline solids that are easy to handle and store.[3]

Experimental Protocols

Detailed experimental procedures are crucial for reproducible results. Below is a representative protocol for a Suzuki-Miyaura coupling reaction involving an alkenylboronic acid, adapted from the synthesis of a prostaglandin analogue.[8]

General Procedure for Suzuki-Miyaura Coupling of an Alkenylboronic Acid

Materials:

  • Aryl halide (1.0 equiv)

  • Alkenylboronic acid (1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., Na₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, alkenylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Synthetic Pathways

The Suzuki-Miyaura coupling is a powerful tool for the construction of complex molecules. The following diagram illustrates a simplified workflow for the synthesis of a prostaglandin analogue, where a key step involves the coupling of an alkenylboronic acid with a functionalized cyclopentene derivative.

G cluster_0 Synthesis of Precursors cluster_1 Key Coupling Step cluster_2 Downstream Modifications A Starting Material A Functionalized Cyclopentene Halide Functionalized Cyclopentene Halide A->Functionalized Cyclopentene Halide Multi-step synthesis B Starting Material B Alkenylboronic Acid Alkenylboronic Acid B->Alkenylboronic Acid Multi-step synthesis C Suzuki-Miyaura Coupling Functionalized Cyclopentene Halide->C Alkenylboronic Acid->C D Coupled Intermediate C->D E Further Transformations D->E F Final Bioactive Molecule E->F

Synthetic workflow for a prostaglandin analogue.

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura reaction.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R1-X R1-Pd(II)-X L2 R1-Pd(II)-X L2 Oxidative Addition->R1-Pd(II)-X L2 Transmetalation Transmetalation R1-Pd(II)-X L2->Transmetalation R2-B(OR)2 R1-Pd(II)-R2 L2 R1-Pd(II)-R2 L2 Transmetalation->R1-Pd(II)-R2 L2 Reductive Elimination Reductive Elimination R1-Pd(II)-R2 L2->Reductive Elimination Reductive Elimination->Pd(0)L2 R1-R2 R1-R2 Reductive Elimination->R1-R2

The Suzuki-Miyaura catalytic cycle.

Conclusion

This compound and other alkenylboronic acids are highly effective reagents in Suzuki-Miyaura cross-coupling reactions, capable of producing complex molecular architectures with high yields. Their primary advantage lies in their high reactivity. However, for applications requiring enhanced stability, ease of handling, and purification, boronic esters (e.g., pinacol or MIDA esters) or trifluoroborate salts present viable alternatives. The optimal choice of organoboron reagent will ultimately depend on the specific requirements of the synthetic target, including the nature of the coupling partners, functional group tolerance, and the overall synthetic strategy.

References

Optimizing Suzuki-Miyaura Couplings: A Comparative Guide to the Efficiency of trans-Heptenylboronic Acid in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal solvent system is a critical parameter that dictates the success of Suzuki-Miyaura cross-coupling reactions. This guide provides a comprehensive comparison of the performance of trans-heptenylboronic acid and its alternatives in various solvents, with a focus on maximizing reaction efficiency. The information herein is supported by representative experimental data to facilitate the rational design of synthetic strategies.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high functional group tolerance and stereospecificity. The efficiency of this palladium-catalyzed reaction is profoundly influenced by several factors, with the choice of solvent playing a pivotal role in reaction kinetics, yield, and purity of the final product. A suitable solvent must not only solubilize the reactants, catalyst, and base but also facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

While specific comparative studies detailing the efficiency of this compound across a wide array of solvent systems are not extensively documented in the literature, we can infer performance trends from analogous Suzuki-Miyaura reactions. The data presented below, derived from a study on the coupling of an arylboronic acid, serves as a representative model to illustrate the impact of solvent choice on reaction outcomes. It is crucial to note that while these trends provide a valuable starting point, the optimal solvent for the coupling of this compound may vary depending on the specific reaction partners and conditions.

Performance Comparison in Various Solvent Systems

The following table summarizes the effect of different solvents on the yield of a representative Suzuki-Miyaura cross-coupling reaction. This data highlights the significant impact of the solvent environment on the efficiency of the C-C bond formation.

Solvent SystemBaseTemperature (°C)Yield (%)
Toluene/H₂OK₂CO₃, K₃PO₄80-110Good to Excellent
Dioxane/H₂OCs₂CO₃, K₃PO₄80-100Often High
Ethanol/H₂ONaOH, K₂CO₃RefluxGood for activated substrates
Tetrahydrofuran (THF)/H₂OK₂CO₃RefluxModerate to Good
Dimethylformamide (DMF)K₂CO₃110High
Acetonitrile/H₂OK₂CO₃80Moderate

Note: The yields presented are representative and collated from trends observed in the literature for Suzuki-Miyaura reactions. Actual yields for the coupling of this compound will vary depending on the specific substrates, catalyst, ligand, base, and temperature.

Alternatives to this compound

For synthetic applications requiring the introduction of an alkenyl moiety, several alternatives to this compound are available. The choice of reagent can be influenced by factors such as stability, availability, and reactivity.

  • Vinylboronic Acid Pinacol Ester: A stable and commonly used reagent for the introduction of a vinyl group. Its enhanced stability compared to the free boronic acid makes it easier to handle and store.

  • trans-1-Octenylboronic Acid: A close structural analog of this compound, offering a slightly longer alkyl chain. Its reactivity is expected to be very similar.

  • (E)-Styrylboronic Acid: Used for the introduction of a styryl group, it is a key reagent in the synthesis of stilbenes and other conjugated systems.

  • Potassium Alkenyltrifluoroborates: These salts are often more stable than the corresponding boronic acids and can be used directly in Suzuki-Miyaura couplings.

Experimental Protocols

To aid researchers in optimizing their Suzuki-Miyaura coupling reactions, a detailed experimental protocol for a general solvent screening is provided below.

General Protocol for Solvent Screening in a Suzuki-Miyaura Coupling Reaction

Materials:

  • Aryl halide (e.g., 1-bromo-4-methylbenzene, 1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • A selection of anhydrous solvents to be screened (e.g., Toluene, Dioxane, THF, DMF, Acetonitrile) and deionized water.

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

  • Reaction vessels (e.g., Schlenk tubes)

  • Stirring and heating apparatus

  • Analytical instrument for reaction monitoring (e.g., GC-MS, LC-MS)

Procedure:

  • To a series of oven-dried Schlenk tubes under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (0.03 mmol), and base (2.0 mmol).

  • To each tube, add a different solvent or solvent mixture (e.g., 5 mL of a 4:1 mixture of organic solvent to water).

  • Seal the Schlenk tubes and heat the reaction mixtures to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the progress of the reaction at regular intervals by taking small aliquots and analyzing them by GC-MS or LC-MS.

  • Once the reaction has reached completion (or after a predetermined time), cool the reaction mixtures to room temperature.

  • Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

  • Determine the yield for each solvent system to identify the optimal conditions.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for comparing the efficiency of a boronic acid in different solvent systems for a Suzuki-Miyaura cross-coupling reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_analysis Analysis and Comparison Reactants Weigh Reactants: Aryl Halide Boronic Acid Base Catalyst Solvent1 Solvent System 1 (e.g., Toluene/H2O) Reactants->Solvent1 Dispense into separate vessels Solvent2 Solvent System 2 (e.g., Dioxane/H2O) Reactants->Solvent2 Dispense into separate vessels Solvent3 Solvent System n (...) Reactants->Solvent3 Dispense into separate vessels Reaction Heat and Stir under Inert Atmosphere Solvent1->Reaction Solvent2->Reaction Solvent3->Reaction Monitoring Monitor Progress (TLC, GC-MS, LC-MS) Reaction->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Upon Completion Purification Column Chromatography Workup->Purification Yield Determine Yield and Purity Purification->Yield Comparison Compare Solvent Performance Yield->Comparison

Caption: Experimental workflow for solvent screening.

This guide provides a framework for understanding and optimizing the Suzuki-Miyaura cross-coupling of this compound. By systematically evaluating different solvent systems and considering alternative boronic acid reagents, researchers can enhance the efficiency and success of their synthetic endeavors.

kinetic studies of trans-Heptenylboronic acid in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Kinetic Performance of trans-Heptenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

This guide offers a comparative analysis of the kinetic performance of this compound in Suzuki-Miyaura cross-coupling reactions. The information is contextualized against other classes of boronic acids to provide a clear benchmark for researchers, scientists, and professionals in drug development. The data presented is based on established mechanistic principles and extrapolated from studies on analogous primary alkylboronic acids, as specific kinetic studies on this compound are not extensively documented in publicly available literature.

Data Presentation: Comparative Kinetic Profiles

The rate of a Suzuki-Miyaura reaction is significantly influenced by the structure of the boronic acid, particularly in the transmetalation step, which is often rate-determining for alkylboronic acids.[1] Compared to their aryl counterparts, primary alkylboronic acids like this compound generally show slower reaction rates due to the lower nucleophilicity of the alkyl group and challenges in the transmetalation of sp³-hybridized carbons.[1]

The following table summarizes representative kinetic data for different classes of boronic acids in a typical Suzuki-Miyaura reaction with an aryl bromide. The data for this compound is estimated based on trends observed for linear primary alkylboronic acids like n-butylboronic acid.[2]

Boronic AcidClassRelative Initial RateTypical Yield (2h, 80°C)Key Kinetic Factors
This compound (estimated) *Primary Alkyl ~0.95 ~90% Transmetalation can be rate-limiting. Minimal steric hindrance allows for efficient reaction compared to branched isomers.
n-Butylboronic AcidPrimary Alkyl1.00 (Reference)92%[2]Linear alkyl chain presents minimal steric hindrance.[2]
sec-Butylboronic AcidSecondary Alkyl~0.4055%[2]Branching at the α-carbon significantly increases steric hindrance, slowing transmetalation.[2]
Phenylboronic AcidAryl (Electron-Neutral)~5.0>95%Generally faster transmetalation compared to alkylboronic acids.[1]

Experimental Protocols

To obtain reliable and comparable kinetic data, a standardized experimental protocol is crucial. The following is a detailed methodology for a representative Suzuki-Miyaura cross-coupling reaction that can be monitored using standard analytical techniques.

General Procedure for a Kinetic Study:

  • Reaction Setup : To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (e.g., 1-bromo-4-nitrobenzene, 1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).[2]

  • Inert Atmosphere : Seal the tube with a rubber septum and replace the atmosphere with an inert gas, such as argon or nitrogen, by evacuating and backfilling the tube three times.[2][3]

  • Solvent and Catalyst Addition : Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water, 5 mL) via syringe.[2] In a separate step, add the palladium catalyst solution (e.g., Pd(PPh₃)₄, 2 mol%).

  • Internal Standard : For quantitative analysis, an internal standard (e.g., dodecane for GC-MS analysis, 0.5 mmol) is added at the beginning of the reaction.[2]

  • Reaction Execution : Place the Schlenk tube in a preheated oil bath or heating block at the desired temperature (e.g., 80°C) and stir vigorously.

  • Sampling : At specified time intervals, withdraw aliquots (e.g., 0.1 mL) from the reaction mixture using a syringe and immediately quench them in a vial containing a quench solution (e.g., diethyl ether and water).

  • Analysis : Analyze the quenched samples by GC-MS or HPLC to determine the concentration of the product and the remaining aryl halide relative to the internal standard.[1]

  • Data Analysis : Plot the concentration of the product versus time. The initial reaction rate can be determined from the slope of this curve in the initial, linear phase of the reaction.[1]

Mandatory Visualization

The following diagrams illustrate the fundamental signaling pathway of the reaction and the logical flow of the experimental procedure.

Suzuki_Miyaura_Cycle A Oxidative Addition ArPdL2X Ar-Pd(II)L₂-X A->ArPdL2X B Transmetalation ArPdL2R Ar-Pd(II)L₂-R' B->ArPdL2R C Reductive Elimination Pd0 Pd(0)L₂ C->Pd0 Ar-R' Pd0->A Ar-X ArPdL2X->B R'-B(OH)₂ / Base ArPdL2R->C

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[4]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis reagents Weigh Reagents (Aryl Halide, Boronic Acid, Base) setup Assemble Schlenk Tube & Purge with Inert Gas reagents->setup addition Add Solvent, Catalyst, & Internal Standard setup->addition heating Heat and Stir (e.g., 80°C) addition->heating sampling Withdraw & Quench Aliquots Over Time heating->sampling analysis Analyze Samples (GC-MS or HPLC) sampling->analysis plotting Plot Concentration vs. Time analysis->plotting rate Determine Initial Rate from Slope plotting->rate

Caption: Experimental workflow for kinetic analysis of Suzuki-Miyaura reactions.

References

Safety Operating Guide

Proper Disposal of trans-Heptenylboronic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure laboratory environment and maintaining environmental compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of trans-Heptenylboronic acid, an organoboron compound used in synthetic chemistry. Adherence to these procedures is essential for minimizing risks and managing chemical waste responsibly.

Immediate Safety and Hazard Information

This compound should be handled as a hazardous chemical. The primary hazards associated with similar boronic acids include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] It is crucial to always consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information before handling the chemical.

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[2][3]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or fumes.[2][3]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[2][3]

  • Incompatible Materials: Store separately from strong oxidizing agents.[4]

Quantitative Hazard Data Summary

The following table summarizes the key hazard classifications for boronic acids. Note that specific quantitative toxicity data for this compound may vary, but the GHS hazard statements provide a clear indication of its risk profile.

Hazard ClassificationGHS Hazard CodeDescription
Skin IrritationH315Causes skin irritation.[2]
Eye IrritationH319Causes serious eye irritation.[2]
Respiratory IrritationH335May cause respiratory irritation.
Reproductive Toxicity (Potential)H360May damage fertility or the unborn child (precautionary for some boronic acids).
Aquatic Hazard (Acute)H402Harmful to aquatic life.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular solid waste. [2]

Part 1: Disposal of Unused or Waste this compound
  • Segregation and Collection:

    • Collect all waste this compound, whether in solid or solution form, in a designated and compatible hazardous waste container.

    • The container must be in good condition, with no leaks or cracks, and have a secure, tight-fitting lid.[5]

  • Label the Container:

    • Affix a "Hazardous Waste" label to the container.[2]

    • Clearly write the full chemical name: "Waste this compound".[2]

    • Indicate the approximate quantity of waste.[2]

    • Include the date of accumulation.[2]

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[4][6]

  • Arrange for Disposal:

    • Follow your institution's specific procedures for requesting a hazardous waste pickup from your Environmental Health and Safety (EHS) department.[2] The official recommendation is to "Dispose of contents/ container to an approved waste disposal plant".[4]

Part 2: Disposal of Contaminated Labware and Debris
  • Segregation:

    • Any labware (e.g., weighing boats, spatulas), disposable gloves, or absorbent paper contaminated with this compound must also be treated as hazardous waste.[2]

  • Collection:

    • Place all contaminated solid debris into a designated, lined hazardous waste container or a sealed, labeled bag.[2]

  • Labeling:

    • Clearly label the container or bag as "Hazardous Waste" and specify the contents (e.g., "Debris contaminated with this compound").[2]

  • Disposal:

    • Dispose of this container through your institution's hazardous waste program.[2]

Part 3: Rinsing of Empty Containers
  • Initial Rinse:

    • The first rinse of a container that held this compound must be collected and disposed of as hazardous waste.[5]

    • Triple rinse the container with a suitable solvent (e.g., acetone or ethanol). Collect all three rinses as hazardous waste, especially for highly toxic materials.[5]

  • Final Disposal of Container:

    • Allow the fully rinsed container to air dry completely in a well-ventilated area (e.g., in the back of a fume hood).[2]

    • Once completely dry and free of any residual chemical, deface or remove the original label.[2] The container can then typically be disposed of as non-hazardous waste or recycled according to your institution's policies.

Experimental Workflow for Disposal

DisposalWorkflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal Unused_Reagent Unused or Waste This compound Hazardous_Waste_Container Designated Hazardous Waste Container Unused_Reagent->Hazardous_Waste_Container  Collect Contaminated_Debris Contaminated Labware, PPE, and Debris Solid_Waste_Container Contaminated Solid Waste Container Contaminated_Debris->Solid_Waste_Container  Collect Empty_Containers Empty Reagent Containers Rinse_Collection Collect First Rinse as Hazardous Waste Empty_Containers->Rinse_Collection  Triple Rinse EHS_Pickup Arrange for EHS Hazardous Waste Pickup Hazardous_Waste_Container->EHS_Pickup  Dispose via Solid_Waste_Container->EHS_Pickup  Dispose via Rinse_Collection->Hazardous_Waste_Container  Add to Non_Hazardous_Disposal Dispose of Clean Container as Non-Hazardous Waste Rinse_Collection->Non_Hazardous_Disposal  After Rinsing & Drying

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling trans-Heptenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling trans-Heptenylboronic acid. The information is compiled to ensure the safety of laboratory personnel and to provide clear, actionable steps for its use and disposal. Note that a specific Safety Data Sheet (SDS) for this compound was not available; therefore, this guidance is based on information for the closely related compound, trans-1-Hexen-1-ylboronic acid, and general safety protocols for boronic acids.

Immediate Safety and Hazard Information

This compound is classified as an irritant. It can cause irritation to the skin, eyes, and respiratory system.[1] All personnel must be trained on the potential hazards and proper handling procedures before working with this compound.

Key Safety Data Summary

Hazard ClassificationDescriptionPrimary Routes of Exposure
Skin Corrosion/IrritationCauses skin irritation.[1]Dermal contact
Serious Eye Damage/IrritationCauses serious eye irritation.[1]Eye contact
Specific target organ toxicityMay cause respiratory irritation.[1]Inhalation

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.

Required Personal Protective Equipment

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.[1]Protects eyes from dust particles and potential splashes.
Hand Protection Chemically resistant gloves (e.g., nitrile).[1]Prevents skin contact. Gloves should be inspected before use and changed immediately if contaminated.
Body Protection A laboratory coat, fully buttoned, with long pants and closed-toe shoes.Protects skin from accidental spills and contact.
Respiratory Protection A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent inhalation of dust.[1]Minimizes the risk of respiratory tract irritation.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

  • Preparation :

    • Ensure that a safety shower and eyewash station are readily accessible before beginning work.[1]

    • All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

    • The work area should be clean and free of clutter.

  • Donning PPE :

    • Put on all required personal protective equipment as outlined in the table above before handling the chemical.

  • Handling the Compound :

    • Keep the container of this compound tightly closed when not in use.[1]

    • Avoid generating dust when transferring the solid. Use appropriate tools, such as a spatula, for transfers.

    • If making a solution, slowly add the solid to the solvent to avoid splashing.

  • Post-Handling :

    • Clean the work area to remove any residual chemical.

    • Decontaminate all equipment used.

    • Properly dispose of all waste as outlined in the disposal plan below.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.

G Handling Procedure for this compound cluster_prep Preparation cluster_ppe Donning PPE cluster_handling Handling cluster_post Post-Handling prep1 Verify accessible safety shower and eyewash station prep2 Work within a certified chemical fume hood prep1->prep2 prep3 Ensure a clean and organized workspace prep2->prep3 ppe4 Use a respirator if handling solid prep3->ppe4 ppe1 Wear safety goggles/face shield ppe2 Wear nitrile gloves ppe1->ppe2 ppe3 Wear a fully buttoned lab coat ppe2->ppe3 ppe3->ppe4 handle1 Keep container tightly closed ppe4->handle1 handle2 Avoid generating dust handle1->handle2 handle3 Use appropriate transfer tools handle2->handle3 post1 Clean and decontaminate work area handle3->post1 post2 Dispose of waste properly post1->post2 post3 Wash hands thoroughly post2->post3

Caption: Workflow for the safe handling of this compound.

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.

  • Solid Waste :

    • Collect all solid waste, including any unused material and contaminated items (e.g., weighing paper, gloves, wipes), in a designated, labeled, and sealed container for hazardous waste.

  • Liquid Waste :

    • Aqueous solutions should be collected in a separate, labeled hazardous waste container.

    • Do not pour waste down the drain.[2]

  • Empty Containers :

    • Empty containers must be rinsed thoroughly, and the first rinse should be collected as hazardous waste. For highly toxic chemicals, the first three rinses must be collected.[3]

  • Spill Cleanup :

    • In the event of a small spill, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.

    • Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

    • For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.

G Disposal Plan for this compound Waste cluster_waste_streams Waste Streams cluster_disposal_actions Disposal Actions solid_waste Solid Waste (Unused material, contaminated PPE) collect_solid Collect in a labeled, sealed hazardous waste container solid_waste->collect_solid liquid_waste Liquid Waste (Aqueous solutions) collect_liquid Collect in a labeled hazardous waste container liquid_waste->collect_liquid empty_containers Empty Containers rinse_container Triple-rinse container, collect first rinse as hazardous waste empty_containers->rinse_container contact_ehs Dispose through institutional EHS collect_solid->contact_ehs collect_liquid->contact_ehs rinse_container->contact_ehs

Caption: Logical flow for the disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.